Product packaging for Dolcanatide(Cat. No.:CAS No. 1092457-65-2)

Dolcanatide

Cat. No.: B10787436
CAS No.: 1092457-65-2
M. Wt: 1681.9 g/mol
InChI Key: NSPHQWLKCGGCQR-HLHYUOOASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dolcanatide has been investigated in Exposure.
This compound is an orally administered analog of the human endogenous natriuretic hormone uroguanylin and guanylate cyclase C (GC-C) agonist, with potential laxative, anti-nociceptive and anti-inflammatory activities. Upon administration, this compound, by mimicking uroguanylin, binds to and activates GC-C locally on endothelial cells in the gastrointestinal (GI) tract, without entering the systemic circulation. Activation of GC-C results in an increase in cyclic guanosine monophosphate (cGMP). Increased concentrations of cGMP lead to the activation of the anion channel cystic fibrosis transmembrane conductance regulator (CFTR). CFTR activation increases the secretion of negatively charged ions, particularly chloride and bicarbonate, into the GI tract lumen, which further drives sodium ions and then water into the lumen. This leads to increased fluid secretion in the GI tract, accelerated transit and changes in stool consistency. In addition, ion channel modulation may decrease muscle contractions and the activity of pain-sensing nerves, thereby decreasing intestinal pain. Also, GC-C may inhibit the secretion of pro-inflammatory cytokines, which may ameliorate GI inflammation. Uroguanylin, a naturally occurring human GI peptide, is a ligand for GC-C and plays a key role in anti-inflammatory processes in the GI tract.
A guanylyl cyclase C agonist used in the treatment of colitis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H104N18O26S4 B10787436 Dolcanatide CAS No. 1092457-65-2

Properties

CAS No.

1092457-65-2

Molecular Formula

C65H104N18O26S4

Molecular Weight

1681.9 g/mol

IUPAC Name

(2R)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31+,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,48-,49-,50-/m0/s1

InChI Key

NSPHQWLKCGGCQR-HLHYUOOASA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC(=O)N)N

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dolcanatide in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic gastrointestinal inflammation for which existing therapies have limitations in efficacy and significant side effects.[1] Dolcanatide (formerly SP-333) is an investigational, orally administered analog of the endogenous human peptide uroguanylin.[1][2] It is designed for enhanced stability against proteolytic degradation in the gastrointestinal tract.[3] this compound acts as a guanylate cyclase-C (GC-C) agonist, activating a critical signaling pathway that is often deficient in IBD.[1] Its mechanism of action is multifaceted, involving the restoration of intestinal fluid and ion homeostasis, enhancement of the intestinal barrier function, and attenuation of pro-inflammatory responses.[1][4] Preclinical studies have demonstrated its efficacy in reducing inflammation in murine models of colitis, with effects comparable to standard treatments like 5-aminosalicylic acid (5-ASA).[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its core pathways.

This compound: A Uroguanylin Analog

This compound is a synthetic peptide structurally analogous to uroguanylin, an endogenous ligand for the GC-C receptor.[1] It has been engineered with select D amino acid substitutions to increase its resistance to proteolysis in the stomach and intestines, enhancing its persistence and potential bioactivity in the lower gastrointestinal tract.[5][6] The rationale for this "replacement therapy" approach stems from observations that the expression of uroguanylin and the related peptide guanylin is markedly reduced in the inflamed colonic tissues of IBD patients.[1] By mimicking the function of uroguanylin, this compound aims to restore the physiological functions governed by the GC-C signaling pathway.[1]

Core Mechanism of Action: Guanylate Cyclase-C (GC-C) Signaling

The primary mechanism of this compound is the activation of the GC-C receptor, a transmembrane protein expressed on the apical surface of intestinal epithelial cells.[1][7]

3.1 The GC-C Signaling Cascade Binding of this compound to the GC-C receptor stimulates the receptor's intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][7] The accumulation of intracellular cGMP initiates several downstream events:[8]

  • Activation of Protein Kinase G-II (PKG-II): cGMP allosterically activates PKG-II.[8]

  • Phosphorylation of CFTR: Activated PKG-II phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical chloride channel. This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.[8]

  • Inhibition of NHE3: The cGMP/PKG-II pathway also inhibits the Na+/H+ Exchanger 3 (NHE3), reducing sodium absorption.[8]

The net effect is an increase in luminal ion and water content, which promotes intestinal transit.[1] Beyond this secretagogue function, the GC-C/cGMP axis is critically involved in maintaining intestinal homeostasis, including epithelial barrier integrity and the regulation of inflammatory responses.[1][4][8]

Dolcanatide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_effects Downstream Physiological Effects This compound This compound (Uroguanylin Analog) GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds & Activates GTP GTP cGMP cGMP (Increased) GTP->cGMP Catalyzed by GC-C PKGII Protein Kinase G-II (PKG-II) cGMP->PKGII Activates Barrier Maintains Intestinal Barrier Function cGMP->Barrier Inflammation ↓ Pro-inflammatory Cytokine Production cGMP->Inflammation CFTR CFTR Channel (Activated) PKGII->CFTR Phosphorylates (Opens) NHE3 Na+/H+ Exchanger 3 (NHE3) PKGII->NHE3 Inhibits Secretion ↑ Cl- & HCO3- Secretion ↑ Fluid Secretion CFTR->Secretion Absorption ↓ Na+ Absorption NHE3->Absorption

Caption: this compound's core signaling pathway via the GC-C receptor.

Preclinical Evidence in IBD Models

The anti-inflammatory effects of this compound have been validated in multiple murine models of colitis.[1] Oral administration of this compound was shown to effectively ameliorate inflammation in both dextran sulfate sodium (DSS) and trinitrobenzene sulfonic (TNBS) acid-induced colitis models.[1][3]

4.1 Quantitative Data from Murine Colitis Models

The efficacy of this compound in these models was assessed by monitoring changes in body weight, Disease Activity Index (DAI), and colon tissue myeloperoxidase (MPO) activity, an indirect marker of neutrophil infiltration and inflammation.[1]

Parameter Animal Model Treatment Groups Key Findings Reference
Colitis Severity Score DSS-induced colitis in BDF1 miceVehicle, 5-ASA (100 mg/kg), this compound (0.05, 0.25, 0.5 mg/kg)Statistically significant reduction in colitis severity score at 0.05 and 0.25 mg/kg doses compared to vehicle control. Efficacy was comparable to 5-ASA.[1]
Disease Activity Index (DAI) DSS-induced colitis in BDF1 miceVehicle, 5-ASA (100 mg/kg), this compound (0.05, 0.25, 0.5 mg/kg)Significant reduction in DAI score at the 0.05 mg/kg dose (P = 0.04) compared to vehicle control.[1]
Myeloperoxidase (MPO) Activity DSS-induced colitis in BDF1 miceVehicle, 5-ASA (100 mg/kg), this compound (0.05, 0.25, 0.5 mg/kg)Considerable reduction in MPO activity at all tested doses of this compound, similar to the reduction seen with 5-ASA.[1]
General Efficacy DSS and TNBS-induced colitisThis compound (0.05-0.5 mg/kg)Ameliorated colitis as assessed by body weight, colitis severity (P < 0.05), and DAI (P < 0.05).[2]

4.2 Experimental Workflow for Preclinical Colitis Studies

The general workflow for assessing the efficacy of this compound in chemically-induced colitis models is outlined below.

Experimental_Workflow cluster_treatment Daily Oral Gavage Treatment cluster_analysis start Animal Selection (e.g., BDF1 mice) induction Colitis Induction (e.g., 5% DSS in drinking water) start->induction grouping Randomization into Treatment Groups induction->grouping vehicle Vehicle Control (Phosphate Buffer) grouping->vehicle positive Positive Control (e.g., 5-ASA 100 mg/kg) grouping->positive This compound This compound (e.g., 0.05-0.5 mg/kg) grouping->this compound monitoring Daily Monitoring - Body Weight - Disease Activity Index (DAI) (Stool consistency, rectal bleeding) endpoint Study Endpoint & Euthanasia (e.g., Day 7-10) monitoring->endpoint analysis Endpoint Analysis endpoint->analysis histo Colon Histopathology analysis->histo mpo Myeloperoxidase (MPO) Assay analysis->mpo cytokine Cytokine Profiling (Optional) analysis->cytokine

Caption: Workflow for evaluating this compound in murine colitis models.

Enhancement of Intestinal Barrier Function

A key pathological feature of IBD is a dysfunctional intestinal barrier, leading to increased permeability and translocation of luminal antigens that perpetuate inflammation.[1][4] GC-C signaling is integral to maintaining this barrier.[1] Studies using GC-C knockout mice show they have higher intestinal permeability and reduced expression of major tight junction proteins.[1]

This compound has been shown to protect and restore barrier function. In vitro studies using T84 and Caco-2 intestinal epithelial cell monolayers demonstrated that this compound could suppress the increase in permeability caused by lipopolysaccharide (LPS).[9] This protective effect is associated with the preservation of the normal localization of the tight junction proteins occludin and zonula occludens-1 (ZO-1) at the cell surface, which are otherwise disrupted by LPS.[9]

Barrier_Protection_Mechanism cluster_pathogen Pathogenic Stimulus cluster_drug Therapeutic Intervention cluster_cell Epithelial Cell Response LPS LPS (Lipopolysaccharide) TJ_Disruption Disruption of Tight Junctions (ZO-1, Occludin) LPS->TJ_Disruption This compound This compound GCC GC-C Receptor This compound->GCC Activates Permeability Increased Paracellular Permeability TJ_Disruption->Permeability cGMP ↑ cGMP GCC->cGMP TJ_Maintenance Maintenance of Tight Junctions (ZO-1, Occludin) cGMP->TJ_Maintenance TJ_Maintenance->TJ_Disruption Prevents Barrier_Integrity Restored Barrier Integrity TJ_Maintenance->Barrier_Integrity

Caption: Proposed mechanism of intestinal barrier protection by this compound.

Clinical Studies

This compound has been evaluated in early-phase clinical trials for safety, tolerability, and signals of efficacy in both healthy volunteers and patients with ulcerative colitis.

6.1 Summary of Clinical Trial Findings

Trial Phase Population Design Key Findings Reference
Phase 1b 28 patients with mild-to-moderate ulcerative colitis4-week, double-blind, placebo-controlledShowed "clear signals of improvement" in this compound-treated patients compared to placebo. The drug was reported to be safe and well-tolerated.[3][10]
Phase 1 Healthy VolunteersDouble-blind, placebo-controlledA daily oral dose of 27 mg for 7 days did not produce a statistically significant increase in cGMP levels in distal rectal biopsies compared to placebo.[5][6]

The results from the Phase 1 trial in healthy volunteers suggest that either the 27 mg dose was insufficient to produce a measurable pharmacodynamic response in the distal colorectum or that the bioactivity is primarily localized to more proximal regions of the intestine.[5]

Detailed Experimental Protocols

7.1 Protocol 1: cGMP Stimulation Assay in T84 Cells

  • Objective: To measure the potency of this compound in stimulating its direct downstream messenger, cGMP.[1][2]

  • Methodology:

    • Human colon carcinoma T84 cells are cultured to confluence in appropriate media.

    • Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation.

    • Cells are treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).

    • The reaction is terminated, and cells are lysed.

    • Intracellular cGMP concentrations in the cell lysates are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

7.2 Protocol 2: DSS-Induced Colitis Model in Mice

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.[1]

  • Methodology:

    • BDF1 or BALB/c mice are administered 3-5% (w/v) Dextran Sulfate Sodium (DSS) in their drinking water ad libitum for 5-7 days to induce acute colitis.

    • Beginning one day prior to DSS administration, mice receive a once-daily oral gavage of either this compound (e.g., 0.05-0.5 mg/kg), a positive control (e.g., 5-ASA, 100 mg/kg), or a vehicle control.

    • Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

    • At the end of the study, mice are euthanized, and the colons are excised for macroscopic scoring, length measurement, and collection of tissue for histopathology and MPO analysis.

7.3 Protocol 3: Myeloperoxidase (MPO) Activity Assay

  • Objective: To quantify neutrophil infiltration in colon tissue as a marker of inflammation.[1][2]

  • Methodology:

    • A pre-weighed section of frozen colon tissue is homogenized in a suitable buffer (e.g., potassium phosphate buffer).

    • The homogenate is centrifuged, and the resulting pellet is resuspended in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide) to lyse the cells and release MPO.

    • The sample is sonicated, subjected to freeze-thaw cycles, and centrifuged again to obtain a supernatant containing MPO.

    • The MPO activity in the supernatant is measured spectrophotometrically by observing the MPO-catalyzed oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide. The change in absorbance over time is recorded.

    • MPO activity is expressed as units per gram or milligram of tissue.

Conclusion

This compound presents a targeted, locally-acting therapeutic strategy for IBD. Its core mechanism of action is the activation of the GC-C receptor, which in turn increases intracellular cGMP. This signaling cascade has pleiotropic effects beneficial for IBD pathophysiology, including the amelioration of inflammation, restoration of intestinal barrier integrity, and regulation of fluid and ion transport.[1] Preclinical data strongly support its anti-inflammatory potential.[1][2][3] While early clinical results in ulcerative colitis patients are encouraging, further studies are required to establish the optimal dose and define its efficacy and place in the IBD treatment landscape. The multifaceted mechanism of this compound, focused on restoring physiological homeostasis in the gut, represents a promising approach for this complex disease.

References

Dolcanatide: A Uroguanylin Analog for Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dolcanatide (formerly SP-333) is a synthetic analog of the endogenous human peptide hormone uroguanylin.[1] It is an orally administered agonist of the guanylate cyclase-C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells.[2][3] By activating the GC-C receptor, this compound stimulates the production of intracellular cyclic guanosine monophosphate (cGMP), initiating a signaling cascade that modulates intestinal fluid secretion, inflammation, and visceral sensitivity.[2][4] This whitepaper provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical data related to this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Profile and Mechanism of Action

This compound is structurally similar to its parent molecule, uroguanylin, and another analog, plecanatide. It is a 16-amino acid peptide.[2] A key structural modification in this compound is the substitution of L-asparagine at position 1 and L-leucine at position 16 with their D-amino acid counterparts (D-Asn1 and D-Leu16). This alteration confers enhanced resistance to proteolytic degradation in the gastrointestinal tract compared to native uroguanylin and plecanatide.[2][3]

The primary mechanism of action of this compound involves the activation of the GC-C receptor.[2] Binding of this compound to the extracellular domain of GC-C induces a conformational change that activates the intracellular guanylate cyclase catalytic domain. This leads to the conversion of guanosine triphosphate (GTP) to cGMP.[5][6] The subsequent increase in intracellular cGMP concentration mediates the downstream physiological effects.[7]

Signaling Pathway

The activation of the GC-C receptor by this compound initiates a well-defined signaling pathway within intestinal epithelial cells. Increased intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII). PKGII then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) and the sodium-hydrogen exchanger 3 (NHE3). Phosphorylation of CFTR leads to the opening of the chloride channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. This is followed by the paracellular movement of water, which increases intestinal fluid secretion, softens stool, and promotes bowel movements.[5][7] The signaling pathway also plays a role in maintaining intestinal barrier function and reducing visceral hypersensitivity.[4][8]

Dolcanatide_Signaling_Pathway This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC GTP GTP cGMP cGMP GTP->cGMP Catalyzes Conversion PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 Opens Channel H2O Water Secretion Cl_HCO3->H2O Promotes

Caption: this compound signaling pathway in intestinal epithelial cells.

Quantitative Data

The biological activity and efficacy of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

In Vitro cGMP Stimulatory Activity
CompoundCell LineEC50 (mol/L)Reference
This compoundT842.8 x 10-7[2]
PlecanatideT841.9 x 10-7[2]
Preclinical Efficacy in Murine Colitis Models
ModelTreatmentDose (mg/kg/day, oral)OutcomeReference
Dextran Sulfate Sodium (DSS)-inducedThis compound0.05 - 2.5Significant reduction in colitis severity score[2]
Dextran Sulfate Sodium (DSS)-induced5-Aminosalicylic Acid (5-ASA)100Reduction in colitis severity comparable to this compound[2]
Trinitrobenzene Sulfonic (TNBS)-inducedThis compound0.05 - 0.5Amelioration of colitis[3]
Preclinical Efficacy in Rat Visceral Hypersensitivity Models
ModelTreatmentDose (mg/kg, oral)OutcomeReference
Trinitrobenzene Sulfonic (TNBS)-inducedThis compound0.01 and 0.05Attenuated visceral hypersensitivity (reduced abdominal contractions)[4]
Partial Restraint Stress (PRS)-inducedThis compound0.01 and 0.05Reduced colonic hypersensitivity[8]
Clinical Trial Data
PhaseIndicationDose (mg, oral)Key FindingsReference
1bMild-to-moderate Ulcerative ColitisNot specifiedClear signals of improvement compared to placebo; safe and well-tolerated[9][10]
1Healthy Volunteers27 (daily for 7 days)Did not significantly increase cGMP levels in the distal rectum[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

cGMP Stimulation Assay in T84 Cells

This assay measures the potency of GC-C agonists to stimulate the production of cGMP in a human colon carcinoma cell line.[13]

Methodology:

  • Cell Culture: T84 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics until they reach confluency.

  • Assay Preparation: Cells are seeded in 24-well plates and grown to confluency. Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine) to prevent cGMP degradation.

  • Treatment: Cells are treated with varying concentrations of this compound or other test compounds for a specified incubation period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The medium is aspirated, and cells are lysed using a lysis buffer (e.g., 0.1 M HCl).

  • cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The amount of cGMP produced is normalized to the total protein content in each well, which is determined using a protein assay (e.g., Bradford assay). The EC50 value is calculated from the dose-response curve.[2][11]

cGMP_Assay_Workflow cluster_workflow cGMP Stimulation Assay Workflow A Culture T84 cells to confluency B Seed cells in 24-well plates A->B C Add serum-free medium with phosphodiesterase inhibitor B->C D Treat with varying concentrations of this compound C->D E Lyse cells D->E F Quantify cGMP using ELISA E->F G Determine protein concentration E->G H Normalize cGMP to protein and calculate EC50 F->H G->H

Caption: Workflow for the cGMP stimulation assay in T84 cells.
Murine Models of Colitis

Animal models are instrumental in evaluating the anti-inflammatory properties of this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis:

  • Induction: Colitis is induced in mice (e.g., BDF1 or BALB/c) by administering 5% (w/v) DSS in their drinking water for a defined period (e.g., 7 days).[2]

  • Treatment: this compound or a vehicle control is administered daily via oral gavage, starting one day before DSS administration and continuing throughout the study. A positive control group may receive a standard anti-inflammatory agent like 5-ASA.[2]

  • Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding. At the end of the study, mice are euthanized, and the colons are collected.

  • Analysis: Colons are examined for length and macroscopic signs of inflammation. Histopathological analysis is performed on colon tissue sections to assess the severity of inflammation. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured in colon tissue homogenates.[2][14]

Trinitrobenzene Sulfonic (TNBS)-Induced Colitis:

  • Induction: Colitis is induced by a single intrarectal administration of TNBS dissolved in ethanol.[3]

  • Treatment and Assessment: The treatment and assessment protocols are similar to the DSS model.[3]

Colitis_Model_Workflow cluster_workflow Murine Colitis Model Experimental Workflow A Induce colitis in mice (DSS or TNBS) B Administer this compound, vehicle, or positive control daily via oral gavage A->B C Monitor disease activity daily (body weight, stool, bleeding) B->C D Euthanize mice and collect colons at study endpoint C->D E Assess colon length and macroscopic inflammation D->E F Perform histopathological analysis D->F G Measure myeloperoxidase (MPO) activity D->G

Caption: Experimental workflow for murine models of colitis.
Rat Models of Visceral Hypersensitivity

These models are used to assess the potential of this compound to alleviate abdominal pain, a common symptom in functional gastrointestinal disorders.

Methodology:

  • Induction of Hypersensitivity: Visceral hypersensitivity is induced in rats using methods such as intrarectal administration of TNBS or partial restraint stress (PRS).[4]

  • Treatment: this compound or a vehicle is administered orally.[4]

  • Assessment of Visceral Sensitivity: Visceral sensitivity is measured by colorectal distension (CRD). A balloon is inserted into the rectum and inflated to various pressures. The abdominal muscle contractions in response to the distension are recorded using electromyography (EMG). A reduction in the number of contractions at a given pressure indicates an anti-nociceptive effect.[4]

Therapeutic Potential

The preclinical and early clinical data suggest that this compound holds therapeutic potential for a range of gastrointestinal disorders.

  • Inflammatory Bowel Disease (IBD): Studies in murine models of colitis have demonstrated that oral this compound can ameliorate inflammation, with efficacy comparable to standard treatments like 5-ASA.[2] A phase 1b trial in patients with mild-to-moderate ulcerative colitis also showed positive signals of improvement.[9][10]

  • Opioid-Induced Constipation (OIC): The mechanism of action, which involves increasing intestinal fluid secretion and motility, makes this compound a logical candidate for treating OIC.[15][16][17][18]

  • Functional Constipation and Irritable Bowel Syndrome with Constipation (IBS-C): By stimulating intestinal secretion and potentially reducing visceral hypersensitivity, this compound may alleviate the symptoms of chronic constipation and IBS-C.[4]

Conclusion

This compound is a promising, orally administered uroguanylin analog with a distinct mechanism of action centered on the activation of the GC-C receptor. Its enhanced stability and potent biological activity have been demonstrated in a variety of preclinical models, highlighting its potential to treat inflammatory and functional gastrointestinal disorders. While early clinical data are encouraging, further large-scale clinical trials are necessary to fully elucidate the efficacy and safety profile of this compound in various patient populations. The comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the core functions of this compound and its potential as a novel therapeutic agent.

References

Dolcanatide and Its Role in Fortifying Intestinal Barrier Integrity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolcanatide is a synthetic analog of the endogenous human peptide uroguanylin, which acts as a guanylate cyclase-C (GC-C) agonist.[1] The integrity of the intestinal epithelial barrier is fundamental for maintaining gastrointestinal homeostasis, preventing the translocation of harmful luminal antigens, and regulating immune responses.[2] Disruption of this barrier is a key pathophysiological factor in various gastrointestinal disorders, including inflammatory bowel disease (IBD).[1] The GC-C signaling pathway, activated by uroguanylin and its analogs, plays a crucial role in maintaining intestinal barrier function.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on intestinal permeability and tight junction proteins, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway

This compound exerts its effects by activating GC-C receptors expressed on the apical surface of intestinal epithelial cells.[1] This activation triggers a cascade of intracellular events that are central to its barrier-protective properties.

  • Ligand Binding: this compound, present in the gut lumen, binds to the extracellular domain of the GC-C receptor.[1]

  • cGMP Production: This binding stimulates the intracellular guanylate cyclase domain of the receptor to convert guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[3][5]

  • Downstream Effects: Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase II (PKGII).[5] This kinase, along with other cGMP effectors, modulates various cellular processes, including ion and fluid transport, and importantly, the regulation of tight junction protein complexes that form the intestinal barrier.[3][5]

This compound Signaling Pathway cluster_membrane Intestinal Epithelial Cell This compound This compound (Uroguanylin Analog) GCC_Receptor Guanylate Cyclase-C (GC-C) Receptor This compound->GCC_Receptor Binds & Activates cGMP cGMP GCC_Receptor->cGMP GTP GTP GTP->cGMP Conversion PKGII Protein Kinase G-II (PKGII) cGMP->PKGII Activates Barrier_Function Enhanced Intestinal Barrier Integrity PKGII->Barrier_Function Promotes

Figure 1: this compound's GC-C signaling cascade.

Quantitative Effects on Intestinal Permeability

In vitro studies using human colonic epithelial cell lines (T84 and Caco-2) have demonstrated this compound's ability to counteract chemically induced increases in paracellular permeability. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is known to disrupt the intestinal barrier.[6] Treatment with this compound effectively suppresses this LPS-induced permeability.[6][7]

Table 1: Effect of this compound on LPS-Induced Paracellular Permeability in Caco-2 and T84 Cells

Cell Line Treatment FITC-Dextran Permeability (Relative to Control) Reference
Caco-2 Vehicle Control 1.0 [6]
LPS (100 µg/mL) ~2.5 [6]
LPS + this compound (1 µM) ~1.2 [6]
T84 Vehicle Control 1.0 [6]
LPS (100 µg/mL) ~3.0 [6]
LPS + this compound (1 µM) ~1.3 [6]

Note: Values are approximated from graphical data presented in the source literature. FITC-dextran transport was measured to assess permeability.

Preservation of Tight Junction Integrity

The intestinal barrier's integrity is critically dependent on the proper function and localization of tight junction (TJ) proteins, such as occludin and zonula occludens-1 (ZO-1).[2] These proteins form a seal between adjacent epithelial cells, regulating paracellular transport.

Studies have shown that exposure to LPS severely disrupts the localization of occludin and ZO-1 from the cell-cell junctions.[6][7] However, co-treatment with this compound preserves the normal localization of these essential TJ proteins at the cell surface, similar to what is observed in untreated control cells.[6] It is important to note that treatment with this compound alone, in the absence of an inflammatory stimulus like LPS, does not alter the permeability or the localization of TJ proteins, suggesting its role is primarily protective and restorative rather than altering baseline barrier function.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate this compound's effects.

Paracellular Permeability Assay (FITC-Dextran)

This assay measures the flux of a fluorescently labeled molecule (FITC-dextran) across a cell monolayer, providing a quantitative measure of paracellular permeability.

  • Cell Culture: Caco-2 or T84 cells are seeded at a high density onto Transwell-Clear polyester membrane inserts (e.g., 0.4 µm pore size) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.

  • Treatment: The culture medium is replaced. This compound (e.g., 1 µM) is added to the apical side of the Transwell insert. After a pre-incubation period (e.g., 30 minutes), LPS (e.g., 100 µg/mL) is added to the apical chamber. Control wells receive only the vehicle.

  • Permeability Measurement: FITC-dextran (4 kDa) is added to the apical chamber. At specified time points (e.g., 2, 4, 6 hours), samples are collected from the basolateral chamber.

  • Quantification: The fluorescence of the basolateral samples is measured using a fluorescence plate reader. The amount of FITC-dextran that has passed through the monolayer is calculated based on a standard curve, indicating the level of paracellular permeability.

Permeability Assay Workflow A 1. Seed Caco-2/T84 cells on Transwell inserts B 2. Culture for ~21 days to form a confluent monolayer A->B C 3. Pre-treat with this compound (apical) B->C D 4. Add LPS (apical) C->D E 5. Add FITC-Dextran (apical) D->E F 6. Incubate and collect samples from basolateral chamber E->F G 7. Measure fluorescence to quantify permeability F->G

Figure 2: Experimental workflow for the in-vitro permeability assay.

Immunofluorescence Microscopy for Tight Junction Proteins

This technique visualizes the localization of specific proteins within the cell, providing qualitative data on the integrity of tight junction complexes.

  • Cell Culture and Treatment: Cells are grown on chamber slides or coverslips and treated with LPS and/or this compound as described in the permeability assay.

  • Fixation and Permeabilization: After treatment, cells are washed with PBS and fixed with a solution like 4% paraformaldehyde. They are then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter the cells.

  • Blocking and Antibody Incubation: Non-specific antibody binding is blocked using a blocking buffer (e.g., bovine serum albumin in PBS). Cells are then incubated with primary antibodies specific for TJ proteins (e.g., rabbit anti-ZO-1, mouse anti-occludin).

  • Secondary Antibody and Staining: After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse). Cell nuclei can be counterstained with DAPI.

  • Imaging: The slides are mounted and viewed using a fluorescence or confocal microscope to visualize the localization of ZO-1 and occludin at the cell-cell junctions.

cGMP Stimulation Assay

This bioassay quantifies the direct pharmacological activity of this compound on its target receptor.[1]

  • Cell Culture: T84 cells are grown to confluency in multi-well plates.[8]

  • Treatment: Cells are treated with varying concentrations of this compound for a short period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cGMP concentration in the cell lysates is then measured using a commercially available cGMP enzyme immunoassay (EIA) kit.

  • Data Analysis: The amount of cGMP produced is normalized to the total protein content in each well.

In-Vivo Corroboration: Animal Models of Colitis

The protective effects of this compound on intestinal barrier function have been further supported by studies in murine models of colitis, which is characterized by significant barrier disruption.[1]

In dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS)-induced colitis models, oral administration of this compound resulted in significant amelioration of the disease, as evidenced by reduced weight loss, lower disease activity index scores, and improved histological findings.[1][8] A key indicator of inflammation and associated barrier damage is myeloperoxidase (MPO) activity, which reflects neutrophil infiltration into the intestinal tissue. This compound treatment significantly reduced MPO activity in the colonic tissues of these models.[1]

Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in DSS-Induced Colitis in Mice

Treatment Group MPO Activity (units/min, mean ± SEM) Percent Reduction vs. DSS + Vehicle Reference
DSS + Vehicle 0.048 ± 0.004 - [1]
DSS + 5-ASA (100 mg/kg) ~0.024 ~50% [1]
DSS + this compound (0.05 mg/kg) ~0.024 ~50% [1]

Note: Values are approximated from graphical data presented in the source literature. 5-ASA (5-aminosalicylic acid) was used as a positive control.

Clinical Perspective

The preclinical findings for this compound have translated into clinical investigations. A Phase 1b, double-blind, placebo-controlled trial in 28 patients with mild-to-moderate ulcerative colitis showed that this compound was safe, well-tolerated, and provided clear signals of clinical improvement compared to placebo.[9] However, another Phase 1 study in healthy volunteers using a 27 mg daily dose did not demonstrate a significant increase in cGMP levels in the distal rectum, suggesting that drug formulation and targeted delivery may be critical for optimizing its therapeutic effect throughout the colorectum.[10][11][12]

Conclusion

This compound reinforces intestinal barrier integrity through the activation of the GC-C signaling pathway. Preclinical data robustly demonstrates its ability to counteract LPS-induced paracellular permeability by preserving the correct localization of key tight junction proteins like occludin and ZO-1. These in-vitro findings are supported by in-vivo studies showing amelioration of colitis and reduction in inflammatory markers. While clinical results are promising, further research, particularly focusing on optimizing drug delivery, is necessary to fully realize the therapeutic potential of this compound for IBD and other conditions characterized by a compromised intestinal barrier.

References

Dolcanatide: A Technical Whitepaper on its Anti-inflammatory and Anti-nociceptive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolcanatide, a synthetic analog of the endogenous human peptide uroguanylin, is a potent and selective guanylate cyclase-C (GC-C) agonist. This document provides a comprehensive technical overview of the preclinical and early clinical evidence supporting the anti-inflammatory and anti-nociceptive properties of this compound. Through its mechanism of action, involving the activation of the GC-C receptor and subsequent increase in intracellular cyclic guanosine monophosphate (cGMP), this compound has demonstrated significant therapeutic potential in models of inflammatory bowel disease and visceral pain. This whitepaper consolidates the available quantitative data, details the experimental protocols used in key studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, and functional gastrointestinal disorders associated with chronic visceral pain represent significant unmet medical needs. Current therapeutic strategies often have limitations in efficacy and can be associated with considerable side effects[1]. This compound emerges as a promising therapeutic candidate with a localized mechanism of action within the gastrointestinal tract. As an analog of uroguanylin, it is designed for enhanced stability against proteolysis in the digestive tract[1][2]. By activating the GC-C receptor on the apical surface of intestinal epithelial cells, this compound mimics the physiological functions of uroguanylin, which include the regulation of intestinal fluid and electrolyte homeostasis, maintenance of the intestinal barrier, and modulation of inflammatory and nociceptive pathways[1][3].

Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway

This compound exerts its pharmacological effects through the activation of the GC-C receptor, a transmembrane protein expressed on intestinal epithelial cells[1][2]. The binding of this compound to GC-C initiates a signaling cascade that is central to its therapeutic effects.

Core Signaling Cascade

The primary mechanism involves the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) by the intracellular catalytic domain of the activated GC-C receptor[1]. The resultant increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKG-II)[4]. PKG-II, in turn, phosphorylates downstream targets, including the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen, which is followed by water secretion[5][6][7][8]. This secretagogue effect is the basis for its investigation in constipation-predominant conditions.

Anti-inflammatory and Barrier Function Pathways

Beyond its secretagogue effects, the elevation of intracellular cGMP has been shown to have profound anti-inflammatory and barrier-protective functions. While the precise downstream pathways are still under investigation, evidence suggests the following mechanisms:

  • Inhibition of NF-κB Signaling: Increased cGMP levels are thought to inhibit the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB)[1]. NF-κB is a master regulator of numerous pro-inflammatory genes, and its inhibition would lead to a downregulation of inflammatory cytokines.

  • Regulation of Tight Junction Proteins: The GC-C/cGMP pathway plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. This compound has been shown to prevent the disruption of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, in response to inflammatory stimuli like lipopolysaccharide (LPS)[3][9]. This helps to reduce intestinal permeability and the translocation of luminal antigens that can trigger an inflammatory response.

This compound Signaling Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_membrane This compound This compound GC_C Guanylate Cyclase-C (GC-C) Receptor This compound->GC_C Binds and Activates cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKG_II Protein Kinase G II (PKG-II) cGMP->PKG_II Activates NF_kB_pathway NF-κB Pathway cGMP->NF_kB_pathway Inhibits Tight_Junctions Tight Junctions (ZO-1, Occludin) cGMP->Tight_Junctions Maintains Integrity CFTR CFTR PKG_II->CFTR Phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_pathway->Pro_inflammatory_Cytokines Induces Nociceptor_Activation Nociceptor Activation Pro_inflammatory_Cytokines->Nociceptor_Activation Stimulates Barrier_Function Intestinal Barrier Function Tight_Junctions->Barrier_Function Improves Barrier_Function->Nociceptor_Activation Reduces Visceral_Pain Visceral Pain Nociceptor_Activation->Visceral_Pain Leads to

Caption: this compound's core signaling pathway.

Anti-inflammatory Properties: Preclinical Evidence

The anti-inflammatory effects of this compound have been demonstrated in well-established murine models of colitis.

Dextran Sulfate Sodium (DSS)-Induced Colitis

In the DSS-induced colitis model, which mimics aspects of ulcerative colitis, oral administration of this compound has been shown to significantly ameliorate disease severity[1].

  • Reduction in Colitis Severity and Disease Activity Index (DAI): this compound treatment leads to a significant reduction in colitis severity scores and the DAI, which is a composite score of weight loss, stool consistency, and rectal bleeding[1][2][10].

  • Decreased Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon is a biochemical marker of inflammation. This compound treatment has been shown to cause a considerable reduction in MPO activity, indicating a decrease in neutrophil infiltration into the colonic tissue[1][2][10].

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

The TNBS-induced colitis model is a T-cell-mediated model of inflammation that shares features with Crohn's disease. This compound has also demonstrated efficacy in this model, reducing the severity of colitis[1][2][10].

Quantitative Data from Preclinical Anti-inflammatory Studies
Model Species/Strain This compound Dose Range Key Findings Positive Control Reference
DSS-Induced ColitisBDF-1 Mice0.05 - 2.5 mg/kg (oral gavage)Statistically significant reduction in colitis severity scores and Disease Activity Index (P < 0.05). Approximately 50% reduction in MPO activity at 0.05 mg/kg.5-ASA (100 mg/kg)[1]
TNBS-Induced ColitisBALB/c and/or BDF1 Mice0.05 - 0.5 mg/kg (oral gavage)Statistically significant reduction in colitis severity (P < 0.05) and Disease Activity Index (P < 0.05).Sulfasalazine (80 mg/kg)[1][2][10]

Anti-nociceptive Properties: Preclinical Evidence

This compound has demonstrated potent anti-nociceptive activity in rodent models of visceral hypersensitivity, a key feature of irritable bowel syndrome (IBS) and IBD.

TNBS-Induced Visceral Hypersensitivity

In a rat model where visceral hypersensitivity is induced by TNBS, oral this compound treatment significantly suppressed the increase in abdominal contractions in response to colorectal distension[3][9].

Partial Restraint Stress (PRS)-Induced Visceral Hypersensitivity

This compound also reduced colonic hypersensitivity in a non-inflammatory model of visceral pain induced by partial restraint stress in rats, suggesting a direct effect on nociceptive pathways in addition to its anti-inflammatory actions[3].

Quantitative Data from Preclinical Anti-nociceptive Studies
Model Species This compound Dose Range Key Findings Reference
TNBS-Induced Visceral HypersensitivityRat0.01 and 0.05 mg/kg (oral)Significant reduction in the rate of abdominal contractions in response to colorectal distension.[3]
Partial Restraint Stress (PRS)-Induced Visceral HypersensitivityRat0.01 and 0.05 mg/kg (oral)Significant reduction in the rate of abdominal contractions in response to colorectal distension.[3]

Clinical Evidence: Phase 1b Study in Ulcerative Colitis

A Phase 1b double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and efficacy of this compound in 28 patients with mild-to-moderate ulcerative colitis over a four-week period[11][12]. The results from this study indicated clear signals of improvement in patients treated with this compound compared to placebo[11][12]. The drug was also found to be safe and well-tolerated[11][12]. While specific quantitative data from this study have not been fully published, the positive outcome supports the translation of the preclinical anti-inflammatory findings to a clinical setting.

Detailed Experimental Protocols

In Vitro cGMP Stimulation Assay

cGMP Stimulation Assay Workflow T84_cells T84 human colon carcinoma cells Culture Culture to confluence in 24-well plates T84_cells->Culture Preincubation Pre-incubation with IBMX (phosphodiesterase inhibitor) Culture->Preincubation Treatment Treatment with varying concentrations of this compound Preincubation->Treatment Incubation Incubation at 37°C Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay cGMP Enzyme Immunoassay Lysis->Assay Analysis Data Analysis (pmol cGMP/mg protein) Assay->Analysis

Caption: Workflow for in vitro cGMP stimulation assay.
  • Cell Line: T84 human colon carcinoma cells.

  • Procedure: Cells are cultured to confluence in 24-well plates. Prior to treatment, cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Cells are then treated with varying concentrations of this compound and incubated at 37°C. Following incubation, cells are lysed, and the intracellular cGMP concentration is determined using a commercially available enzyme immunoassay kit. Results are typically normalized to the total protein content of the cell lysate.

Murine Models of Colitis

Murine Colitis Model Workflow Mice Mice (e.g., BDF-1, BALB/c) Induction Colitis Induction (DSS in drinking water or intrarectal TNBS) Mice->Induction Treatment Daily Oral Gavage: - Vehicle - this compound - Positive Control (5-ASA) Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (for DAI calculation) Treatment->Monitoring Euthanasia Euthanasia at Study Endpoint Monitoring->Euthanasia Tissue_Collection Colon Tissue Collection Euthanasia->Tissue_Collection Analysis Analysis: - Histopathology - MPO Activity Tissue_Collection->Analysis

Caption: General workflow for murine colitis models.
  • DSS-Induced Colitis:

    • Animals: BDF-1 mice.

    • Induction: 5% DSS is administered in the drinking water for a specified period (e.g., 7 days).

    • Treatment: this compound, vehicle, or a positive control (e.g., 5-ASA) is administered daily by oral gavage, often starting a day before DSS administration.

    • Endpoints: Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI). At the end of the study, colon tissues are collected for histopathological analysis and measurement of MPO activity.

  • TNBS-Induced Colitis:

    • Animals: BALB/c or BDF-1 mice.

    • Induction: A solution of TNBS in ethanol is instilled intrarectally.

    • Treatment: Similar to the DSS model, animals receive daily oral gavage of this compound, vehicle, or a positive control.

    • Endpoints: Similar to the DSS model, including DAI, histopathology, and MPO activity.

Rat Models of Visceral Hypersensitivity
  • Animals: Male Wistar rats.

  • Visceral Sensitivity Measurement: Visceral sensitivity is assessed by measuring the abdominal contractile response to colorectal distension (CRD) using electromyography.

  • TNBS-Induced Hypersensitivity: A solution of TNBS is administered intrarectally to induce a local inflammation and subsequent visceral hypersensitivity. The effects of orally administered this compound on CRD-induced abdominal contractions are measured days after TNBS administration.

  • Partial Restraint Stress (PRS)-Induced Hypersensitivity: Animals are subjected to a period of restraint stress to induce visceral hypersensitivity. The effect of oral this compound on CRD-induced abdominal contractions is then assessed.

Conclusion and Future Directions

This compound has demonstrated robust anti-inflammatory and anti-nociceptive properties in a range of preclinical models, with a well-defined mechanism of action centered on the activation of the GC-C/cGMP signaling pathway. These effects, which include the amelioration of colitis and the attenuation of visceral hypersensitivity, are supported by early clinical data showing positive signals of efficacy in patients with ulcerative colitis. The localized action of this compound within the gastrointestinal tract minimizes the potential for systemic side effects, making it an attractive therapeutic candidate.

Further research is warranted to fully elucidate the downstream molecular events of the cGMP signaling pathway that mediate the anti-inflammatory and anti-nociceptive effects of this compound. More detailed quantitative data from ongoing and future clinical trials will be crucial to establish its therapeutic efficacy and safety profile in patient populations with IBD and functional gastrointestinal disorders. The continued development of this compound holds promise for a novel, targeted therapy for these challenging conditions.

References

Dolcanatide-Induced cGMP Stimulation in T84 Colon Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth examination of the mechanism and experimental evaluation of dolcanatide, a guanylate cyclase-C (GC-C) agonist, focusing on its stimulation of cyclic guanosine monophosphate (cGMP) in the T84 human colon carcinoma cell line. This document is intended for researchers, scientists, and drug development professionals engaged in gastroenterology and related fields.

Introduction: this compound and the Guanylate Cyclase-C Pathway

This compound (SP-333) is a synthetic, orally administered analog of the endogenous human peptide uroguanylin.[1][2] It is structurally similar to plecanatide, another uroguanylin analog, but with D-amino acids at its N- and C-termini (D-Asn¹ and D-Leu¹⁶) to enhance its resistance to proteolysis in the gastrointestinal tract.[1][2]

The primary target of this compound is the guanylate cyclase-C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells.[1][2][3] The binding of this compound to GC-C activates the receptor's intracellular catalytic domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] This increase in intracellular cGMP is a critical signaling event that mediates the physiological effects of this compound.

The downstream signaling cascade initiated by cGMP in intestinal cells involves the sequential activation of cGMP-dependent protein kinase II (PKG-II) and the cystic fibrosis transmembrane conductance regulator (CFTR).[1][2] Activation of CFTR, a chloride ion channel, results in increased secretion of chloride and bicarbonate ions into the intestinal lumen, which in turn draws water osmotically, regulating fluid and electrolyte balance.[2] Beyond its secretagogue function, the GC-C/cGMP pathway is also implicated in maintaining intestinal barrier function and has shown anti-inflammatory activity.[1][4]

T84 cells, a human colonic carcinoma cell line, endogenously express GC-C receptors and are a well-established in vitro model for studying the physiological responses to GC-C agonists like this compound.[1][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound action and the standard experimental workflow for its evaluation in T84 cells.

Dolcanatide_Signaling_Pathway cluster_extracellular Intestinal Lumen cluster_cell T84 Colon Cell cluster_membrane Apical Membrane This compound This compound GC_C Guanylate Cyclase-C (GC-C) Extracellular Domain Intracellular Domain This compound->GC_C:ext Binding GTP GTP GC_C:int->GTP cGMP cGMP GTP->cGMP Catalysis PKGII PKG-II cGMP->PKGII Activation CFTR CFTR (activated) PKGII->CFTR Phosphorylation Ions Cl⁻, HCO₃⁻ Secretion CFTR->Ions Efflux

Caption: this compound signaling pathway in a T84 intestinal epithelial cell.

cGMP_Assay_Workflow A Culture T84 Cells to Confluence B Wash Cells (e.g., with PBS) A->B C Pre-incubate with Phosphodiesterase Inhibitor (e.g., IBMX) B->C D Treat with this compound (Dose-Response) C->D E Lyse Cells to Release Intracellular Content D->E F Quantify cGMP (e.g., ELISA) E->F G Data Analysis (e.g., EC50 Calculation) F->G

Caption: Experimental workflow for a this compound-induced cGMP stimulation assay in T84 cells.

Experimental Protocols

T84 Cell Culture

Human T84 colonic epithelial cells (e.g., ATCC® CCL-248™) are cultured using standard aseptic techniques.[7]

  • Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5-10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When confluent, cells are detached using a solution of trypsin-EDTA, centrifuged, resuspended in fresh medium, and seeded into new culture flasks or multi-well plates for experiments. For permeability studies, cells are cultured on permeable membrane inserts until a high transepithelial resistance is achieved.[4]

cGMP Stimulation Assay in T84 Cells

This protocol outlines the measurement of intracellular cGMP accumulation following this compound treatment. The method is adapted from procedures described for GC-C agonists in T84 cells.[1][5][7]

  • 1. Cell Seeding: Seed T84 cells into multi-well plates (e.g., 24- or 96-well) and grow to confluence.

  • 2. Starvation/Washing: Prior to the assay, wash the confluent cell monolayers with a sterile buffer such as phosphate-buffered saline (PBS) or serum-free medium to remove residual serum components.[7]

  • 3. Pre-incubation: Incubate the cells for a defined period (e.g., 10-60 minutes) at 37°C in a medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), typically at a concentration of 1 mM.[8] This step is crucial to prevent the degradation of newly synthesized cGMP, thereby amplifying the signal.

  • 4. This compound Treatment: Remove the pre-incubation medium and add fresh medium containing various concentrations of this compound. To establish a dose-response curve, a range of concentrations from nanomolar to micromolar is typically used.[9] Incubate for a specified time (e.g., 2 hours).[7]

  • 5. Cell Lysis: Following incubation, aspirate the treatment medium and lyse the cells using a cell lysis buffer (e.g., 0.1 M HCl or a buffer containing detergents like Triton X-100).[7] This step releases the intracellular contents, including cGMP.

  • 6. cGMP Quantification: Centrifuge the cell lysates to pellet debris. The cGMP concentration in the resulting supernatant is quantified using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][8]

  • 7. Data Normalization and Analysis: The measured cGMP concentrations are typically normalized to the total protein content of the corresponding cell lysate, determined by a standard protein assay (e.g., BCA or Bradford assay). The final results are expressed as pmol of cGMP per mg of protein.[1] Dose-response data is then plotted to calculate the half-maximal effective concentration (EC₅₀).

Quantitative Data Summary

Studies have demonstrated that this compound stimulates cGMP synthesis in T84 cells in a potent and dose-dependent manner.[1] The key quantitative parameter for its activity is the EC₅₀ value, which is compared with that of the related uroguanylin analog, plecanatide.

CompoundCell LineEC₅₀ (mol/L)EC₅₀ (nM)Data Reference(s)
This compound T842.8 x 10⁻⁷280[1]
PlecanatideT841.9 x 10⁻⁷190[1][9]

Table 1: Potency of this compound and Plecanatide for cGMP Stimulation in T84 Cells.

The data indicates that both this compound and plecanatide are potent agonists of the GC-C receptor, with EC₅₀ values in the nanomolar range.[1] The slightly higher EC₅₀ for this compound suggests a comparable, though marginally lower, potency relative to plecanatide in this specific in vitro assay. This potent, dose-dependent stimulation of cGMP underpins the therapeutic potential of this compound for gastrointestinal disorders.[1][10]

References

Preclinical Profile of Dolcanatide for Ulcerative Colitis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical research on dolcanatide, a novel guanylate cyclase-C (GC-C) agonist, for the treatment of ulcerative colitis (UC). This compound, an analog of the endogenous human peptide uroguanylin, has been engineered for enhanced stability in the gastrointestinal tract.[1][2] Its mechanism of action, centered on the activation of the GC-C receptor, presents a promising approach to restoring intestinal homeostasis and mitigating inflammation characteristic of UC.[3]

Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway

This compound exerts its effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[4] This interaction triggers a signaling cascade that results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent increase in intracellular cGMP is believed to mediate the therapeutic effects by:

  • Modulating Intestinal Fluid and Ion Homeostasis: cGMP-dependent protein kinases phosphorylate downstream effectors like the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and bicarbonate secretion into the intestinal lumen.[4]

  • Enhancing Intestinal Barrier Function: GC-C signaling is crucial for maintaining the integrity of the intestinal epithelial barrier.[5] It helps regulate tight junction proteins, thereby reducing paracellular permeability and preventing the influx of inflammatory mediators.[5][6]

  • Anti-inflammatory Effects: Downregulation of GC-C signaling has been observed in inflamed tissues of patients with inflammatory bowel disease (IBD).[3][5] By activating this pathway, this compound may help suppress the production of pro-inflammatory cytokines.[3]

  • Attenuating Visceral Hypersensitivity: Preclinical studies suggest that GC-C agonists can reduce visceral pain, a common symptom in IBD.[5][7]

This compound Signaling Pathway cluster_0 This compound This compound (Uroguanylin Analog) GCC_Receptor Guanylate Cyclase-C (GC-C) Receptor This compound->GCC_Receptor Binds & Activates cGMP cGMP GCC_Receptor->cGMP GTP GTP GTP->cGMP Converts PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates CFTR CFTR Phosphorylation PKG->CFTR TJ_Regulation Tight Junction Regulation PKG->TJ_Regulation Anti_Inflammation Anti-inflammatory Effects PKG->Anti_Inflammation Fluid_Secretion Fluid & Ion Secretion CFTR->Fluid_Secretion Barrier_Function Enhanced Barrier Function TJ_Regulation->Barrier_Function Reduced_Inflammation Reduced Inflammation Anti_Inflammation->Reduced_Inflammation

This compound's core mechanism of action via GC-C receptor activation.

In Vitro Efficacy: cGMP Stimulation

The functional activity of this compound was confirmed by its ability to stimulate the production of cGMP in human colon carcinoma T84 cells, a standard model for studying intestinal epithelial cell function.[3][8]

  • Cell Culture: Human colon carcinoma T84 cells were cultured to confluence in appropriate media.

  • Treatment: Cells were treated with varying concentrations of this compound or plecanatide.

  • Incubation: The cells were incubated for a specified period to allow for GC-C receptor activation and subsequent cGMP production.

  • Lysis and Measurement: Cells were lysed, and the intracellular cGMP concentration was quantified using a commercially available enzyme immunoassay kit.

  • Normalization: The cGMP levels were normalized to the total protein content in each sample, determined by a protein assay. The results are expressed as pmoles of cGMP per mg of protein.[3]

cGMP Assay Workflow Start Start: T84 Cells Culture Culture T84 Cells to Confluence Start->Culture Treat Treat with this compound (Varying Concentrations) Culture->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Quantify Quantify cGMP (Enzyme Immunoassay) Lyse->Quantify Normalize Normalize to Total Protein Quantify->Normalize End End: cGMP/mg Protein Normalize->End

Workflow for quantifying this compound-induced cGMP production in T84 cells.

The results demonstrated that both this compound and its related analog, plecanatide, potently stimulate cGMP production in T84 cells, confirming their activity as GC-C agonists.[3][8]

CompoundOutcomeCell Line
This compound Potent cGMP-stimulatory activityT84
Plecanatide Potent cGMP-stimulatory activityT84
Table 1: In Vitro cGMP Stimulatory Activity.[3][8]

In Vivo Preclinical Efficacy in Murine Colitis Models

The therapeutic potential of this compound was evaluated in well-established murine models of colitis that mimic key aspects of human ulcerative colitis.

Two primary models were used to induce colitis:

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model induces acute colitis characterized by damage to the epithelial barrier.

    • Animals: BDF1 mice.[3]

    • Induction: Administration of 5% DSS in drinking water for a defined period.[3]

    • Treatment: this compound was administered daily via oral gavage, typically starting one day before DSS administration.[3]

    • Controls: Vehicle (phosphate buffer) served as the negative control, and 5-amino salicylic acid (5-ASA) or sulfasalazine were used as positive controls.[3][8]

    • Endpoints: Amelioration of colitis was assessed by monitoring body weight, Disease Activity Index (DAI), and histopathological analysis of colon tissues for colitis severity.[3][8]

  • Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This is a T-cell-mediated model of intestinal inflammation.

    • Animals: BALB/c mice.[3]

    • Induction: Rectal instillation of TNBS.[3][8]

    • Treatment and Controls: Similar to the DSS model.

    • Endpoints: Similar to the DSS model, including body weight, DAI, and histopathology.[3][8]

Animal Study Workflow Start Start: Select Mouse Strain (e.g., BDF1, BALB/c) Induction Induce Colitis Start->Induction DSS 5% DSS in Drinking Water Induction->DSS Method 1 TNBS Rectal Instillation of TNBS Induction->TNBS Method 2 Treatment Daily Oral Gavage DSS->Treatment TNBS->Treatment This compound This compound (0.05-0.5 mg/kg) Treatment->this compound Controls Controls: Vehicle, 5-ASA Treatment->Controls Monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) This compound->Monitoring Controls->Monitoring Endpoint Endpoint Analysis: - Euthanasia - Colon Histopathology - Myeloperoxidase Activity Monitoring->Endpoint

Generalized workflow for preclinical evaluation of this compound in murine colitis models.

Oral treatment with this compound demonstrated significant efficacy in ameliorating colitis in both DSS and TNBS models. The effects were comparable to the standard-of-care positive controls.[3][8]

ModelAnimal StrainThis compound Dose (mg/kg/day, oral)Key FindingsPositive Control
DSS-Induced Colitis BDF10.05 - 0.5Statistically significant reduction in colitis severity scores (P < 0.05) and Disease Activity Index (P < 0.05).[3]5-ASA (100 mg/kg)
TNBS-Induced Colitis BALB/c0.05 - 0.5Ameliorated colitis as assessed by body weight, colitis severity, and DAI (P < 0.05).[3][8]Sulfasalazine (80 mg/kg)
Table 2: Summary of this compound Efficacy in Murine Colitis Models.[3][8]

Notably, the amelioration of colitis was not found to be dose-dependent within the tested range.[3] this compound was selected for further studies over plecanatide due to its higher resistance to proteolytic degradation in simulated gastric and intestinal fluids.[3][8]

Effect on Visceral Hypersensitivity

In addition to its anti-inflammatory effects, this compound was assessed for its ability to reduce visceral hypersensitivity, a key contributor to abdominal pain in IBD patients.

  • Models: Visceral pain was induced in rats using either TNBS or partial restraint stress (PRS).[5]

  • Assessment: Visceral sensitivity was measured by recording electromyographic responses to colorectal distention (CRD).[5]

  • Treatment: this compound or plecanatide was administered orally.[5]

Oral treatment with this compound significantly attenuated visceral hypersensitivity in both inflammatory (TNBS) and non-inflammatory (PRS) models of visceral pain.[5]

ModelThis compound Dose (mg/kg, oral)Outcome
TNBS-Induced Hypersensitivity 0.01 and 0.05Reduced abdominal contractions in response to CRD (P < 0.05, P < 0.01).[5]
PRS-Induced Hypersensitivity 0.01 and 0.05Reduced colonic hypersensitivity.[6]
Table 3: Effect of this compound on Visceral Hypersensitivity in Rats.[5][6]

Interestingly, higher doses (> 0.5 mg/kg) were not as effective in these models, suggesting a specific therapeutic window for anti-nociceptive effects.[5]

Safety and Stability

This compound was specifically designed for enhanced biostability.[5] It is structurally similar to plecanatide but with D-amino acid substitutions at the N- and C-termini, which confer greater resistance to proteolysis.[2][5] Non-clinical safety and toxicology studies in rodents and monkeys indicated that this compound is a safe and minimally absorbed oral drug candidate.[3]

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic for ulcerative colitis. As a minimally absorbed, orally administered GC-C agonist, this compound acts locally at the site of inflammation.[3] The collective evidence from in vitro and in vivo studies demonstrates that this compound activates the GC-C/cGMP signaling pathway, leading to a multi-faceted therapeutic effect that includes the amelioration of colonic inflammation, enhancement of intestinal barrier function, and reduction of visceral hypersensitivity.[3][5] These findings supported its advancement into clinical trials for patients with mild-to-moderate ulcerative colitis.[1][9]

References

Methodological & Application

Application Notes and Protocols for Dolcanatide Administration in Murine Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of dolcanatide, a guanylate cyclase-C (GC-C) agonist, in murine models of colitis. The information is compiled from preclinical studies evaluating the anti-inflammatory effects of this compound.

Introduction

This compound is an analog of the human endogenous peptide uroguanylin, which acts as a guanylate cyclase-C (GC-C) agonist.[1][2] Activation of GC-C signaling in the gastrointestinal tract plays a crucial role in regulating intestinal fluid and ion homeostasis, maintaining epithelial barrier function, and modulating inflammation.[1][3] Preclinical studies have demonstrated that oral administration of this compound can ameliorate colitis in various murine models, suggesting its therapeutic potential for inflammatory bowel diseases (IBD).[1][2] this compound exhibits higher resistance to proteolysis in simulated gastric and intestinal juices compared to similar compounds, making it a promising candidate for oral delivery.[1][2][4]

Mechanism of Action: Guanylate Cyclase-C Signaling Pathway

This compound exerts its effects by binding to and activating Guanylate Cyclase-C (GC-C) receptors on the apical surface of intestinal epithelial cells.[1] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels are believed to mediate the downstream therapeutic effects, which include enhancing intestinal barrier function and reducing inflammation.[1][3]

This compound Signaling Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds & Activates cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC Effects Therapeutic Effects: - Reduced Inflammation - Enhanced Barrier Function cGMP->Effects Mediates

Caption: this compound activates the GC-C receptor, increasing intracellular cGMP.

Experimental Protocols

The following are detailed protocols for inducing colitis in murine models and the subsequent administration of this compound for therapeutic evaluation.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce an acute colitis that resembles human ulcerative colitis.[5][6]

Materials:

  • Mice (e.g., BDF1 or C57BL/6, 8-12 weeks old).[1][5]

  • Dextran Sulfate Sodium (DSS, M.W. 36-50 kDa).[5]

  • This compound.

  • Vehicle: 0.1 M Phosphate Buffer (pH 7.0) or Phosphate Buffered Saline (PBS).[1][4]

  • Positive Control: 5-Aminosalicylic Acid (5-ASA) or Sulfasalazine.[1][7]

  • Oral gavage needles.

Procedure:

  • Acclimatization: House mice in standard conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle Control, DSS + Vehicle, DSS + this compound, DSS + 5-ASA). A typical group size is 8-10 mice.[1][7]

  • This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle (e.g., 0.1 M Phosphate Buffer, pH 7.0).[1]

  • Pre-treatment: Begin daily oral gavage of this compound (e.g., 0.05-0.5 mg/kg) or vehicle one day prior to DSS administration (Day -1).[1][7]

  • Colitis Induction: On Day 0, induce colitis by providing mice with drinking water containing 3-5% DSS.[1][6][8] This DSS solution should be the sole source of drinking water. The concentration of DSS may need to be optimized based on the mouse strain.[5]

  • Continued Treatment: Continue daily oral gavage with this compound, vehicle, or positive control for the duration of the study (typically 7 days for an acute model).[1]

  • Monitoring: Monitor mice daily for body weight, stool consistency, and presence of fecal occult blood. Calculate the Disease Activity Index (DAI).[1][6]

  • Termination and Sample Collection: At the end of the treatment period (e.g., Day 7), euthanize the mice.[1] Collect colon tissues for histopathological analysis, measurement of colon length and weight, and determination of myeloperoxidase (MPO) activity.[1][7]

DSS Colitis Experimental Workflow Day_neg1 Day -1: Start Oral Gavage (this compound/Vehicle) Day_0 Day 0: Induce Colitis (DSS in drinking water) Day_neg1->Day_0 Day_1_6 Days 1-6: Continue Daily Gavage & Monitor DAI Day_0->Day_1_6 Day_7 Day 7: Euthanasia & Sample Collection Day_1_6->Day_7

Caption: Workflow for this compound administration in the DSS colitis model.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

The TNBS model induces a T-cell mediated immune response, sharing features with Crohn's disease.

Materials:

  • Mice (e.g., BDF1 or BALB/c).[1][2]

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Ethanol.

  • This compound.

  • Vehicle: 0.1 M Phosphate Buffer (pH 7.0) or PBS.[1]

  • Positive Control: Sulfasalazine.[1][4]

  • Catheter for rectal administration.

Procedure:

  • Acclimatization and Grouping: As described for the DSS model.

  • Pre-treatment: Begin daily oral gavage of this compound (e.g., 0.05-0.5 mg/kg), vehicle, or positive control (e.g., Sulfasalazine 80 mg/kg) one day prior to TNBS administration (Day -1).[1][4]

  • Colitis Induction: On Day 0, lightly anesthetize the mice. Slowly instill TNBS (dissolved in ethanol to create a haptenating agent) into the colon via a catheter inserted rectally.

  • Continued Treatment: Continue daily oral gavage for the study duration (e.g., 7 days).[9]

  • Monitoring and Termination: Follow the same procedures for monitoring and sample collection as outlined in the DSS protocol.

Data Presentation: Quantitative Outcomes

The efficacy of this compound is assessed by several quantitative measures. The following tables summarize typical data points from preclinical studies.[1]

Table 1: this compound Administration and Dosing

ParameterDetailsReference(s)
Drug This compound (SP-333)[1]
Route Oral Gavage[1][2]
Dosage Range 0.05 - 0.5 mg/kg, administered once daily[1][2]
Vehicle 0.1 M Phosphate Buffer (pH 7.0) or PBS[1][4]
Positive Controls 5-ASA (100 mg/kg), Sulfasalazine (80 mg/kg)[1][7]

Table 2: Murine Colitis Models Used

Model TypeInduction AgentMouse Strain(s)Study Duration (Acute)Reference(s)
Chemical Dextran Sulfate Sodium (DSS)BDF1, BALB/c7 days[1][2]
Chemical Trinitrobenzene Sulfonic Acid (TNBS)BDF1, BALB/c7 days[1][2]
Spontaneous T-cell receptor alpha knockout (TCRα-/-)N/A (Plecanatide used)14 days[2][4][9]

Table 3: Key Efficacy Endpoints

EndpointDescriptionExpected Outcome with this compoundReference(s)
Disease Activity Index (DAI) Composite score of body weight loss, stool consistency, and rectal bleeding.Significant Reduction[1][2]
Colitis Severity Score Histopathological evaluation of inflammation, crypt damage, and edema.Significant Reduction[1]
Body Weight Daily measurement to assess general health and wasting.Amelioration of weight loss[1]
Myeloperoxidase (MPO) Activity A quantitative measure of neutrophil infiltration in the colon tissue.Significant Reduction[1][7]

Note: Studies have indicated that the amelioration of colitis by this compound was not found to be dose-dependent within the tested ranges, potentially due to the saturation of available GC-C receptors.[1]

References

Application Note: Dolcanatide-Induced cGMP Stimulation in T84 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a cyclic guanosine monophosphate (cGMP) stimulation assay in T84 human colon carcinoma cells using dolcanatide, a guanylate cyclase-C (GC-C) agonist. It includes the underlying signaling pathway, a step-by-step experimental workflow, and representative data.

Introduction

This compound is a synthetic analog of human uroguanylin, an endogenous ligand for the guanylate cyclase-C (GC-C) receptor.[1][2][3] The GC-C receptor is primarily expressed on the apical surface of intestinal epithelial cells.[4][5] Ligand binding to GC-C activates its intracellular catalytic domain, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][6] This increase in intracellular cGMP initiates a signaling cascade that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis, epithelial barrier function, and cell proliferation.[4][5][7]

The T84 human colon carcinoma cell line is a well-established in vitro model for studying intestinal epithelial physiology.[8] These cells form polarized monolayers with tight junctions and express the GC-C receptor, making them an ideal system for evaluating the activity of GC-C agonists like this compound.[1][9] This application note details a robust method to quantify this compound's potency by measuring cGMP production in T84 cells.

Signaling Pathway

Upon administration, this compound binds to and activates the GC-C receptor on the luminal surface of intestinal epithelial cells.[3][10] This activation stimulates the intracellular guanylate cyclase domain to convert GTP into cGMP. The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) anion channel.[3][9] The activation of CFTR leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen, followed by the passive efflux of sodium and water, resulting in increased fluid secretion.[3][4][10]

Caption: this compound signaling pathway in intestinal epithelial cells.

Experimental Protocols

Required Materials
  • Cell Line: T84 human colon carcinoma cells (e.g., ATCC CCL-248).

  • Media: DMEM:F12 medium (1:1) supplemented with 5-10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[8]

  • Reagents:

    • This compound

    • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.[1]

    • Phosphate-Buffered Saline (PBS)

    • 0.05% Trypsin-EDTA

    • Cell lysis buffer (e.g., 0.1 M HCl or buffer from ELISA kit).

    • Perchloric Acid (for reaction termination).[1]

  • Assay Kit: Commercial cGMP enzyme immunoassay (EIA) or ELISA kit.

  • Equipment:

    • 24-well or 96-well tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

T84 Cell Culture
  • Thawing: Thaw cryopreserved T84 cells rapidly in a 37°C water bath. Transfer to a centrifuge tube with pre-warmed complete medium and centrifuge at 125 x g for 5-7 minutes.

  • Seeding: Resuspend the cell pellet in fresh complete medium and seed into a T-75 flask.

  • Maintenance: Culture cells at 37°C in a 5% CO₂ humidified incubator. Renew the medium twice a week. T84 cells grow slowly and should be maintained at a high density (at least 25% confluency).[8]

  • Subculturing: When cells reach 70-80% confluency, split them at a ratio of 1:2 to 1:4 using 0.05% Trypsin-EDTA.[8]

Experimental Workflow

The general workflow for the cGMP stimulation assay involves seeding the cells, allowing them to reach confluency, pre-treating with a phosphodiesterase inhibitor, stimulating with this compound, and finally lysing the cells to measure intracellular cGMP.

cGMP_Assay_Workflow A 1. Seed T84 Cells in 24-well plates B 2. Culture to Confluency (approx. 5-7 days) A->B C 3. Pre-incubate with IBMX (e.g., 1 mM for 10 min) B->C D 4. Treat with this compound (various concentrations for 30 min) C->D E 5. Terminate Reaction & Lyse Cells (e.g., with Perchloric Acid) D->E F 6. Measure Intracellular cGMP (using a commercial ELISA kit) E->F G 7. Analyze Data (Dose-response curve, EC50) F->G

Caption: Experimental workflow for the this compound cGMP stimulation assay.

Detailed cGMP Stimulation Assay Protocol

This protocol is adapted from methodologies used for GC-C agonists in T84 cells.[1]

  • Cell Seeding: Seed T84 cells into a 24-well tissue culture plate at a density that allows them to form a confluent monolayer. This may require optimization but is typically around 1-2 x 10⁵ cells/well.

  • Culture: Incubate the plates at 37°C with 5% CO₂ until the cells are fully confluent.

  • Preparation: On the day of the assay, wash the confluent T84 cell monolayers once with sterile PBS.

  • Pre-incubation: Add fresh, serum-free medium containing a phosphodiesterase inhibitor, such as 1 mM IBMX. Incubate for 10 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.[1]

  • Stimulation: Prepare serial dilutions of this compound in serum-free medium containing 1 mM IBMX. Remove the pre-incubation medium and add the this compound solutions to the wells. Include a vehicle control (medium with IBMX but no this compound). Incubate the plate for 30 minutes at 37°C.[1]

  • Reaction Termination: To stop the reaction, aspirate the medium and add ice-cold 3% perchloric acid to each well.[1] Alternatively, use the lysis buffer recommended by the cGMP assay kit manufacturer.

  • Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysates to pellet cellular debris. Neutralize the supernatant with a suitable buffer (e.g., 0.5 N NaOH if using perchloric acid).[1]

  • cGMP Measurement: Quantify the cGMP concentration in the neutralized supernatants using a commercial cGMP ELISA kit, following the manufacturer's instructions.

  • Normalization: Determine the total protein concentration in each lysate (e.g., using a BCA assay) to normalize the cGMP values. Results are typically expressed as pmol of cGMP per mg of protein.[1]

Data Presentation

The primary output of this assay is a dose-response curve from which the potency (EC₅₀) of this compound can be determined.

Table 1: Representative Dose-Dependent cGMP Stimulation by this compound in T84 Cells

This table shows example data for cGMP production in T84 cells following a 30-minute stimulation with varying concentrations of this compound.

This compound Concentration (M)cGMP (pmol/mg protein) ± SD
Vehicle Control15.2 ± 2.1
1.0E-0925.5 ± 3.5
1.0E-0878.1 ± 9.2
1.0E-07295.4 ± 25.6
3.0E-07480.7 ± 41.3
1.0E-06655.9 ± 55.8
3.0E-06710.2 ± 60.1
1.0E-05725.6 ± 63.4

Note: Data are representative and should be generated empirically.

Table 2: Potency (EC₅₀) of GC-C Agonists in T84 Cells

This table compares the potency of this compound with another well-characterized GC-C agonist, plecanatide. The half-maximal effective concentration (EC₅₀) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

CompoundEC₅₀ (M)Reference
This compound2.8 x 10⁻⁷[1][2]
Plecanatide1.9 x 10⁻⁷[1][2]

References

Application Notes: Therapeutic Efficacy of Dolcanatide in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal (GI) tract.[1] The dextran sulfate sodium (DSS)-induced colitis model is a widely used and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis, particularly the acute inflammatory phase.[2][3] Dolcanatide (SP-333) is an orally administered, minimally systemic analog of the endogenous human peptide uroguanylin.[1][4] As a guanylate cyclase-C (GC-C) agonist, this compound activates GC-C receptors on the apical surface of intestinal epithelial cells, leading to increased intracellular cyclic guanosine monophosphate (cGMP).[1][5] This signaling pathway is crucial for regulating intestinal fluid balance, maintaining epithelial barrier integrity, and has demonstrated anti-inflammatory and anti-nociceptive properties.[6][7][8] Notably, the GC-C signaling pathway is often down-regulated in IBD.[9] This document provides a detailed protocol for evaluating the therapeutic potential of this compound in the treatment of DSS-induced colitis in a murine model.

Mechanism of Action: this compound Signaling Pathway

This compound acts locally on the intestinal mucosa.[1] Upon oral administration, it binds to and activates Guanylate Cyclase-C (GC-C) receptors expressed on the apical membrane of intestinal epithelial cells.[5] This activation stimulates the production of intracellular cGMP, which in turn mediates downstream effects, including the activation of protein kinase G-II (PKGII) and the cystic fibrosis transmembrane conductance regulator (CFTR).[1][8] The resulting signaling cascade helps to restore epithelial barrier function, reduce inflammation, and regulate fluid and ion homeostasis.[1][7]

Dolcanatide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound (Oral Administration) GC_C Guanylate Cyclase-C (GC-C) Receptor This compound->GC_C Binds & Activates GTP GTP cGMP cGMP (Increased) GTP->cGMP Activation PKGII Protein Kinase G-II (PKGII) cGMP->PKGII Activates Barrier Epithelial Barrier Integrity cGMP->Barrier Restores Inflammation ↓ Pro-inflammatory Mediators cGMP->Inflammation Reduces CFTR CFTR PKGII->CFTR Phosphorylates Homeostasis Fluid/Ion Homeostasis CFTR->Homeostasis

Figure 1: this compound's Mechanism of Action in Intestinal Epithelial Cells.

Experimental Protocol: DSS-Induced Colitis Treatment

This protocol outlines the induction of acute colitis using DSS and subsequent treatment with this compound.

1. Materials and Reagents

  • Animals: Male or female C57BL/6 or BDF-1 mice, 8-10 weeks old.[1][2]

  • DSS: Dextran Sulfate Sodium (MW: 36,000–50,000 Da, MP Biomedicals, Cat. No. 02160110).[2][10]

  • This compound: Purity >98%.

  • Vehicle: Sterile water or saline for this compound dissolution.

  • Positive Control: 5-Aminosalicylic acid (5-ASA) or Sulfasalazine.[1]

  • Anesthetics: Isoflurane or similar.

  • General Supplies: Cages, bedding, food, water bottles, oral gavage needles, scales, dissection tools.

2. Experimental Design and Treatment Groups

A typical study design involves inducing colitis in mice and administering treatment daily. At least 5-10 mice per group are recommended for statistical power.[3]

Group IDGroup NameTreatment Protocol
1Healthy ControlStandard drinking water for 7 days. Daily oral gavage with Vehicle.
2DSS + Vehicle3-5% DSS in drinking water for 7 days. Daily oral gavage with Vehicle.
3DSS + this compound (Low)3-5% DSS in drinking water for 7 days. Daily oral gavage with this compound (0.05 mg/kg).[1]
4DSS + this compound (High)3-5% DSS in drinking water for 7 days. Daily oral gavage with this compound (0.5 mg/kg).[1]
5DSS + 5-ASA3-5% DSS in drinking water for 7 days. Daily oral gavage with 5-ASA (100 mg/kg).[1]

Table 1: Recommended Experimental Groups.

3. Experimental Workflow

The protocol for acute colitis induction and treatment typically spans 7-8 days.

DSS_Workflow acclimatize Acclimatization (7 Days) day0 Day 0 Baseline Weight acclimatize->day0 induction DSS Administration (Days 1-7) 3-5% DSS in Drinking Water day0->induction treatment Treatment (Days 1-7) Daily Oral Gavage (this compound/Vehicle/5-ASA) day0->treatment monitoring Daily Monitoring (Days 1-7) Weight, DAI Score induction->monitoring treatment->monitoring endpoint Day 8 Euthanasia & Tissue Collection monitoring->endpoint

Figure 2: Experimental Workflow for Acute DSS Colitis and Treatment.

4. Detailed Procedure

Step 1: Acclimatization (Day -7 to -1)

  • House mice in a controlled environment (12h light/dark cycle, constant temperature and humidity) for one week before the experiment.

  • Provide free access to standard chow and water.

Step 2: Induction of Colitis and Treatment (Day 0 to 7)

  • Record the baseline body weight of all mice on Day 0.

  • On Day 1, replace the drinking water in the cages of groups 2-5 with a freshly prepared solution of 3-5% (w/v) DSS. The concentration may need optimization depending on the mouse strain and DSS batch.[2][11] The Healthy Control group (Group 1) continues to receive standard water.

  • From Day 1 to Day 7, administer the assigned treatments (Vehicle, this compound, or 5-ASA) once daily via oral gavage.[1][12]

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

Step 3: Disease Activity Index (DAI) Monitoring

  • The DAI is a composite score used to quantify the clinical signs of colitis.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0NoneNormal, well-formedNone
11-5Soft but still formedHemoccult positive
25-10SoftHemoccult positive
310-15Very soft, mucoidVisible blood in stool
4>15Watery diarrheaGross rectal bleeding

Table 2: Disease Activity Index (DAI) Scoring System. The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

Step 4: Endpoint Analysis (Day 8)

  • Record the final body weight and DAI score.

  • Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.

  • Measure the colon length as an indicator of inflammation (inflammation leads to colon shortening).

  • Collect colon tissue for further analysis:

    • Histopathology: Fix a distal segment of the colon in 10% neutral buffered formalin for paraffin embedding, sectioning, and H&E staining to assess tissue damage, ulceration, and immune cell infiltration.

    • Myeloperoxidase (MPO) Activity: Snap-freeze a segment of the colon in liquid nitrogen and store at -80°C. MPO is an enzyme abundant in neutrophils, and its activity is a quantitative marker of neutrophil infiltration and inflammation.[1]

    • Cytokine Analysis: Snap-freeze another colon segment for subsequent analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) via ELISA or qPCR.

Expected Outcomes

In successful experiments, the DSS + Vehicle group should exhibit significant weight loss, high DAI scores, shortened colons, and marked histological signs of inflammation compared to the healthy control group.[1] Treatment with this compound is expected to ameliorate these signs of colitis.[1][4] Studies have shown that oral treatment with this compound at doses ranging from 0.05-0.5 mg/kg can significantly reduce the severity of colitis, comparable to the effects of standard treatments like 5-ASA.[1] The amelioration of colitis by this compound may not be dose-dependent, potentially due to the saturation of available GC-C receptors on the intestinal mucosa.[1]

References

Application Notes and Protocols for Dolcanatide Dosage in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and applying dolcanatide dosage for in vivo animal studies, focusing on models of intestinal inflammation and visceral hypersensitivity. The protocols outlined below are based on established preclinical research to ensure reproducibility and accuracy.

Mechanism of Action

This compound is a synthetic analog of human uroguanylin, a naturally occurring peptide that activates the guanylate cyclase-C (GC-C) receptor in the gastrointestinal (GI) tract.[1] Activation of GC-C stimulates the production of intracellular cyclic guanosine monophosphate (cGMP).[2] This increase in cGMP has two primary effects:

  • Increased Fluid Secretion: cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This is followed by the osmotic movement of water, which helps to hydrate and soften stool.

  • Reduced Visceral Hypersensitivity: The GC-C/cGMP pathway has been shown to play a role in modulating afferent pain signaling from the gut, thereby reducing visceral pain.[1]

This compound is designed for enhanced stability in the GI tract and is minimally absorbed into systemic circulation, making it a locally acting agent.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

Cell LineAssayParameterValueReference
T84cGMP StimulationEC502.8 x 10-7 mol/L[2]

Table 2: Effective Oral Dosages of this compound in Rodent Models

Animal ModelSpeciesEfficacy EndpointEffective Dose Range (mg/kg)Administration RouteReference
TNBS-Induced Visceral HypersensitivityRatReduction in abdominal contractions0.01 - 0.05Oral Gavage[1]
DSS-Induced ColitisMouseAmelioration of colitis severity, reduction in disease activity index0.05 - 0.5Oral Gavage[2]
TNBS-Induced ColitisMouseReduction in severity of colitis0.05 - 5Oral Gavage

Note on Pharmacokinetics: Publicly available pharmacokinetic data (Cmax, Tmax, half-life, oral bioavailability) for this compound in preclinical animal models is limited. However, for the structurally and functionally similar GC-C agonist linaclotide, the oral bioavailability in mice is reported to be very low at 0.10%.[4] It is anticipated that this compound exhibits a similar pharmacokinetic profile with minimal systemic exposure.

Experimental Protocols

Protocol 1: Guanylate Cyclase-C (GC-C) Activation Assay in T84 Cells

This protocol details the measurement of intracellular cGMP production in T84 human colon carcinoma cells following stimulation with this compound.

Materials:

  • T84 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Isobutylmethylxanthine (IBMX)

  • This compound

  • 3% Perchloric Acid

  • 0.5 N NaOH

  • cGMP ELISA Kit (e.g., Cayman Chemical Co.)

  • Protein Assay Kit

Procedure:

  • Cell Culture: Culture T84 cells to confluence in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment:

    • Pre-incubate confluent monolayers of T84 cells with 1 mmol/L IBMX (a phosphodiesterase inhibitor) in DMEM for 10 minutes at 37°C.

    • Add varying concentrations of this compound to the cells and incubate for 30 minutes at 37°C.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 3% perchloric acid.

    • Centrifuge the samples to pellet cell debris.

    • Neutralize the supernatants with 0.5 N NaOH.

  • cGMP Measurement:

    • Measure the intracellular cGMP concentration in the supernatants using a cGMP ELISA kit according to the manufacturer's instructions.[2]

  • Protein Quantification:

    • Determine the total protein concentration in the cell extracts using a standard protein assay kit.

  • Data Analysis:

    • Express the results as pmol of cGMP per mg of protein.[2]

    • Plot the cGMP concentration against the this compound concentration to determine the EC50 value.

Protocol 2: this compound Dosing in a Rat Model of TNBS-Induced Visceral Hypersensitivity

This protocol describes the oral administration of this compound to evaluate its effect on visceral pain.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • Silicone rubber catheter

  • Colorectal distension (CRD) apparatus

Procedure:

  • This compound Formulation: Prepare a solution of this compound in PBS to deliver the desired dose in a volume of 1.5 mL via oral gavage.

  • Induction of Visceral Hypersensitivity:

    • Fast rats for 12 hours.

    • Under light anesthesia, intrarectally administer 0.3 mL of TNBS (80 mg/kg in 50% ethanol) through a silicone rubber catheter inserted 6 cm into the anus.[1]

  • This compound Administration:

    • Four days after TNBS administration, administer this compound (0.01 or 0.05 mg/kg) or vehicle (PBS) via oral gavage.

  • Assessment of Visceral Hypersensitivity:

    • 30 minutes after this compound administration, assess visceral sensitivity by measuring the number of abdominal contractions in response to graded colorectal distension pressures using a CRD apparatus.

  • Data Analysis:

    • Compare the number of abdominal contractions between the this compound-treated and vehicle-treated groups.

Protocol 3: this compound Dosing in a Mouse Model of DSS-Induced Colitis

This protocol outlines the procedure for evaluating the efficacy of this compound in a chemically-induced model of colitis.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Dextran Sulfate Sodium (DSS)

  • 5-Aminosalicylic acid (5-ASA) or Sulfasalazine (positive control)

Procedure:

  • This compound Formulation: Prepare a solution of this compound in PBS for oral gavage.

  • Induction of Colitis:

    • Administer 3-5% (w/v) DSS in the drinking water for 5-7 days.

  • This compound Administration:

    • Administer this compound (0.05-0.5 mg/kg) or vehicle (PBS) once daily by oral gavage starting from the first day of DSS administration. A positive control group receiving 5-ASA or sulfasalazine should be included.

  • Monitoring and Assessment:

    • Monitor body weight, stool consistency, and the presence of blood in the stool daily.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

    • At the end of the study, sacrifice the mice and collect the colons for measurement of length, weight, and histological analysis of inflammation.

    • Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.

  • Data Analysis:

    • Compare the DAI, colon length, histological scores, and MPO activity between the this compound-treated, vehicle-treated, and positive control groups.

Visualizations

Dolcanatide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_neuron Afferent Neuron This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds and Activates GTP GTP cGMP cGMP GTP->cGMP Converts CFTR CFTR cGMP->CFTR Activates PainSignal Pain Signal Transmission cGMP->PainSignal Inhibits Secretion Cl- and HCO3- Secretion CFTR->Secretion Leads to InVivo_Workflow cluster_prep Preparation cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Rats or Mice) Disease_Model Induce Disease Model (e.g., TNBS or DSS) Animal_Acclimation->Disease_Model Dolcanatide_Prep This compound Formulation (in PBS) Dosing Oral Gavage Administration (this compound or Vehicle) Dolcanatide_Prep->Dosing Disease_Model->Dosing Monitoring Daily Monitoring (Body Weight, DAI) Dosing->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Visceral Pain, Colon Histology) Monitoring->Endpoint_Measurement Data_Analysis Statistical Analysis and Comparison of Groups Endpoint_Measurement->Data_Analysis

References

Application Notes and Protocols: Measuring Myeloperoxidase Activity Following Dolcanatide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolcanatide (SP-333) is a synthetic analog of uroguanylin, an endogenous ligand of the guanylate cyclase-C (GC-C) receptor.[1][2] Activation of GC-C by this compound stimulates intracellular cyclic guanosine monophosphate (cGMP) production, which has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease (IBD).[1][3] Myeloperoxidase (MPO) is a peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes.[4][5] It is a key player in the innate immune response and its activity is often used as a biomarker for neutrophil infiltration and inflammation.[6][7] In the context of IBD, increased MPO activity in the colon is indicative of active inflammation.[1] Preclinical studies have demonstrated that oral administration of this compound can ameliorate colitis and significantly reduce MPO activity in the colon tissue of animal models.[1][2] This suggests that measuring MPO activity is a critical method for evaluating the therapeutic efficacy of this compound in IBD and other inflammatory conditions.

These application notes provide a detailed protocol for measuring MPO activity in tissue samples following treatment with this compound, enabling researchers to assess its anti-inflammatory effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's anti-inflammatory action and the general experimental workflow for assessing its impact on MPO activity.

dolcanatide_pathway This compound Signaling Pathway and Effect on MPO This compound This compound gcc Guanylate Cyclase-C (GC-C) Receptor This compound->gcc binds and activates gtp GTP gcc->gtp catalyzes conversion of cgmp cGMP gtp->cgmp pkg Protein Kinase G (PKG) cgmp->pkg activates nfkb NF-κB Pathway Inhibition pkg->nfkb cytokines Pro-inflammatory Cytokine Production↓ nfkb->cytokines neutrophil Neutrophil Infiltration↓ cytokines->neutrophil mpo Myeloperoxidase (MPO) Activity↓ neutrophil->mpo

Caption: this compound's proposed anti-inflammatory signaling pathway.

experimental_workflow Experimental Workflow for MPO Activity Measurement animal_model Induce Colitis in Animal Model (e.g., DSS) treatment Oral Administration of this compound or Vehicle animal_model->treatment sampling Collect Colon Tissue Samples treatment->sampling homogenization Tissue Homogenization sampling->homogenization centrifugation Centrifugation to Obtain Supernatant homogenization->centrifugation mpo_assay Perform MPO Activity Assay centrifugation->mpo_assay data_analysis Data Analysis and Comparison mpo_assay->data_analysis

References

Assessing Visceral Hypersensitivity in Rats with Dolcanatide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. Dolcanatide, a synthetic analog of uroguanylin, is a guanylate cyclase-C (GC-C) agonist that has shown promise in preclinical models for attenuating visceral hypersensitivity.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in rat models of visceral hypersensitivity.

This compound activates GC-C receptors on intestinal epithelial cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[4] This cascade is believed to modulate the activity of sensory afferent nerves, thereby reducing pain perception.[4][5] The protocols outlined below describe the induction of visceral hypersensitivity in rats and the subsequent evaluation of this compound's analgesic effects through behavioral assessments.

Key Signaling Pathway: Guanylate Cyclase-C (GC-C) Activation

The therapeutic effect of this compound in visceral pain is primarily mediated through the activation of the GC-C signaling pathway. The diagram below illustrates the proposed mechanism.

GC_C_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_submucosa Submucosa This compound This compound GC_C Guanylate Cyclase-C (GC-C) Receptor This compound->GC_C Binds and Activates cGMP_intra Intracellular cGMP GC_C->cGMP_intra Converts GTP GTP GTP->GC_C Efflux Efflux Pumps cGMP_intra->Efflux Transported by cGMP_extra Extracellular cGMP Efflux->cGMP_extra Releases Nociceptor Sensory Afferent Nerve (Nociceptor) cGMP_extra->Nociceptor Modulates PainSignal Reduced Pain Signal Transmission Nociceptor->PainSignal Leads to

Caption: this compound-mediated activation of the GC-C signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies assessing the effect of this compound on visceral hypersensitivity in rats.

Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a TNBS-Induced Hypersensitivity Model

Treatment GroupDose (mg/kg, oral)Mean Number of Abdominal Contractions (at 60 mmHg CRD)Percentage Reduction in VMR vs. Vehicle
Vehicle (Pre-TNBS)-15 ± 2-
Vehicle (Post-TNBS)-35 ± 30%
This compound0.0122 ± 2.537.1%
This compound0.0518 ± 248.6%
This compound0.533 ± 35.7%

Data are presented as mean ± SEM. TNBS: Trinitrobenzene sulfonic acid. Data synthesized from multiple sources for illustrative purposes.[2][3][6]

Table 2: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a Partial Restraint Stress (PRS)-Induced Hypersensitivity Model

Treatment GroupDose (mg/kg, oral)Mean Number of Abdominal Contractions (at 60 mmHg CRD)Percentage Reduction in VMR vs. Vehicle
Vehicle (No Stress)-18 ± 2-
Vehicle (Post-PRS)-38 ± 40%
This compound0.0125 ± 334.2%
This compound0.0521 ± 2.544.7%
This compound0.536 ± 45.3%

Data are presented as mean ± SEM. PRS: Partial Restraint Stress. Data synthesized from multiple sources for illustrative purposes.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Induction of Visceral Hypersensitivity in Rats

Two common models for inducing visceral hypersensitivity in rats are the Trinitrobenzene sulfonic acid (TNBS)-induced colitis model and the Partial Restraint Stress (PRS) model.

This model induces a local inflammation of the colon, leading to visceral hypersensitivity.

Materials:

  • Male Wistar rats (200-250 g)

  • Trinitrobenzene sulfonic acid (TNBS) solution (50 mg/mL in 50% ethanol)

  • Soft catheter (2 mm outer diameter)

  • Isoflurane for anesthesia

Procedure:

  • Fast rats for 24 hours with free access to water.

  • Anesthetize the rats with isoflurane.

  • Gently insert the catheter intra-rectally to a depth of 8 cm from the anus.

  • Slowly instill 0.5 mL of the TNBS solution into the colon.

  • Keep the rat in a head-down position for 1 minute to ensure the distribution of the TNBS solution within the colon.

  • Return the rat to its cage for recovery. Visceral hypersensitivity typically develops within 3-4 days.[6]

This model induces visceral hypersensitivity through psychological stress without causing colonic inflammation.

Materials:

  • Male Wistar rats (200-250 g)

  • Restraint device (e.g., a transparent plastic tube with adjustable length)

Procedure:

  • Place the rat in the restraint device, restricting its movement.

  • Maintain the restraint for a period of 2 hours.

  • Return the rat to its home cage.

  • Repeat the restraint procedure daily for a predetermined number of days (e.g., 10 days) to establish chronic stress-induced hypersensitivity. Visceral sensitivity testing can be performed after the final stress session.

Assessment of Visceral Hypersensitivity by Colorectal Distension (CRD)

Visceral sensitivity is quantified by measuring the visceromotor response (VMR), typically the abdominal withdrawal reflex (AWR), to colorectal distension.

Materials:

  • Latex balloon catheter (e.g., 5 cm long)

  • Pressure transducer and inflation pump (barostat)

  • Observation chamber

  • Data acquisition system

Procedure:

  • Lightly anesthetize the rat with isoflurane.

  • Insert the balloon catheter into the descending colon, approximately 1 cm from the anus, and secure it to the tail with tape.[7]

  • Place the rat in the observation chamber and allow it to acclimate for at least 30 minutes.[8]

  • Administer this compound or vehicle orally at the desired dose and time point before CRD.

  • Perform phasic colorectal distensions by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest interval between distensions (e.g., 4 minutes).[8][9]

  • A trained observer, blinded to the treatment, should score the number of abdominal muscle contractions (visceromotor response) during each distension period.

  • Record and analyze the data to compare the VMR between treatment groups.

CRD_Workflow cluster_prep Preparation cluster_assessment Assessment cluster_analysis Data Analysis Induction Induce Visceral Hypersensitivity (TNBS or PRS) Recovery Recovery Period Induction->Recovery Dosing Administer this compound or Vehicle (Oral) Recovery->Dosing Anesthesia Light Anesthesia (Isoflurane) Dosing->Anesthesia Insertion Insert Balloon Catheter Anesthesia->Insertion Acclimation Acclimation in Chamber Insertion->Acclimation CRD Colorectal Distension (Phasic Pressures) Acclimation->CRD Observation Observe and Score Abdominal Contractions (VMR) CRD->Observation Analysis Compare VMR between Treatment Groups Observation->Analysis

Caption: Experimental workflow for assessing visceral hypersensitivity.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to assess the therapeutic potential of this compound in rat models of visceral hypersensitivity. The activation of the GC-C signaling pathway by this compound presents a promising mechanism for the alleviation of visceral pain.[2][5] Careful adherence to these standardized protocols will ensure the generation of robust and reproducible data, facilitating the development of novel therapies for functional gastrointestinal disorders.

References

Application Notes and Protocols for Dolcanatide Stability Testing in Simulated Gastric and Intestinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolcanatide is a synthetic analog of human uroguanylin, a peptide hormone that regulates fluid and electrolyte balance in the gastrointestinal tract. As a guanylate cyclase-C (GC-C) agonist, this compound is under investigation for the treatment of gastrointestinal disorders such as inflammatory bowel disease.[1] For orally administered peptide therapeutics like this compound, assessing stability in the harsh environments of the stomach and small intestine is a critical step in preclinical development. These application notes provide detailed protocols for evaluating the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), along with a summary of its known stability profile and a description of its mechanism of action.

This compound has been specifically engineered for enhanced stability. It is structurally similar to plecanatide, another GC-C agonist, with the key difference being the replacement of L-amino acids at the N- and C-termini with their D-stereoisomers.[1] This modification significantly increases its resistance to proteolytic degradation.

Mechanism of Action: Guanylate Cyclase-C (GC-C) Signaling Pathway

This compound exerts its pharmacological effect by binding to and activating guanylate cyclase-C (GC-C) receptors on the apical surface of intestinal epithelial cells.[1] This initiates a downstream signaling cascade, as depicted below.

This compound Signaling Pathway cluster_membrane Intestinal Epithelial Cell This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds and Activates cGMP cGMP GCC->cGMP GTP GTP GTP->cGMP Catalyzes Conversion PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Ion_Secretion Chloride and Bicarbonate Secretion into Lumen CFTR->Ion_Secretion Water_Secretion Water Secretion into Lumen Ion_Secretion->Water_Secretion Osmotic Gradient

This compound's GC-C signaling pathway.

Stability of this compound in Simulated Gastrointestinal Fluids

Studies have demonstrated that this compound possesses remarkable stability in both simulated gastric and intestinal fluids. This stability is a key attribute for an orally administered peptide, ensuring that the drug can reach its target receptors in the intestine without significant degradation.

Table 1: Stability of this compound and Related Peptides in SGF and SIF

PeptideHalf-life (t½) in SGFHalf-life (t½) in SIFReference
This compound > 24 hours> 24 hours[2]
Plecanatide> 24 hours5 ± 1 minutes
Linaclotide> 24 hours54 ± 3 minutes[2]

Experimental Protocols

The following protocols are based on the United States Pharmacopeia (USP) guidelines for the preparation and use of simulated gastric and intestinal fluids.

Materials and Reagents
  • This compound (lyophilized powder)

  • Pepsin (from porcine gastric mucosa, USP grade)

  • Pancreatin (from porcine pancreas, USP grade)

  • Sodium Chloride (NaCl, analytical grade)

  • Monobasic Potassium Phosphate (KH₂PO₄, analytical grade)

  • Sodium Hydroxide (NaOH, analytical grade)

  • Hydrochloric Acid (HCl, analytical grade)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Water (deionized or HPLC grade)

  • Incubator shaker (37°C)

  • pH meter

  • Vortex mixer

  • Centrifuge

Preparation of Simulated Fluids

1. Simulated Gastric Fluid (SGF), pH 1.2

  • Dissolve 2.0 g of NaCl in 500 mL of deionized water.

  • Add 7.0 mL of concentrated HCl.

  • Add 3.2 g of pepsin and mix gently until dissolved.

  • Adjust the final volume to 1000 mL with deionized water.

  • Verify the pH is approximately 1.2. Adjust with HCl if necessary.

  • Prepare fresh daily and pre-warm to 37°C before use.

2. Simulated Intestinal Fluid (SIF), pH 6.8

  • Dissolve 6.8 g of KH₂PO₄ in 250 mL of deionized water.

  • Add 77 mL of 0.2 N NaOH and mix.

  • Add 10.0 g of pancreatin and mix gently until dissolved.

  • Adjust the pH to 6.8 ± 0.1 with 0.2 N NaOH or 0.2 N HCl.

  • Adjust the final volume to 1000 mL with deionized water.

  • Prepare fresh daily and pre-warm to 37°C before use.

Stability Testing Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound in SGF and SIF.

Stability Testing Workflow start Start prep_sgf_sif Prepare SGF and SIF start->prep_sgf_sif prep_this compound Prepare this compound Stock Solution start->prep_this compound incubate Incubate this compound in SGF and SIF at 37°C prep_sgf_sif->incubate prep_this compound->incubate sample Collect Aliquots at Specified Time Points incubate->sample quench Quench Enzymatic Reaction sample->quench analyze Analyze Samples by HPLC quench->analyze data_analysis Calculate Percent Remaining and Half-life analyze->data_analysis end End data_analysis->end

Workflow for this compound stability testing.
Detailed Experimental Procedure

  • Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • Add a specific volume of the this compound stock solution to pre-warmed SGF and SIF to achieve the desired final concentration (e.g., 100 µg/mL).

    • Immediately collect an aliquot for the t=0 time point.

    • Incubate the solutions at 37°C with continuous gentle agitation.

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Quenching the Reaction:

    • To stop the enzymatic degradation, immediately mix the collected aliquots with a quenching solution. A common method is to add an equal volume of a solution that denatures the enzymes, such as 10% TFA in ACN, and place the samples on ice.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet any precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto a C18 HPLC column.

    • Use a gradient elution method with mobile phases such as:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

    • Monitor the elution of this compound at an appropriate UV wavelength (e.g., 214 or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of this compound remaining versus time.

    • Calculate the half-life (t½) of this compound in each fluid using appropriate kinetic models (e.g., first-order decay).

Conclusion

The provided protocols offer a standardized approach for assessing the stability of this compound in simulated gastric and intestinal fluids. The exceptional stability of this compound, particularly in SIF where other peptides like plecanatide are rapidly degraded, underscores its potential as a robust orally administered therapeutic agent. These methods are essential for the quality control and comparative analysis of this compound and other peptide-based drug candidates during the development process.

References

Application Notes and Protocols for Dolcanatide Permeability Assays Using Caco-2 Cell Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolcanatide (formerly SP-333) is a synthetic analog of uroguanylin, an endogenous ligand of the guanylate cyclase-C (GC-C) receptor.[1] As a GC-C agonist, this compound acts locally on the apical surface of intestinal epithelial cells, stimulating intracellular cyclic guanosine monophosphate (cGMP) production.[1] This signaling cascade is involved in regulating intestinal fluid and ion homeostasis, making this compound a therapeutic candidate for gastrointestinal disorders. Given its localized action within the gut, understanding its permeability across the intestinal epithelium is critical for assessing its potential for systemic absorption and confirming its intended topical mode of action.

The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral absorption of drug candidates.[2] These cells, derived from a human colon adenocarcinoma, differentiate into polarized monolayers with tight junctions and express various transporters, making them suitable for assessing both passive and active transport mechanisms.[2][3] This document provides detailed application notes and protocols for evaluating the permeability of this compound using the Caco-2 cell monolayer model.

Data Presentation

The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. Based on data from the structurally related guanylate cyclase-C agonist, plecanatide, this compound is expected to have very low permeability.[4] The following table summarizes the expected permeability classification for this compound in comparison with standard control compounds.

CompoundTypeExpected Papp (A to B) (x 10⁻⁶ cm/s)Permeability Classification
This compound Test Article (Peptide)~0.13 Very Low
PropranololHigh Permeability Control>10High
Atenolol/MannitolLow Permeability Control<1.0Low

Note: The Papp value for this compound is an estimate based on the reported Papp value for plecanatide (0.13 x 10⁻⁶ cm/s) in Caco-2 cell monolayers, as found in FDA documentation.[4] Propranolol and Atenolol/Mannitol are commonly used high and low permeability controls, respectively.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for a Caco-2 permeability assay.

dolcanatide_signaling_pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC binds cGMP cGMP GCC->cGMP converts GTP GTP GTP->GCC PKGII PKGII cGMP->PKGII activates CFTR CFTR PKGII->CFTR phosphorylates Secretion Ion & Fluid Secretion CFTR->Secretion leads to

Caption: Mechanism of action of this compound in intestinal epithelial cells.

caco2_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 cells (approx. 21 days) Seed Seed Caco-2 cells on Transwell inserts Culture->Seed Differentiate Allow cells to differentiate and form a monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Add_Compound Add this compound to apical (or basolateral) chamber TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from receiver chamber at time points Incubate->Sample Quantify Quantify this compound concentration (e.g., LC-MS/MS) Sample->Quantify Calculate Calculate Papp value and assess permeability Quantify->Calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Experimental Protocols

Caco-2 Cell Culture and Seeding

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

Protocol:

  • Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture the cells every 3-4 days, before they reach 90% confluency.

  • For permeability studies, seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium in both the apical and basolateral chambers every 2-3 days.

Monolayer Integrity Assessment

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

  • Hank's Balanced Salt Solution (HBSS) or Transport Buffer (pH 7.4)

Protocol:

  • Before the experiment, carefully wash the Caco-2 monolayers with pre-warmed (37°C) HBSS.

  • Add fresh, pre-warmed HBSS to both the apical and basolateral chambers.

  • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using the EVOM.

  • Calculate the net TEER value by subtracting the resistance of a blank insert (without cells) from the measured resistance and multiplying by the surface area of the insert (Ω·cm²).

  • Only use monolayers with a TEER value of >300 Ω·cm² for the permeability assay.[5]

This compound Permeability Assay (Apical to Basolateral)

Materials:

  • This compound stock solution

  • HBSS or Transport Buffer (pH 7.4)

  • High and low permeability control compounds (e.g., propranolol and atenolol)

  • 96-well plates for sample collection

  • LC-MS/MS system for analysis

Protocol:

  • Prepare the dosing solution of this compound in HBSS at the desired concentration (e.g., 10 µM). Also prepare dosing solutions for the control compounds.

  • After confirming monolayer integrity, remove the HBSS from the apical and basolateral chambers.

  • Add the this compound dosing solution to the apical (donor) chamber.

  • Add fresh, pre-warmed HBSS to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber for analysis. After each collection, replace the volume with fresh, pre-warmed HBSS.

  • At the end of the experiment, take a sample from the apical chamber to determine the initial concentration.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

Data Analysis and Calculation of Apparent Permeability (Papp)

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s or mg/s). This is determined from the slope of the cumulative amount of this compound in the receiver chamber versus time.

  • A is the surface area of the Transwell membrane (cm²).

  • C₀ is the initial concentration of this compound in the donor chamber (µmol/mL or mg/mL).

An efflux ratio can be calculated by performing the assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters. Based on data from plecanatide, the efflux ratio for this compound is expected to be less than 2.[4]

References

Troubleshooting & Optimization

Navigating Dolcanatide Formulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers and drug development professionals working with dolcanatide. Here, you will find answers to frequently asked questions and troubleshooting tips for common challenges related to this compound's solubility and vehicle formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of human uroguanylin, a naturally occurring peptide in the gastrointestinal (GI) tract.[1] It acts as a guanylate cyclase-C (GC-C) agonist.[2][3] By activating GC-C receptors on the luminal surface of the intestinal epithelium, this compound stimulates the production of cyclic guanosine monophosphate (cGMP).[3] This increase in cGMP leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased secretion of chloride and bicarbonate into the intestinal lumen, which in turn increases intestinal fluid and accelerates transit.[3]

Q2: What makes this compound a candidate for oral administration?

This compound was specifically designed for enhanced stability against proteolytic degradation in the harsh environment of the stomach and intestines.[1] This increased stability is a key feature that makes it a more suitable candidate for oral delivery compared to its parent compound, uroguanylin, and other analogs like plecanatide.[1]

Q3: What are the primary challenges in formulating this compound for oral delivery?

Like most peptide-based drugs, the oral delivery of this compound faces several hurdles:

  • Enzymatic Degradation: Despite its enhanced stability, some degradation by proteases in the GI tract can still occur.

  • Low Permeability: The intestinal epithelium has low permeability to peptides of its size, limiting systemic absorption.

  • Targeted Delivery: For local action in the lower GI tract, the formulation must protect the peptide in the upper GI tract and release it at the desired site. A clinical trial with a 27 mg oral dose of this compound showed that it was not adequate to activate GC-C in the distal rectum, highlighting the need for targeted release formulations.

Troubleshooting Guide

Solubility and Vehicle Selection Issues

Problem: I am having trouble dissolving this compound for my in vitro/in vivo experiments.

Possible Causes and Solutions:

  • Inappropriate Solvent: this compound's solubility is dependent on the solvent system.

  • pH of the Medium: The pH of the aqueous buffer can significantly impact the solubility of peptides.

  • Aggregation: Peptides can be prone to aggregation, which reduces solubility.

Solutions and Recommendations:

  • For Stock Solutions: Dimethyl sulfoxide (DMSO) can be used to prepare a high-concentration stock solution. It is recommended to use freshly opened, high-purity DMSO to minimize hygroscopic effects that can impact solubility.[2]

  • For Aqueous Formulations: Phosphate-buffered saline (PBS) has been successfully used as a vehicle for oral gavage in animal studies.[1] When preparing aqueous solutions, it is crucial to assess the solubility at the desired pH.

  • Enhancing Aqueous Solubility: If solubility in aqueous buffers is low, consider the following:

    • pH Adjustment: Systematically test a range of pH values to identify the optimal pH for solubility.

    • Use of Co-solvents: Small amounts of organic co-solvents may be used, but their compatibility with the experimental system must be verified.

    • Excipients: Certain excipients can enhance the solubility of peptides, though specific data for this compound is limited. General strategies for peptides include the use of cyclodextrins or other solubilizing agents.

Solvent/VehicleConcentrationNotes
DMSO 100 mg/mLRequires ultrasonication to achieve dissolution.[4]
Phosphate-Buffered Saline (PBS) Not specifiedUsed as a vehicle for oral gavage in animal studies.[1]
Formulation Stability and Aggregation

Problem: My this compound formulation shows signs of instability (e.g., precipitation, loss of activity) over time.

Possible Causes and Solutions:

  • pH-dependent Degradation: Peptides can undergo hydrolysis at certain pH values.

  • Temperature Effects: Elevated temperatures can accelerate degradation pathways.

  • Aggregation: Formation of aggregates can lead to loss of the active monomeric form.

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage containers.

Solutions and Recommendations:

  • pH Optimization: Conduct stability studies at different pH values to determine the pH at which this compound exhibits maximum stability. For many peptides, a slightly acidic pH (around 4-6) is optimal.

  • Temperature Control: Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) for short-term storage and frozen (-20 °C or -80 °C) for long-term storage.[2] Avoid repeated freeze-thaw cycles.

  • Preventing Aggregation:

    • Excipients: The inclusion of stabilizers such as certain sugars (e.g., mannitol, sucrose) or non-ionic surfactants (e.g., polysorbates) can help prevent aggregation.

    • Concentration: Work with the lowest effective concentration to reduce the likelihood of aggregation.

  • Container Selection: Use low-protein-binding containers (e.g., polypropylene or siliconized glass) to minimize adsorption.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the tube briefly to initially disperse the powder.

  • Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visual inspection should confirm a clear solution.

  • Aliquot the stock solution into smaller volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Formulation of this compound in PBS for Oral Gavage

Objective: To prepare a this compound formulation suitable for oral administration in animal studies.

Materials:

  • This compound stock solution (from Protocol 1) or this compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-protein-binding tubes

Procedure:

  • From Stock Solution: a. Thaw an aliquot of the this compound stock solution in DMSO. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in PBS. c. In a sterile tube, add the required volume of PBS. d. While vortexing the PBS, slowly add the calculated volume of the this compound stock solution. Note: The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid solvent effects in the animal model.

  • From Powder: a. Weigh the desired amount of this compound powder. b. Add the calculated volume of sterile PBS to achieve the target concentration. c. Vortex or gently agitate until the powder is fully dissolved. If solubility is an issue, consider pH adjustment of the PBS or the use of a small amount of a co-solvent.

  • Use the freshly prepared formulation for oral gavage. It is recommended to use the solution on the same day of preparation.

Visualizations

Dolcanatide_Signaling_Pathway This compound This compound (Oral Administration) GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds to cGMP Increased cGMP GCC->cGMP Converts GTP GTP GTP->GCC CFTR CFTR Activation cGMP->CFTR Secretion Chloride & Bicarbonate Secretion into Lumen CFTR->Secretion Fluid Increased Intestinal Fluid & Transit Secretion->Fluid

Caption: this compound's signaling pathway in intestinal epithelial cells.

Formulation_Troubleshooting_Workflow Start Start: Formulation Issue Issue_Type Identify Issue Type Start->Issue_Type Solubility Poor Solubility Issue_Type->Solubility Solubility Stability Instability/ Precipitation Issue_Type->Stability Stability Check_Solvent Check Solvent System (DMSO vs. Aqueous) Solubility->Check_Solvent Check_pH Optimize pH of Aqueous Buffer Solubility->Check_pH Check_Temp Review Storage Temperature Stability->Check_Temp Check_Agg Investigate Aggregation Stability->Check_Agg Use_Ultrasonics Use Ultrasonication for DMSO Check_Solvent->Use_Ultrasonics Adjust_pH Perform pH Solubility Profile Check_pH->Adjust_pH Store_Properly Store at 2-8°C (short-term) or -20/-80°C (long-term) Check_Temp->Store_Properly Add_Stabilizers Consider Stabilizers (e.g., sugars, surfactants) Check_Agg->Add_Stabilizers End_Sol Solution Achieved Use_Ultrasonics->End_Sol Adjust_pH->End_Sol End_Stab Stability Improved Store_Properly->End_Stab Add_Stabilizers->End_Stab

Caption: Troubleshooting workflow for this compound formulation issues.

References

Dolcanatide Dosage Optimization for Maximal Anti-Inflammatory Effect: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing the anti-inflammatory effects of dolcanatide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analog of human uroguanylin, which acts as a guanylate cyclase-C (GC-C) agonist.[1][2] By binding to and activating GC-C receptors on the apical surface of intestinal epithelial cells, this compound increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[1][3] This increase in cGMP is believed to mediate the downstream anti-inflammatory effects, which include the suppression of pro-inflammatory cytokines and the maintenance of the intestinal barrier function.[4]

Q2: What is the evidence for this compound's anti-inflammatory effects?

A2: Preclinical studies in murine models of colitis (both dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) induced) have demonstrated that oral administration of this compound can ameliorate colitis.[2][5] These effects were comparable to those of 5-aminosalicylic acid (5-ASA), a standard treatment for inflammatory bowel disease.[5] A Phase 1b clinical trial in patients with mild-to-moderate ulcerative colitis also showed signals of clinical improvement.[5][6]

Q3: What is the recommended starting dose for preclinical studies?

A3: Based on published murine studies, an oral dose range of 0.05 mg/kg to 2.5 mg/kg per day has been shown to be effective in ameliorating colitis.[5] Interestingly, a clear dose-dependent effect was not always observed, which may be due to the saturation of GC-C receptors.[5]

Q4: Is this compound systemically absorbed?

A4: this compound is designed for enhanced stability and minimal systemic absorption, acting locally in the gastrointestinal tract.[5]

Q5: What is the current clinical development status of this compound for inflammatory conditions?

A5: this compound has completed a Phase 1b clinical trial in patients with mild-to-moderate ulcerative colitis, where it was found to be safe and well-tolerated, with indications of clinical improvement.[7][8]

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Lack of therapeutic effect in a murine colitis model. Incorrect Dosage or Administration: The dose may be too low, or the oral gavage may not have been administered correctly.Verify the dose calculation and ensure proper oral gavage technique to deliver the full dose to the stomach.
Animal Model Variability: The severity of colitis can vary between different mouse strains and even between individual animals.Use a sufficient number of animals per group to ensure statistical power. Ensure consistent induction of colitis.
Receptor Saturation: As this compound acts on a specific receptor, a dose-response may not be linear.Test a range of doses, including lower concentrations, to identify the optimal therapeutic window.
High variability in inflammatory markers. Inconsistent Colitis Induction: Variations in the administration of DSS or TNBS can lead to different degrees of inflammation.Standardize the colitis induction protocol, including the concentration and duration of the inducing agent.
Timing of Sample Collection: Inflammatory markers can fluctuate during the course of the disease.Collect samples at consistent time points across all experimental groups.
Unexpected side effects (e.g., diarrhea). Pharmacological Action: As a GC-C agonist, this compound can increase intestinal fluid secretion, which may lead to diarrhea at higher doses.Monitor animals closely for signs of diarrhea. If it occurs, consider reducing the dose.

Data Presentation

Preclinical Efficacy of this compound in Murine Colitis Models
Model Dose Range (mg/kg/day, oral) Key Findings Reference
DSS-induced colitis (BDF1 mice)0.05 - 2.5Statistically significant reduction in colitis severity scores at most doses, comparable to 100 mg/kg 5-ASA.[1]
TNBS-induced colitis (BALB/c and BDF1 mice)0.05 - 5.0Statistically significant reduction in colitis severity at doses of 0.05 mg/kg and higher.[1]
Clinical Trial Data: Phase 1b in Mild-to-Moderate Ulcerative Colitis
Dosage Primary Outcome Measures Results Reference
Not Publicly DisclosedNot Publicly Disclosed"Clear signals of improvement" in this compound-treated patients compared to placebo. The drug was reported as safe and well-tolerated.[4][7]

Note: Specific quantitative data from the Phase 1b clinical trial are not yet publicly available.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
  • Animals: 8-10 week old BDF1 or C57BL/6 mice.

  • Induction: Administer 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.[1][9]

  • This compound Administration: Administer this compound or vehicle control daily by oral gavage, starting one day before DSS administration and continuing throughout the study period.

  • Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect colon tissue for histological analysis (e.g., H&E staining) and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
  • Animals: 8-10 week old BALB/c or BDF1 mice.

  • Sensitization (Optional): Apply a solution of TNBS to a shaved area of the back to induce a delayed-type hypersensitivity response.

  • Induction: Anesthetize the mice and slowly instill a solution of 2.5% TNBS in 50% ethanol into the colon via a catheter inserted into the rectum.[1]

  • This compound Administration: Administer this compound or vehicle control daily by oral gavage, starting one day before TNBS instillation and continuing for the duration of the experiment.

  • Monitoring: Monitor for changes in body weight and clinical signs of colitis.

  • Endpoint Analysis: After 3-7 days, sacrifice the animals and collect colon tissue for histological evaluation and MPO assay.

Mandatory Visualizations

Signaling Pathway of this compound

dolcanatide_pathway This compound This compound GCC Guanylate Cyclase-C (GC-C) This compound->GCC Binds & Activates cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates Inflammation Pro-inflammatory Cytokine Production PKGII->Inflammation Inhibits Barrier Intestinal Barrier Dysfunction PKGII->Barrier Inhibits AntiInflammatory Anti-inflammatory Effects BarrierFunction Improved Barrier Function experimental_workflow Start Start: Select Animal Model (e.g., DSS or TNBS-induced colitis) Grouping Randomize Animals into Treatment Groups Start->Grouping Induction Induce Colitis Grouping->Induction Treatment Administer this compound or Vehicle (Oral Gavage) Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood Treatment->Monitoring Endpoint Endpoint Analysis: - Histology - MPO Assay - Cytokine Profiling Monitoring->Endpoint Data Data Analysis and Interpretation Endpoint->Data

References

Technical Support Center: Troubleshooting Variability in Dolcanatide cGMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for variability in dolcanatide cyclic Guanosine Monophosphate (cGMP) assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a synthetic peptide analog of human uroguanylin, an endogenous ligand of the guanylate cyclase-C (GC-C) receptor.[1][2] It functions as a GC-C agonist. Upon binding to and activating GC-C receptors, which are primarily located on the apical surface of intestinal epithelial cells, this compound stimulates the conversion of guanosine triphosphate (GTP) to cGMP.[1][3] This increase in intracellular cGMP is the primary mechanism of action, leading to downstream effects such as increased fluid secretion and accelerated intestinal transit.[4]

2. What is a cGMP assay and why is it important for this compound research?

A cGMP assay is a method used to quantify the concentration of cGMP in biological samples, such as cell lysates or tissues.[5][6] For this compound research, this assay is crucial as it directly measures the pharmacological activity of the drug.[1] The potency and efficacy of this compound and its analogs are determined by their ability to stimulate cGMP production in target cells, typically human colon carcinoma cell lines like T84.[1][2]

3. What are the common sources of variability in cGMP assays?

Variability in cGMP assays can arise from multiple factors, broadly categorized as:

  • Biological Variability: Inherent differences in cell health, passage number, and confluency.[7][8]

  • Procedural Variability: Inconsistent pipetting, improper washing techniques, timing errors, and temperature fluctuations across the assay plate (edge effects).[9][10]

  • Reagent Variability: Improper storage, freeze-thaw cycles, contamination, or incorrect preparation of reagents like this compound, phosphodiesterase inhibitors, and assay buffers.[10][11]

  • Assay-Specific Issues: High background noise, low signal-to-noise ratio, and issues with the standard curve.[12][13][14]

4. How can I minimize variability in my this compound cGMP experiments?

Minimizing variability requires careful planning and execution. Key strategies include:

  • Standardize Cell Culture: Use cells within a consistent range of passage numbers, ensure they are healthy, and seed them to achieve a confluent monolayer on the day of the experiment.[8]

  • Optimize Assay Protocol: Carefully titrate this compound concentrations, optimize incubation times, and ensure the consistent use of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cGMP degradation.[1][15]

  • Maintain Consistency: Use calibrated pipettes, ensure thorough mixing of all reagents, and maintain a consistent temperature during incubations.[11]

  • Include Proper Controls: Always run appropriate controls, including a vehicle control (no this compound), a positive control, and a full standard curve on every plate.

  • Follow Good Assay Practices: Pay close attention to washing steps, avoid bubbles in wells, and read the plate immediately after stopping the reaction.[13]

II. Troubleshooting Guides

Problem 1: High Background Signal

A high background signal can mask the specific response to this compound, leading to a poor assay window.

Possible Cause Recommended Solution
Ineffective Washing Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of buffer between washes without drying the wells.[10][16]
Non-specific Binding Ensure the blocking buffer is effective and incubate for the recommended time.[13][14]
Contaminated Reagents Use fresh, sterile reagents. Prepare buffers with high-purity water.[10][16]
Excessive Reagent Concentration Titrate the concentration of the anti-cGMP antibody and the cGMP-peroxidase conjugate to optimal levels.[13][16]
Cross-Reactivity Ensure the specificity of the primary antibody. Check the assay kit's documentation for known cross-reactants.[10]
Problem 2: Low or No Signal (Poor Response to this compound)

A weak or absent signal suggests a problem with one of the core components of the signaling pathway or assay.

Possible Cause Recommended Solution
Inactive this compound Prepare fresh this compound stocks and aliquot for single use to avoid freeze-thaw cycles. Confirm the peptide's integrity.
Low Cell Responsiveness Use cells at a lower passage number. Ensure cells are fully confluent. Culture conditions may need optimization.[8]
cGMP Degradation Ensure a phosphodiesterase (PDE) inhibitor (e.g., IBMX) is added at an effective concentration during the pre-incubation and stimulation steps.[1][17]
Suboptimal Incubation Time Optimize the this compound stimulation time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can determine the peak cGMP production.
Inactive Assay Reagents Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained.[18]
Problem 3: High Well-to-Well Variability (High %CV)

High coefficient of variation (%CV) compromises the reliability and reproducibility of the data. An intra-assay %CV should ideally be below 10-15%.[19][20]

Quantitative Data: Acceptable %CV Limits
Intra-Assay %CV < 15% (ideally < 10%)[19][20][21]
Inter-Assay %CV < 20% (ideally < 15%)[19]
Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use fresh tips for each reagent and sample. Ensure there are no air bubbles when dispensing liquids.[13]
Edge Effects Caused by temperature gradients across the plate. Ensure reagents and the plate are at room temperature before starting. Use a plate sealer during incubations and avoid stacking plates.[10]
Incomplete Reagent Mixing Thoroughly mix all reagents before adding them to the wells. Gently agitate the plate after reagent addition.[9]
Cell Monolayer Inconsistency Ensure even cell seeding to achieve a uniform monolayer across all wells. Visually inspect the plate before the assay.
Bubbles in Wells Inspect wells for bubbles before reading the plate. Bubbles can be removed by gently popping them with a clean pipette tip.[9]
Problem 4: Inconsistent Dose-Response Curve

An inconsistent or non-sigmoidal dose-response curve can prevent accurate calculation of parameters like EC50.

Quantitative Data: this compound Potency
Reported EC50 in T84 Cells 2.8 x 10⁻⁷ M (280 nM)[1]
Possible Cause Recommended Solution
Incorrect Serial Dilutions Carefully prepare the this compound dilution series. Use fresh tubes and tips for each dilution step. Double-check all calculations.[16]
Inappropriate Concentration Range The selected dose range may be too high or too low. Adjust the concentration range to bracket the expected EC50 value (e.g., from 1 nM to 10 µM).[12]
Standard Curve Issues Ensure the cGMP standard is prepared correctly. Do not reuse diluted standards.[13]
Data Analysis Errors Use appropriate non-linear regression software to fit a sigmoidal dose-response curve (e.g., four-parameter logistic model).[22][23]
Assay Drift Pipetting across the plate takes too long, causing temporal variation. Use a multichannel pipette and a consistent workflow to minimize drift.[13]

III. Experimental Protocols & Visualizations

Detailed Protocol: this compound cGMP Stimulation in T84 Cells

This protocol outlines the key steps for stimulating cGMP production in T84 cells with this compound.

  • Cell Seeding: Seed T84 cells in a 96-well plate at a density that will result in a 95-100% confluent monolayer on the day of the assay.

  • Pre-incubation:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of pre-warmed serum-free medium (e.g., DMEM).

    • Add 90 µL of serum-free medium containing a PDE inhibitor (e.g., 1 mM IBMX) to each well.[1][17]

    • Incubate the plate at 37°C for 10-20 minutes.

  • This compound Stimulation:

    • Prepare a serial dilution of this compound in serum-free medium.

    • Add 10 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.[1]

  • Cell Lysis:

    • Terminate the reaction by aspirating the medium.

    • Add 100 µL of lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial ELISA kit) to each well.[6][24]

    • Incubate at room temperature for 20 minutes with gentle shaking to ensure complete lysis.

  • cGMP Quantification:

    • The resulting cell lysate can now be used for cGMP quantification following the instructions of a commercial competitive cGMP ELISA kit.

Diagrams and Workflows

Dolcanatide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds & Activates GTP GTP cGMP cGMP GTP:s->cGMP:n Catalyzes Conversion PDE Phosphodiesterase (PDE) cGMP->PDE Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE->GMP CFTR CFTR Activation & Ion Transport PKG->CFTR

Caption: this compound signaling pathway in an intestinal epithelial cell.

cGMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A 1. Seed T84 Cells in 96-well plate B 2. Culture to confluent monolayer A->B C 3. Pre-incubate with PDE Inhibitor (IBMX) B->C D 4. Stimulate with This compound Dilutions C->D E 5. Lyse Cells to release cGMP D->E F 6. Perform Competitive cGMP ELISA E->F G 7. Read Absorbance (450 nm) F->G H 8. Calculate Results & Plot Dose-Response Curve G->H

Caption: General experimental workflow for a this compound cGMP assay.

Troubleshooting_Logic Start High %CV Observed (>15%) Q1 Is high CV localized to plate edges? Start->Q1 A1_Yes Likely Edge Effect. - Equilibrate plate/reagents. - Use plate sealer. Q1->A1_Yes Yes Q2 Is there a pattern by row/column? Q1->Q2 No End Re-run Assay A1_Yes->End A2_Yes Likely Multichannel Pipette Error. - Check pipette calibration. - Review pipetting technique. Q2->A2_Yes Yes Q3 Is CV high across the entire plate? Q2->Q3 No A2_Yes->End A3_Yes Systematic Error. - Check reagent mixing. - Check for bubbles. - Ensure uniform washing. Q3->A3_Yes Yes A3_Yes->End

Caption: Troubleshooting logic for high coefficient of variation (%CV).

References

Technical Support Center: Improving Dolcanatide Delivery to the Distal Colorectum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving dolcanatide delivery to the distal colorectum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the colorectum?

This compound is a synthetic analog of uroguanylin, an endogenous peptide that activates the guanylate cyclase-C (GC-C) receptor.[1][2][3] In the gastrointestinal tract, the binding of this compound to GC-C on the apical surface of intestinal epithelial cells leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2][3][4] This elevation in cGMP is the primary driver of this compound's pharmacological effects, which include increased fluid and electrolyte secretion into the intestinal lumen, potentially alleviating constipation.[2][4] Additionally, GC-C signaling is implicated in maintaining intestinal barrier function and may have anti-inflammatory and anti-nociceptive properties.[1][4]

Q2: What are the primary challenges in delivering this compound to the distal colorectum?

The primary challenges stem from the inherent instability of peptides in the gastrointestinal (GI) tract and the physiological barriers to reaching the distal colon.[5] this compound, being a peptide, is susceptible to degradation by gastric acid and proteolytic enzymes present in the stomach and small intestine.[5][6] Furthermore, for an orally administered drug to reach the distal colorectum, it must survive transit through the entire upper GI tract, a journey that can be variable and prolonged.[7] A clinical trial with an oral formulation of this compound showed that despite its enhanced stability compared to other GC-C agonists, it did not sufficiently activate GC-C in the distal rectum.[4]

Q3: What are the most promising formulation strategies to enhance this compound delivery to the distal colorectum?

Promising strategies focus on protecting this compound from the harsh environment of the upper GI tract and triggering its release specifically in the colon. These approaches include:

  • pH-Dependent Systems: Utilizing enteric coatings that are resistant to the acidic pH of the stomach but dissolve in the more neutral or slightly alkaline environment of the small intestine and colon.[7]

  • Enzyme-Triggered Systems: Incorporating polymers that are specifically degraded by the enzymes produced by the colonic microbiota.[7]

  • Time-Dependent Systems: Formulations designed with a lag phase to delay drug release until the dosage form has transited through the stomach and small intestine.[7]

  • Combination Systems: Advanced formulations may combine multiple triggers, such as pH and microbial action, to improve the specificity of drug release in the colon.[8]

Troubleshooting Guides

In Vivo Murine Models of Colitis

Issue: High variability in the severity of DSS-induced colitis between mice.

  • Possible Cause:

    • Genetic background of mice: Different mouse strains exhibit varying susceptibility to dextran sulfate sodium (DSS).[9]

    • DSS concentration and administration: Inconsistent preparation or consumption of the DSS solution can lead to variable disease induction.[9][10]

    • Gut microbiota differences: The composition of the gut microbiome can significantly influence the severity of colitis.[9]

  • Troubleshooting Steps:

    • Standardize Mouse Strain and Source: Use a single, well-characterized mouse strain from a reputable vendor throughout the study.

    • Ensure Consistent DSS Administration: Prepare fresh DSS solution regularly and monitor water intake to ensure consistent dosing. Consider using oral gavage for precise administration, though this can be a stressor.[10]

    • Acclimatize Animals: Allow mice to acclimatize to the housing conditions for at least one week before starting the experiment to minimize stress-related variability.

    • Co-house Animals: House experimental groups together to encourage a more uniform gut microbiome.

Issue: Inconsistent oral gavage delivery of this compound.

  • Possible Cause:

    • Improper technique: Incorrect insertion of the gavage needle can lead to administration into the trachea or esophagus, causing stress and inaccurate dosing.[11][12][13]

    • Animal stress: Stressed animals are more difficult to handle, increasing the risk of procedural errors.[14][15]

  • Troubleshooting Steps:

    • Proper Training: Ensure all personnel performing oral gavage are thoroughly trained and proficient in the technique.

    • Correct Needle Size and Length: Use a gavage needle of the appropriate gauge and length for the size of the mouse to avoid injury.[12]

    • Optimize Restraint: Use a firm but gentle restraint technique to minimize animal movement and stress.[11]

    • Use of a Palatable Coating: Coating the tip of the gavage needle with a sucrose solution can make the procedure less stressful for the animal and easier to perform.[14]

In Vitro Assays

Issue: High background or low signal in cGMP ELISA of colorectal tissue.

  • Possible Cause:

    • Sample contamination: Contaminants in tissue homogenates can interfere with the assay.[16]

    • Phosphodiesterase (PDE) activity: PDEs in the tissue sample can degrade cGMP, leading to artificially low readings.[16]

    • Insufficient cell lysis: Incomplete homogenization will result in a lower yield of cGMP.

    • Assay variability: Improper pipetting, washing, or incubation times can lead to inconsistent results.[17][18][19]

  • Troubleshooting Steps:

    • Sample Purification: For complex samples like tissue homogenates, purification may be necessary to remove interfering substances.[16]

    • Inhibit PDE Activity: Add a broad-spectrum PDE inhibitor, such as IBMX, to the homogenization buffer to prevent cGMP degradation.

    • Optimize Homogenization: Ensure complete tissue lysis using a suitable mechanical homogenizer and lysis buffer.

    • Follow Assay Protocol Meticulously: Pay close attention to all pipetting, washing, and incubation steps as outlined in the ELISA kit protocol.[17][19]

    • Consider Acetylation: Acetylating samples and standards can increase the sensitivity of the cGMP assay.[16]

Issue: Inconsistent permeability results in Caco-2 cell monolayer assays with this compound formulations.

  • Possible Cause:

    • Monolayer integrity: A compromised Caco-2 cell monolayer will lead to artificially high permeability values.[20][21]

    • Compound stability: this compound may degrade in the assay medium over the course of the experiment.

    • Efflux transporter activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can actively pump the compound back into the apical chamber.[20]

    • Low compound recovery: The peptide may adsorb to the plastic of the assay plates.[20]

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have formed tight junctions. A Lucifer yellow permeability assay can also be used as a marker for paracellular transport.[20]

    • Assess Compound Stability: Analyze the concentration of this compound in both the apical and basolateral chambers at the end of the experiment to check for degradation.

    • Investigate Efflux: Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine if this compound is a substrate for efflux transporters. The inclusion of known P-gp inhibitors like verapamil can help confirm this.[20]

    • Improve Compound Recovery: Use low-binding plates and ensure that the analytical method for quantifying this compound is sensitive and accurate at the expected concentrations.[20]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model.

Treatment GroupDose (mg/kg)Administration RouteDisease Activity Index (DAI)Myeloperoxidase (MPO) Activity (U/mg protein)
Healthy Control--0.5 ± 0.20.1 ± 0.05
DSS + Vehicle-Oral Gavage3.8 ± 0.51.2 ± 0.3
DSS + this compound0.5Oral Gavage2.1 ± 0.40.6 ± 0.2
DSS + 5-ASA100Oral Gavage1.9 ± 0.30.5 ± 0.1

*Data are presented as mean ± standard deviation. *p < 0.05 compared to DSS + Vehicle group. (Data are hypothetical and for illustrative purposes).

Table 2: In Vitro cGMP Stimulation by this compound in T84 Cells.

This compound Concentration (nM)cGMP Production (pmol/mg protein)
05.2 ± 1.1
125.8 ± 4.3
10112.5 ± 15.7
100450.2 ± 35.1
1000890.6 ± 62.4

*Data are presented as mean ± standard deviation. (Data are hypothetical and for illustrative purposes based on trends observed in the literature).[3]

Experimental Protocols

Protocol 1: Induction of Colitis and this compound Administration in Mice

Objective: To evaluate the efficacy of a novel this compound formulation in a murine model of colitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; 36,000-50,000 Da)

  • This compound formulation

  • Vehicle control (e.g., phosphate-buffered saline)

  • Positive control (e.g., 5-aminosalicylic acid; 5-ASA)

  • Oral gavage needles (20-22 gauge, flexible tip)

  • Standard laboratory animal housing and care facilities

Methodology:

  • Acclimatization: Acclimatize mice to the facility for at least one week prior to the start of the experiment.

  • Induction of Acute Colitis: Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[10] Prepare fresh DSS solution every 2-3 days.

  • Treatment Administration:

    • Randomly assign mice to treatment groups (e.g., Healthy Control, DSS + Vehicle, DSS + this compound formulation, DSS + 5-ASA).

    • Beginning on day 0 (the first day of DSS administration), administer the this compound formulation, vehicle, or 5-ASA daily via oral gavage.

  • Monitoring:

    • Record body weight, stool consistency, and the presence of fecal blood daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection:

    • At the end of the treatment period (e.g., day 7), euthanize the mice.

    • Collect the entire colon and measure its length and weight.

    • Collect sections of the distal colon for histological analysis and for the measurement of myeloperoxidase (MPO) activity and cGMP levels.

Protocol 2: Measurement of cGMP in Colorectal Tissue

Objective: To quantify the level of cGMP in colorectal tissue as a biomarker of this compound activity.

Materials:

  • Frozen colorectal tissue samples

  • Homogenization buffer (e.g., 5% trichloroacetic acid in water)

  • Mechanical homogenizer

  • Centrifuge

  • Commercially available cGMP ELISA kit

  • Plate reader

Methodology:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in ice-cold homogenization buffer.

  • Sample Preparation:

    • Centrifuge the homogenate to pellet the precipitate.

    • Collect the supernatant containing the cGMP.

    • If necessary, purify the sample to remove interfering substances as per the ELISA kit instructions.[16]

    • Consider acetylating the samples and standards to increase assay sensitivity.[16]

  • cGMP ELISA:

    • Perform the competitive ELISA according to the manufacturer's protocol. This typically involves:

      • Adding standards and samples to a 96-well plate coated with a cGMP antibody.

      • Adding a cGMP-horseradish peroxidase (HRP) conjugate.

      • Incubating the plate to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution that reacts with the HRP to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

    • Use the standard curve to determine the concentration of cGMP in the tissue samples.

    • Normalize the cGMP concentration to the initial tissue weight or total protein content.

Mandatory Visualizations

Dolcanatide_Signaling_Pathway This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds to cGMP cyclic GMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates Ion_Secretion Chloride and Bicarbonate Secretion CFTR->Ion_Secretion Activates Water_Secretion Water Secretion into Lumen Ion_Secretion->Water_Secretion Drives Intestinal_Fluid Increased Intestinal Fluid Water_Secretion->Intestinal_Fluid

Caption: this compound Signaling Pathway in Intestinal Epithelial Cells.

Experimental_Workflow_Colitis_Model Start Start: Acclimatize Mice Induce_Colitis Induce Colitis with DSS in Drinking Water (Days 0-7) Start->Induce_Colitis Treatment Daily Oral Gavage: - Vehicle - this compound - 5-ASA Induce_Colitis->Treatment Monitor Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood Treatment->Monitor Termination Euthanize and Collect Colon (Day 7) Monitor->Termination Analysis Analyze: - Colon Length/Weight - Histology - MPO Activity - cGMP Levels Termination->Analysis

Caption: Experimental Workflow for the DSS-Induced Colitis Model.

Troubleshooting_Logic_cGMP_ELISA Problem Inconsistent cGMP ELISA Results High_Background High Background? Problem->High_Background Low_Signal Low Signal? Problem->Low_Signal High_Background->Low_Signal No Check_Washing Troubleshoot: - Increase wash steps - Check for contamination High_Background->Check_Washing Yes Check_Sample_Prep Troubleshoot: - Purify sample - Inhibit PDE activity Low_Signal->Check_Sample_Prep Yes Consistent_Results Consistent Results Low_Signal->Consistent_Results No Check_Blocking Troubleshoot: - Optimize blocking buffer Check_Washing->Check_Blocking Check_Blocking->Consistent_Results Check_Sensitivity Troubleshoot: - Acetylate samples - Check standard curve Check_Sample_Prep->Check_Sensitivity Check_Sensitivity->Consistent_Results

Caption: Troubleshooting Logic for cGMP ELISA.

References

Navigating the Translational Gap: A Technical Guide to Dolcanatide Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the challenges in translating preclinical data of dolcanatide, a guanylate cyclase-C (GC-C) agonist, into human clinical trials. Through detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols, this guide aims to illuminate the complexities of GC-C agonist development and facilitate a deeper understanding of the preclinical-to-clinical pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an analog of the endogenous human peptide uroguanylin.[1][2] It acts as a guanylate cyclase-C (GC-C) agonist.[1][2] By binding to and activating GC-C receptors on the apical surface of intestinal epithelial cells, it stimulates the production of intracellular cyclic guanosine monophosphate (cGMP).[1][3] This increase in cGMP is believed to mediate the downstream therapeutic effects, including anti-inflammatory and visceral analgesic properties.[3][4]

Q2: What were the key findings from the preclinical studies of this compound in inflammatory bowel disease (IBD) models?

A2: Preclinical studies in murine models of colitis, induced by dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS), demonstrated that oral administration of this compound significantly ameliorated disease activity.[2] Key findings included a reduction in colitis severity, decreased disease activity index (P < 0.05), and lower myeloperoxidase (MPO) activity in the colon tissue, indicating reduced inflammation.[2] this compound's efficacy was comparable to the standard-of-care agent, 5-aminosalicylic acid (5-ASA).[2]

Q3: Were the promising preclinical results for IBD replicated in human trials?

A3: A phase 1b clinical trial in 28 patients with mild-to-moderate ulcerative colitis showed "clear signals of improvement" for this compound-treated patients compared to placebo over a four-week period.[1][5] However, specific quantitative efficacy data from this trial are not publicly available, making a direct comparison to the robust preclinical data challenging.

Q4: Why did this compound fail to show target engagement in the human colorectal cancer prevention trial?

A4: In a Phase I trial with healthy volunteers, oral administration of 27 mg of this compound daily for 7 days did not result in a statistically significant increase in cGMP levels in rectal biopsies compared to placebo.[6] This suggests a lack of target engagement in the distal colorectum. While this compound was designed for enhanced stability, it appears this was insufficient to ensure adequate concentration and/or activity in the distal part of the human colon to elicit a measurable pharmacodynamic response.[6]

Q5: What are the potential reasons for the discrepancy between preclinical and clinical outcomes for this compound?

A5: Several factors may contribute to this translational challenge:

  • Species-specific differences in GC-C receptors: The affinity and activation of GC-C receptors by agonists can vary between mice and humans, potentially leading to different dose-response relationships.

  • Differences in gastrointestinal physiology: The transit time, pH, and enzymatic environment of the human gut differ significantly from those of preclinical models, which could affect the stability, dissolution, and local concentration of this compound.

  • Disease model limitations: Chemically induced colitis models in mice may not fully recapitulate the complex pathophysiology of human ulcerative colitis.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect: While this compound showed efficacy in preclinical models at certain doses, the equivalent exposure and target engagement may not have been achieved in the relevant tissues in human trials. The lack of cGMP increase in the human rectum is a key indicator of this disconnect.[6]

Troubleshooting Preclinical to Clinical Translation

Issue: Promising anti-inflammatory effects in murine colitis models do not translate to clear efficacy signals in human ulcerative colitis.

  • Possible Cause 1: Inadequate Target Engagement in Humans.

    • Troubleshooting:

      • Confirm target engagement in human tissue by measuring cGMP levels in biopsies from the site of inflammation. The negative results from the healthy volunteer study highlight the importance of this step.[6]

      • Consider formulation strategies to enhance drug delivery to the distal colon, such as delayed-release coatings.

  • Possible Cause 2: Species Differences in GC-C Receptor Pharmacology.

    • Troubleshooting:

      • Characterize the binding affinity and activation potency of this compound on both human and murine GC-C receptors in vitro to determine if significant differences exist.

      • If species differences are confirmed, consider developing humanized GC-C receptor mouse models for more predictive preclinical studies.

  • Possible Cause 3: Flawed Preclinical Model.

    • Troubleshooting:

      • Utilize multiple preclinical models of colitis, including genetic and cell-transfer models, to ensure the observed efficacy is not an artifact of a single model.

      • Compare the molecular pathways activated by this compound in the preclinical models with those known to be relevant in human ulcerative colitis.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Murine Colitis Models

ParameterDSS-Induced ColitisTNBS-Induced ColitisReference
Animal Model BDF1 or BALB/c miceBALB/c mice[2]
Inducing Agent Dextran Sulfate Sodium (DSS) in drinking waterRectal instillation of Trinitrobenzene Sulfonic Acid (TNBS)[2]
This compound Dosage 0.05 - 0.5 mg/kg, oral gavage0.05 - 0.5 mg/kg, oral gavage[2]
Key Efficacy Endpoints Statistically significant reduction in colitis severity (P < 0.05) and Disease Activity Index (P < 0.05).Statistically significant reduction in colitis severity (P < 0.05) and Disease Activity Index (P < 0.05).[2]
Biomarker Reduction in myeloperoxidase (MPO) activity in colon tissue.Not reported.[2]

Table 2: Summary of this compound Human Clinical Trials

TrialIndicationPhaseNDosageKey OutcomeReference
NCT03300570Colorectal Cancer Prevention (Healthy Volunteers)I~2427 mg daily for 7 daysNo significant increase in rectal cGMP levels vs. placebo.[6]
Not availableMild-to-moderate Ulcerative ColitisIb28Not specified"Clear signals of improvement" vs. placebo. (Quantitative data not available)[1][5]

Experimental Protocols

Protocol 1: DSS-Induced Colitis Model in Mice

  • Animal Model: BDF1 or BALB/c mice.

  • Induction of Colitis: Administer 3-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.

  • Treatment: Administer this compound (0.05-0.5 mg/kg) or vehicle control via oral gavage daily, starting on the first day of DSS administration. A positive control group receiving 5-ASA (e.g., 100 mg/kg) should be included.

  • Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: On day 7-10, euthanize mice and collect the colon. Measure colon length and collect tissue for histopathological analysis (scoring of inflammation and tissue damage) and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Protocol 2: Human Rectal Biopsy cGMP Measurement

  • Study Design: A double-blind, placebo-controlled trial.

  • Participants: Healthy volunteers.

  • Intervention: Administer this compound (e.g., 27 mg) or placebo orally once daily for 7 days.

  • Biopsy Collection: Obtain rectal biopsies via flexible sigmoidoscopy at baseline (before the first dose) and on day 7.

  • cGMP Quantification:

    • Immediately freeze biopsies in liquid nitrogen.

    • Homogenize the tissue and extract cGMP.

    • Quantify cGMP levels using a validated competitive enzyme immunoassay (EIA) kit.

    • Normalize cGMP levels to the total protein concentration of the biopsy.

  • Statistical Analysis: Compare the change in cGMP levels from baseline to day 7 between the this compound and placebo groups.

Visualizations

Dolcanatide_MOA cluster_epithelial_cell Apical Membrane This compound This compound (Oral Administration) gut_lumen Intestinal Lumen gc_c Guanylate Cyclase-C (GC-C) Receptor gut_lumen->gc_c Binds to epithelial_cell Intestinal Epithelial Cell gtp GTP gc_c->gtp Activates conversion cgmp cGMP gtp->cgmp pkg Protein Kinase G (PKG) cgmp->pkg Activates downstream Downstream Effects: - Anti-inflammatory action - Visceral analgesia pkg->downstream

Caption: Mechanism of action of this compound in intestinal epithelial cells.

Caption: this compound preclinical to clinical translation challenges.

References

Technical Support Center: Optimizing Dolcanatide Stability in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dolcanatide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound degradation during in vitro cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of the endogenous human peptide hormone uroguanylin. It functions as a guanylate cyclase-C (GC-C) agonist. By binding to and activating the GC-C receptor on the luminal surface of intestinal epithelial cells, this compound triggers an increase in intracellular cyclic guanosine monophosphate (cGMP). This cascade ultimately leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased chloride and bicarbonate secretion into the intestinal lumen.

Q2: Why is minimizing this compound degradation in my cell culture experiments important?

Q3: What are the primary causes of this compound degradation in cell culture?

A3: Like other peptides, this compound is susceptible to degradation through several mechanisms in a cell culture environment:

  • Proteolytic Degradation: Cell culture media, especially when supplemented with serum, contains proteases that can cleave the peptide bonds of this compound. Cells themselves can also secrete proteases into the medium.

  • Chemical Instability: Factors such as pH, temperature, and oxidative stress can lead to the chemical degradation of the peptide through processes like deamidation, oxidation, and hydrolysis.

Q4: How should I store this compound to ensure its stability?

A4: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or colder. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity of this compound. Peptide degradation in the cell culture medium.1. Add Protease Inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail immediately before adding this compound. 2. Use Serum-Free Medium: If your cell line permits, switch to a serum-free or reduced-serum medium to lower the concentration of proteases. 3. Optimize Incubation Time: Reduce the incubation time of this compound with the cells to the minimum required to observe the desired effect.
Variability in results between experiments. Inconsistent handling and storage of this compound.1. Strict Aliquoting: Prepare single-use aliquots of reconstituted this compound to avoid multiple freeze-thaw cycles. 2. Consistent Reconstitution: Use a consistent, high-purity solvent for reconstitution and ensure the peptide is fully dissolved before use. 3. Fresh Preparations: Whenever possible, prepare fresh dilutions of this compound in culture medium for each experiment.
Precipitation of this compound in the culture medium. Poor solubility at the working concentration or pH of the medium.1. Check Solubility Limits: Ensure the working concentration of this compound does not exceed its solubility limit in your specific culture medium. 2. pH Adjustment: While this compound's activity is pH-dependent, ensure the pH of your stock solution and final culture medium is within a range that maintains solubility. 3. Solvent Consideration: If using a solvent other than a buffered aqueous solution for the stock, ensure it is compatible with your cell culture medium and does not cause precipitation upon dilution.

Quantitative Data on Guanylate Cyclase-C Agonist Stability

While specific quantitative degradation data for this compound in various cell culture conditions is not extensively available in public literature, data from its close analog, plecanatide, can provide valuable insights. This compound was reportedly selected for further development due to its enhanced stability against proteolysis in simulated intestinal fluid compared to plecanatide.

Peptide Condition Parameter Value Citation
PlecanatideIncubation in Caco-2 cell monolayerApparent Permeability (Papp)0.13 x 10⁻⁶ cm/s[1]
PlecanatideIncubation in Caco-2 cell monolayerEfflux Ratio< 2[1]
Plecanatide6-hour incubationResidual Biological Activity (cGMP synthesis in T84 cells)Not specified, but used to calculate half-life[1]

Note: The data presented above is for plecanatide and should be used as a reference to understand the general stability of this class of peptides.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Supernatant using RP-HPLC

This protocol outlines a method to determine the stability of this compound in a cell culture supernatant over time by quantifying the remaining intact peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound

  • Cell line of interest (e.g., T84, Caco-2)

  • Complete cell culture medium (with and without serum)

  • Protease inhibitor cocktail (optional)

  • Phosphate Buffered Saline (PBS)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and UV detector

Procedure:

  • Cell Culture: Plate cells at a desired density and culture until they reach the desired confluency.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Dilute the stock solution in the cell culture medium (with and without serum, and with and without protease inhibitors) to the final working concentration.

  • Incubation: Add the this compound-containing medium to the cells. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant.

  • Sample Preparation:

    • Immediately after collection, centrifuge the supernatant to remove any cells or debris.

    • To precipitate proteins and stop enzymatic activity, add an equal volume of cold acetonitrile with 0.1% TFA to the supernatant.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • RP-HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Develop a suitable gradient to separate this compound from its degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

    • Detection: Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Quantification: Integrate the peak area corresponding to intact this compound at each time point.

  • Data Analysis: Plot the percentage of remaining intact this compound against time. Calculate the half-life (t₁/₂) of this compound under each condition.

Protocol 2: Bioassay for Determining the Functional Stability of this compound

This protocol assesses the functional stability of this compound by measuring its ability to stimulate cGMP production in T84 cells after incubation in a cell culture medium.

Materials:

  • This compound

  • T84 cells

  • Complete cell culture medium

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • Protein assay kit (e.g., BCA)

Procedure:

  • Incubation of this compound: Prepare this compound solutions in cell culture medium as described in Protocol 1 and incubate for various time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C.

  • T84 Cell Seeding: Seed T84 cells in a 24-well plate and grow to confluency.

  • Stimulation:

    • Wash the T84 cell monolayers with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 15-30 minutes to prevent cGMP degradation.

    • Add the pre-incubated this compound samples to the T84 cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells with a suitable lysis buffer.

    • Scrape the cells and collect the lysate.

  • cGMP Quantification:

    • Determine the cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a protein assay kit.

  • Data Analysis:

    • Normalize the cGMP concentration to the total protein concentration for each sample.

    • Plot the normalized cGMP levels against the pre-incubation time of this compound. A decrease in cGMP production over time indicates a loss of this compound's biological activity.

Visualizations

Dolcanatide_Signaling_Pathway This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds to cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Mediates

Caption: this compound signaling pathway in intestinal epithelial cells.

Experimental_Workflow_Stability_Assay cluster_prep Sample Preparation cluster_analysis Analysis Prep_this compound Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C Prep_this compound->Incubate Collect_Aliquots Collect Aliquots at Time Points Incubate->Collect_Aliquots Stop_Reaction Stop Reaction & Precipitate Proteins Collect_Aliquots->Stop_Reaction Analyze Analyze by RP-HPLC or Bioassay Stop_Reaction->Analyze Quantify Quantify Remaining Intact/Active this compound Analyze->Quantify

Caption: General workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent/ Low Activity? Check_Proteases Using Serum? Start->Check_Proteases Add_Inhibitors Add Protease Inhibitors Check_Proteases->Add_Inhibitors Yes Check_Storage Multiple Freeze-Thaw Cycles? Check_Proteases->Check_Storage No Use_Serum_Free Use Serum-Free Medium Add_Inhibitors->Use_Serum_Free Aliquot Aliquot Stock Solution Check_Storage->Aliquot Yes Check_Incubation Long Incubation Time? Check_Storage->Check_Incubation No Reduce_Time Reduce Incubation Time Check_Incubation->Reduce_Time Yes

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Refining Dolcanatide Treatment Protocols in the TNBS Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing dolcanatide in the trinitrobenzene sulfonic acid (TNBS) colitis model.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the experimental process.

Problem Potential Cause(s) Recommended Solution(s)
High mortality rate after TNBS administration TNBS dose is too high for the specific mouse strain.Improper administration technique causing perforation of the colon.Excessive stress on the animals.Titrate the TNBS dose. Doses between 100-150 mg/kg are common, but may need adjustment.[1]Use a flexible catheter and insert it carefully no more than 4 cm.[2]Ensure animals are adequately anesthetized and handled gently.
Inconsistent or highly variable colitis induction Uneven distribution of TNBS solution within the colon due to fecal matter or reflux.[3]Variability in the susceptibility of the mouse strain to TNBS.[4]Inconsistent administration technique.Consider a brief fasting period (e.g., overnight) to reduce colonic content.[3]Hold the mouse in a head-down position for at least 60 seconds post-instillation to prevent leakage.[2]Use a consistent, slow instillation rate.Ensure the use of a susceptible mouse strain such as BALB/c.[5]
Lack of significant therapeutic effect with this compound Inadequate dosage.Timing of treatment initiation is not optimal.Degradation of this compound.Ensure the this compound dose is within the effective range (0.05-0.5 mg/kg, administered by oral gavage).[6]Initiate this compound treatment prophylactically (before TNBS) or early in the inflammatory phase.Prepare this compound solutions fresh for each administration.
High variability in quantitative readouts (e.g., MPO, cytokines) Inconsistent tissue sampling location.Variability in the inflammatory response between animals.Technical variability in the assay.Always collect tissue from the same region of the colon for all animals.Increase the number of animals per group to improve statistical power.Ensure consistent assay performance with appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in the context of colitis?

A1: this compound is an analog of the human endogenous peptide uroguanylin.[6] It acts as a guanylate cyclase-C (GC-C) agonist on the apical surface of intestinal epithelial cells.[6] Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[6][7] This signaling cascade helps to maintain the intestinal barrier function, regulate fluid and ion homeostasis, and has anti-inflammatory effects.[6][8][7]

Q2: Which mouse strain is most suitable for the TNBS colitis model when studying this compound?

A2: BALB/c mice are a commonly used and susceptible strain for TNBS-induced colitis.[5][6] C57BL/6 mice are generally considered more resistant to TNBS-induced colitis.[5] The choice of strain can influence the severity and characteristics of the induced inflammation.

Q3: What is the recommended route and dosage for this compound administration?

A3: this compound is typically administered via oral gavage.[6] Effective dosages in murine models of colitis have been reported in the range of 0.05 mg/kg to 0.5 mg/kg, administered once daily.[6]

Q4: When should this compound treatment be initiated in a TNBS colitis study?

A4: The timing of treatment initiation can be varied depending on the experimental question. For a prophylactic effect, this compound can be administered prior to the induction of colitis with TNBS.[6] For a therapeutic effect, treatment can be initiated after the induction of colitis.

Q5: What are the key parameters to assess the efficacy of this compound in the TNBS model?

A5: Efficacy can be assessed through a combination of clinical, macroscopic, and microscopic evaluations. Key parameters include:

  • Clinical: Body weight loss, stool consistency, and presence of rectal bleeding (often combined into a Disease Activity Index or DAI).[6]

  • Macroscopic: Colon length and weight, and macroscopic scoring of inflammation, ulceration, and hyperemia.[9]

  • Microscopic: Histological scoring of inflammation, crypt damage, and cellular infiltration.[9][10][11][12][13]

  • Biochemical: Myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration, and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-12, IL-17).[6][14][15][16]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and its analog, plecanatide, in murine models of colitis.

Table 1: Effect of this compound on Colitis Severity and MPO Activity in DSS-induced Colitis [6]

Treatment GroupDose (mg/kg)Colitis Severity Score (Mean ± SEM)Disease Activity Index (DAI) (Mean ± SEM)MPO Activity (units/min) (Mean ± SEM)
DSS + Vehicle-3.5 ± 0.22.8 ± 0.30.048 ± 0.004
DSS + 5-ASA1001.8 ± 0.31.5 ± 0.2~0.024
DSS + this compound0.052.0 ± 0.41.6 ± 0.3~0.024
DSS + this compound0.52.5 ± 0.52.0 ± 0.4~0.028*

*P < 0.05 compared to DSS + Vehicle

Table 2: Effect of Plecanatide on Colitis Severity in TNBS-induced Colitis [6]

Treatment GroupDose (mg/kg)Colitis Severity Score (Mean ± SEM)
TNBS + Vehicle-3.2 ± 0.3
TNBS + Plecanatide0.51.8 ± 0.4
TNBS + Plecanatide2.51.5 ± 0.3

*P < 0.05 compared to TNBS + Vehicle

Experimental Protocols

Induction of Acute TNBS Colitis in Mice

This protocol is adapted from methodologies described in the literature.[2][6][17][18]

  • Animal Preparation: Use 8-12 week old BALB/c mice. House animals in a controlled environment.

  • Anesthesia: Anesthetize mice using a suitable method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

  • TNBS Solution Preparation: Prepare a 2.5% (w/v) solution of TNBS in 50% ethanol.

  • Intrarectal Administration:

    • Gently insert a 3.5 F catheter into the colon to a depth of approximately 4 cm.

    • Slowly instill 100 µL of the TNBS solution into the colon.

    • To prevent leakage, hold the mouse in a vertical, head-down position for at least 60 seconds after instillation.

  • Monitoring: Monitor the animals daily for body weight, stool consistency, and signs of rectal bleeding. The peak of inflammation is typically observed 3-5 days after induction.

This compound Treatment Protocol

This protocol is based on effective treatment regimens from preclinical studies.[6]

  • This compound Solution Preparation: Dissolve this compound in a suitable vehicle, such as phosphate-buffered saline (PBS). Prepare the solution fresh daily.

  • Administration:

    • Administer this compound via oral gavage at a volume of approximately 100-200 µL.

    • A once-daily administration schedule is typical.

  • Dosing: Use a dose between 0.05 and 0.5 mg/kg body weight.

  • Treatment Schedule:

    • Prophylactic: Begin this compound administration 1-2 days prior to TNBS instillation and continue daily for the duration of the experiment.

    • Therapeutic: Begin this compound administration after the induction of colitis (e.g., 24 hours post-TNBS) and continue daily.

Visualizations

Dolcanatide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC binds & activates cGMP cGMP GCC->cGMP converts GTP GTP GTP->GCC PKGII PKGII cGMP->PKGII activates Inflammation ↓ Pro-inflammatory Cytokines cGMP->Inflammation modulates CFTR CFTR PKGII->CFTR phosphorylates Barrier Intestinal Barrier Function (Tight Junctions) PKGII->Barrier enhances

Caption: this compound signaling pathway in intestinal epithelial cells.

TNBS_Colitis_Workflow cluster_preparation Preparation cluster_induction Induction & Treatment cluster_assessment Assessment Animal 1. Animal Acclimation (BALB/c mice) Dolcanatide_Prep 2. Prepare this compound (0.05-0.5 mg/kg in PBS) Animal->Dolcanatide_Prep TNBS_Prep 3. Prepare TNBS (2.5% in 50% Ethanol) Animal->TNBS_Prep Treatment_Start 4. This compound Gavage (Prophylactic or Therapeutic) Dolcanatide_Prep->Treatment_Start Induction 5. TNBS Instillation (Intrarectal) TNBS_Prep->Induction Treatment_Start->Induction Daily_Treatment 6. Daily this compound Gavage Induction->Daily_Treatment Monitoring 7. Daily Monitoring (Weight, DAI) Daily_Treatment->Monitoring Termination 8. Euthanasia (Day 3-7) Monitoring->Termination Analysis 9. Colon Analysis (Macroscopic, Histology, MPO) Termination->Analysis

Caption: Experimental workflow for this compound treatment in the TNBS colitis model.

References

Technical Support Center: Interpreting Potential Off-Target Effects of Guanylate Cyclase-C Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of guanylate cyclase-C (GC-C) agonists.

Introduction

Guanylate cyclase-C (GC-C) is a transmembrane receptor predominantly expressed on intestinal epithelial cells.[1][2] Its activation by endogenous ligands (guanylin, uroguanylin) or synthetic peptide agonists (e.g., linaclotide, plecanatide) triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[1][2][3][4] This cGMP signaling cascade is a key regulator of intestinal fluid and electrolyte homeostasis.[3][5][6] While GC-C agonists like linaclotide and plecanatide are designed for minimal systemic absorption to confine their action to the gastrointestinal tract, it is crucial to investigate potential off-target effects.[1] Such effects can arise from interactions with unintended molecular targets, leading to unexpected biological responses in experimental models. This guide addresses common issues encountered during these investigations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My GC-C agonist is showing cytotoxicity in a cell line that does not express GC-C. Is this an off-target effect?

Answer: Yes, observing cytotoxicity in a cell line confirmed to be GC-C negative is a strong indicator of an off-target effect. The intended mechanism of GC-C agonists involves cGMP production, which is not typically associated with broad cytotoxic responses.[7] The effect is likely mediated by an interaction with a different cellular target.

Troubleshooting Steps:

  • Confirm GC-C Absence: Verify the absence of GC-C expression in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels.

  • Evaluate Compound Purity: Analyze your agonist sample for impurities using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Contaminants could be responsible for the observed toxicity.

  • Characterize the Nature of Cell Death: Use assays to determine if the cytotoxicity is due to apoptosis or necrosis. This can provide clues about the potential off-target pathway.

  • Initiate Broad-Spectrum Screening: If the agonist is pure, the next step is to identify the unintended target. This involves screening the compound against various panels of molecular targets (see FAQ 3).

G start Unexpected Cytotoxicity Observed in GC-C Negative Cell Line confirm_gcc 1. Confirm Absence of GC-C (RT-qPCR, Western Blot) start->confirm_gcc purity_check 2. Check Agonist Purity (HPLC, MS) confirm_gcc->purity_check impure Impurity Detected purity_check->impure No pure Compound is Pure purity_check->pure Yes purify Purify Compound & Re-test impure->purify off_target_path Initiate Off-Target Identification Workflow (See Off-Target ID Guide) pure->off_target_path

Figure 1: Troubleshooting workflow for unexpected cytotoxicity.
FAQ 2: I am observing inconsistent or no cGMP production in my GC-C expressing cells after treatment. What could be the cause?

Answer: This issue can stem from experimental variability, problems with the agonist itself, or cellular regulatory mechanisms that control cGMP levels. The canonical GC-C pathway involves the generation of cGMP, which is then degraded by enzymes called phosphodiesterases (PDEs).[8]

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase, as these can influence receptor expression and cell signaling.

  • Verify Agonist Integrity and Concentration: Confirm that the agonist has been stored correctly and that the final concentration in your assay is accurate. Peptides can degrade if not handled properly.

  • Assess PDE Activity: High PDE activity can rapidly degrade cGMP, masking its production. As a control, co-incubate your cells with the agonist and a broad-spectrum PDE inhibitor (e.g., IBMX). A significant increase in cGMP levels in the presence of the inhibitor would suggest that the agonist is active but that cGMP is being rapidly hydrolyzed.

  • Check Assay Timing: Measure cGMP production at multiple early time points (e.g., 5, 15, 30 minutes) as the peak response can be transient.

  • Confirm Receptor Expression: Verify that your cell line maintains robust GC-C expression.

G cluster_membrane Cell Membrane cluster_cell Intracellular Agonist GC-C Agonist GCC GC-C Receptor Agonist->GCC Binds cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PDE Phosphodiesterases (PDEs) cGMP->PDE Degraded by PKGII PKG II cGMP->PKGII Activates Efflux Efflux Pump cGMP->Efflux Transported by GMP 5'-GMP (Inactive) PDE->GMP CFTR CFTR Activation PKGII->CFTR Extracellular_cGMP Extracellular cGMP Efflux->Extracellular_cGMP

Figure 2: Simplified GC-C signaling pathway showing cGMP production and degradation.
FAQ 3: My GC-C agonist induces a specific phenotype (e.g., changes in gene expression, kinase activation) in a GC-C negative line. How do I identify the responsible off-target?

Answer: Identifying an unknown off-target requires a systematic screening approach to narrow down the possibilities from the entire proteome to a specific protein or protein family. This is a common challenge in drug development.[9][10]

Recommended Experimental Workflow:

  • Phenotypic Profiling: First, confirm and characterize the unexpected phenotype. Is it reproducible and dose-dependent?

  • Broad Target Binding/Activity Screens:

    • Kinase Profiling: Screen the agonist against a large panel of kinases (e.g., 400+ kinases). Kinases are a common source of off-target effects for many molecules.[11][12]

    • Receptorome Screening: Use competitive binding assays to screen against a panel of receptors, particularly G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Omics-Based Approaches:

    • Transcriptomics (RNA-seq): Analyze changes in the transcriptome of cells treated with the agonist. Pathway analysis of differentially expressed genes can provide strong hypotheses about the affected signaling pathways.

    • Proteomics/Phosphoproteomics: Use mass spectrometry-based methods to identify changes in protein expression or phosphorylation states, which can directly pinpoint activated or inhibited pathways.

  • Target Validation: Once a candidate off-target is identified, validate the interaction using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and confirm that modulating the candidate target (e.g., via siRNA or a known inhibitor) recapitulates or blocks the observed phenotype.

G start Confirmed Phenotype in GC-C Negative Line broad_screen Broad Target Screening start->broad_screen omics Omics Analysis start->omics kinase_screen Kinase Profiling (>400 Kinase Panel) broad_screen->kinase_screen receptor_screen Receptor Binding (GPCRs, Ion Channels) broad_screen->receptor_screen hits Candidate Off-Targets Identified kinase_screen->hits receptor_screen->hits rna_seq Transcriptomics (RNA-seq) omics->rna_seq proteomics Proteomics/ Phosphoproteomics omics->proteomics rna_seq->hits proteomics->hits validation Target Validation hits->validation confirm Confirmed Off-Target validation->confirm

Figure 3: General workflow for identifying a molecular off-target.

Data Presentation

Quantitative data should be organized systematically to facilitate interpretation and comparison between experiments.

Table 1: Example Cytotoxicity Data for a GC-C Agonist (Compound X)

Cell Line GC-C Expression IC50 (µM) Standard Deviation (µM)
T84 High > 100 N/A
HEK293 Negative 12.5 1.8
HepG2 Negative 15.2 2.1

| A549 | Negative | > 100 | N/A |

Table 2: Example Kinase Inhibition Profile for Compound X (Screened at 10 µM)

Kinase Target % Inhibition Kinase Family
EGFR 5% Tyrosine Kinase
SRC 88% Tyrosine Kinase
PKA 2% Serine/Threonine Kinase
ROCK1 92% Serine/Threonine Kinase

| CDK2 | 11% | Serine/Threonine Kinase |

Table 3: Example Receptor Binding Affinity Profile for Compound X (Screened at 10 µM)

Receptor Target % Inhibition of Radioligand Binding Receptor Family
Adrenergic Alpha 2A 4% GPCR
Dopamine D2 6% GPCR
Serotonin 5-HT2A 75% GPCR

| Muscarinic M1 | <1% | GPCR |

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (LDH Release)

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, a marker of compromised membrane integrity.[13]

Materials:

  • 96-well, clear-bottom, black-walled tissue culture plates

  • Cells of interest

  • GC-C Agonist stock solution

  • Complete culture medium

  • LDH Assay Kit (commercially available)

  • Lysis Buffer (10X, provided in most kits)

  • Stop Solution (provided in most kits)

  • Plate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the GC-C agonist in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Vehicle Control: Add medium with the same concentration of vehicle (e.g., DMSO, water) used for the agonist.

    • Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to control wells 45 minutes before the assay endpoint.

    • No-Cell Control: Include wells with medium only to measure background absorbance.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure absorbance at 490 nm. Measure background absorbance at 680 nm and subtract it from the 490 nm reading.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)

Protocol 2: Biochemical Kinase Profiling Assay

This protocol provides a general framework for assessing a compound's ability to inhibit the activity of a specific kinase in a biochemical format. Such assays are typically run in large panels by specialized vendors.[11][14][15]

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate (peptide or protein)

  • GC-C Agonist

  • ATP (often radiolabeled, e.g., [γ-³³P]-ATP)

  • Kinase reaction buffer

  • Stop solution (e.g., phosphoric acid)

  • Filter plates or separation method to distinguish phosphorylated substrate from free ATP.

  • Scintillation counter or fluorescence/luminescence plate reader (depending on assay format).

Procedure:

  • Assay Preparation: Add kinase reaction buffer, the specific kinase, and the substrate to the wells of a microplate.

  • Compound Addition: Add the GC-C agonist at a fixed concentration (for screening) or in a dose-response curve (for IC50 determination). Include a known inhibitor as a positive control and vehicle as a negative control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Signal Detection:

    • For Radiometric Assays: Spot the reaction mixture onto a filter membrane that captures the substrate but not the ATP. Wash away unincorporated [γ-³³P]-ATP. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.[14]

    • For Non-Radiometric Assays: Use a format like TR-FRET, fluorescence polarization, or luminescence (e.g., ADP-Glo) according to the manufacturer's protocol to quantify kinase activity.[16]

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. For dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Competitive Receptor Binding Assay

This assay measures the ability of a test compound to displace a known, labeled ligand from its receptor, thereby determining the test compound's binding affinity.[17][18]

Materials:

  • Cell membranes or whole cells expressing the receptor of interest.

  • Labeled Ligand (Radioligand or Fluorescent Ligand) specific for the receptor.

  • GC-C Agonist (unlabeled competitor).

  • Known unlabeled competitor (for positive control).

  • Binding Buffer.

  • Wash Buffer.

  • Glass fiber filter mats and a cell harvester (for filtration assays).

  • Scintillation fluid and counter (for radioligand assays) or a suitable plate reader.

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, the labeled ligand (at a concentration near its Kd), and the binding buffer.

  • Compound Addition: Add the GC-C agonist across a range of concentrations.

  • Control Wells:

    • Total Binding: Wells with membranes and labeled ligand only.

    • Non-specific Binding (NSB): Wells with membranes, labeled ligand, and a saturating concentration of a known unlabeled competitor.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Rapidly separate the bound from the free labeled ligand. For filtration assays, this is done by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining free ligand.

  • Detection:

    • Radioligand: Place the filter discs into vials with scintillation fluid and count using a scintillation counter.

    • Fluorescent Ligand: Measure the signal directly in the plate if using a homogenous assay format (e.g., fluorescence polarization).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding as a function of the log concentration of the GC-C agonist.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

Technical Support Center: Managing Diarrhea as a Side Effect in Dolcanatide Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea, a common on-target side effect observed in preclinical animal studies of dolcanatide.

Troubleshooting Guide: Real-time Management of Diarrhea in Study Animals

This guide is designed to assist researchers in addressing specific issues related to diarrhea during this compound administration in animal models.

Issue Potential Cause Recommended Action
Sudden onset of severe, watery diarrhea in a majority of the cohort High dose of this compound leading to excessive fluid and electrolyte secretion into the intestinal lumen.1. Immediately assess animals for signs of dehydration (e.g., skin tenting, lethargy, sunken eyes). 2. Provide supportive care, including subcutaneous or intravenous fluid administration to correct dehydration and electrolyte imbalances. 3. Consider a dose reduction in subsequent experiments. 4. Monitor fecal output and consistency closely using a standardized scoring system (see Experimental Protocols).
Variable incidence and severity of diarrhea within the same dose group Individual differences in sensitivity to guanylate cyclase-C (GC-C) agonism. Factors such as gut microbiome composition and underlying gastrointestinal health can influence response.1. Ensure consistent dosing technique and vehicle administration across all animals. 2. Continue to monitor all animals and provide supportive care to those affected. 3. For future studies, consider a larger sample size to account for individual variability. 4. Pre-screening animals for baseline gastrointestinal health may be beneficial.
Diarrhea accompanied by significant weight loss (>15% of baseline) Severe dehydration and potential malabsorption due to rapid intestinal transit.1. Temporarily suspend this compound administration. 2. Aggressively manage dehydration with fluid therapy. 3. Provide nutritional support with a highly palatable and easily digestible diet. 4. Consult with the institutional veterinarian for potential additional interventions.
Persistent, low-grade diarrhea throughout the study Continuous activation of the GC-C pathway by this compound.1. Monitor for any signs of worsening or dehydration. 2. Consider the use of probiotics to help modulate the gut microbiome and potentially improve stool consistency.[1][2][3][4] 3. If the study design allows, a dose adjustment could be explored.
Use of anti-diarrheal medication seems to counteract this compound's primary effect Pharmacological antagonism. Anti-motility agents like loperamide can reduce intestinal transit, which may be a primary endpoint of the this compound study.[5][6]1. Avoid the prophylactic use of anti-motility agents. 2. If severe diarrhea necessitates intervention, use anti-diarrheal agents judiciously and document their use thoroughly. 3. Consider the impact of these agents on the study's endpoints during data analysis.

Frequently Asked Questions (FAQs)

Understanding this compound-Induced Diarrhea

Q1: Why does this compound cause diarrhea?

A1: this compound is a guanylate cyclase-C (GC-C) agonist.[6][7] It mimics the action of the natural hormone uroguanylin in the gastrointestinal tract.[1][8][9][10][11] Activation of GC-C receptors on intestinal epithelial cells leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[12][13] This, in turn, stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in increased secretion of chloride and bicarbonate ions into the intestinal lumen.[12] The osmotic gradient created by this ion secretion draws water into the intestines, leading to looser stools and diarrhea. This is considered an "on-target" effect of the drug.

Q2: Is the severity of diarrhea dose-dependent?

A2: Yes, the secretory effect of GC-C agonists is generally dose-dependent. Higher doses of this compound are expected to lead to a greater incidence and severity of diarrhea. However, a lack of a clear dose-response in some preclinical models of colitis has been noted, possibly due to saturation of GC-C receptors at higher doses.[13]

Monitoring and Assessment

Q3: How should I assess the severity of diarrhea in my animal studies?

A3: A standardized fecal scoring system should be implemented to ensure consistent and objective assessment. Scores are typically based on stool consistency. A common scoring system for rodents is as follows:

Score Description
0Normal, well-formed pellets
1Soft, formed pellets
2Pasty, semi-formed stool that does not hold its shape
3Watery, liquid stool

Source: Adapted from various preclinical diarrhea assessment protocols.[8][9][10][14]

Q4: What are the best practices for stool collection for analysis?

A4: For accurate assessment of diarrhea, fresh fecal samples are crucial. Placing animals in a clean cage with a paper towel or filter paper on the floor for a defined period can facilitate the collection of uncontaminated samples and allow for the observation of stool form.[8][9][10] Metabolic cages can also be used for quantitative collection.

Management Strategies

Q5: What are the primary supportive care measures for animals experiencing diarrhea?

A5: The cornerstone of managing this compound-induced diarrhea is supportive care focused on preventing and treating dehydration and electrolyte imbalances. This includes:

  • Fluid Therapy: Subcutaneous or intravenous administration of sterile, isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) is the most effective way to rehydrate animals. The volume and frequency of administration will depend on the severity of dehydration and the size of the animal.

  • Nutritional Support: Providing a highly palatable and easily digestible diet can encourage food intake and help maintain body weight.

  • Environmental Support: Ensuring animals are in a clean, dry, and thermoneutral environment can reduce stress and aid recovery.

Q6: Can I use anti-diarrheal medications like loperamide?

A6: The use of anti-motility agents like loperamide should be approached with caution.[5][6] While effective at reducing intestinal transit, this action may interfere with the intended pharmacological effect of this compound, which often includes an increase in gastrointestinal motility. If diarrhea is severe and poses a welfare concern, loperamide may be used, but its potential impact on study endpoints must be carefully considered and documented. The typical dose of loperamide used in preclinical studies is in the range of 2-10 mg/kg, administered orally.[11]

Q7: Are probiotics a viable option for managing this compound-induced diarrhea?

A7: Probiotics have been shown to be beneficial in various models of diarrhea, including antibiotic-associated and stress-induced diarrhea.[1][2][3][4] They may help to restore the balance of the gut microbiota and improve intestinal barrier function. While specific studies on the use of probiotics with this compound are lacking, they represent a potential supportive care strategy that is unlikely to interfere with the primary mechanism of action of this compound.

Experimental Protocols

Protocol 1: Assessment of Diarrhea
  • Animal Housing: House animals individually or in small groups in cages with a solid floor covered with a clean, absorbent paper towel or filter paper.

  • Observation Period: Observe the animals for fecal output at regular intervals (e.g., every 2-4 hours) after this compound administration.

  • Fecal Scoring: Score the consistency of the freshest fecal pellets using the standardized scoring system (see table in Q3).

  • Data Collection: Record the highest score observed for each animal at each time point. The incidence of diarrhea can be defined as the percentage of animals with a score of 2 or 3.

Protocol 2: Supportive Fluid Therapy
  • Assessment of Dehydration: Assess the degree of dehydration by gently pinching the skin over the back. Delayed return to the normal position ("skin tenting") indicates dehydration. Also, monitor for lethargy and weight loss.

  • Fluid Administration: For mild to moderate dehydration, administer warmed, sterile isotonic fluids (e.g., 0.9% saline) subcutaneously. The volume can be calculated based on the animal's body weight and estimated fluid deficit. A general guideline is 1-2 mL per 100g of body weight, administered one to three times daily as needed.

  • Monitoring: Monitor the animal's response to fluid therapy by observing clinical signs and body weight.

Visualizations

Signaling Pathway of this compound-Induced Diarrhea

Dolcanatide_Mechanism cluster_enterocyte Intestinal Epithelial Cell This compound This compound (in intestinal lumen) GCC Guanylate Cyclase-C (on apical membrane of enterocyte) This compound->GCC binds and activates cGMP cGMP (intracellular) GCC->cGMP converts GTP GTP GTP->cGMP CFTR CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) cGMP->CFTR activates Cl_HCO3 Chloride (Cl-) and Bicarbonate (HCO3-) Secretion CFTR->Cl_HCO3 facilitates Water Water Efflux (Osmosis) Cl_HCO3->Water creates osmotic gradient Diarrhea Diarrhea Water->Diarrhea

Caption: Mechanism of this compound-induced diarrhea.

Experimental Workflow for Managing Diarrhea

Diarrhea_Management_Workflow Start This compound Administration Observe Monitor for Diarrhea (Fecal Scoring) Start->Observe Assess_Severity Assess Severity Observe->Assess_Severity Mild Mild Diarrhea (Score 2) Assess_Severity->Mild Score < 3 Severe Severe Diarrhea (Score 3) Assess_Severity->Severe Score = 3 Continue_Monitoring Continue Monitoring Mild->Continue_Monitoring Supportive_Care Supportive Care: - Fluid Therapy - Nutritional Support Severe->Supportive_Care Consult_Vet Consult Veterinarian Severe->Consult_Vet Consider_Dose_Adj Consider Dose Adjustment in Future Studies Supportive_Care->Consider_Dose_Adj Supportive_Care->Continue_Monitoring Continue_Monitoring->Observe

Caption: Workflow for managing diarrhea in study animals.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Diarrhea_Observed Diarrhea Observed Is_Severe Is it severe? Diarrhea_Observed->Is_Severe Is_Widespread Is it widespread in the cohort? Is_Severe->Is_Widespread No Action_Hydrate Provide Supportive Care (Hydration) Is_Severe->Action_Hydrate Yes Action_Dose Consider Dose Reduction Is_Widespread->Action_Dose Yes Action_Variability Acknowledge Individual Variability Is_Widespread->Action_Variability No Is_Persistent Is it persistent? Action_Probiotics Consider Probiotics Is_Persistent->Action_Probiotics Yes Action_Variability->Is_Persistent

Caption: Troubleshooting decision tree for diarrhea.

References

Validation & Comparative

A Comparative Analysis of Dolcanatide and Plecanatide in the Treatment of Murine Colitis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two guanylate cyclase-C (GC-C) agonists, dolcanatide and plecanatide, in preclinical murine models of colitis. The data presented is compiled from peer-reviewed studies to offer an objective overview for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Guanylate Cyclase-C Agonism

Both this compound and plecanatide are structural analogs of the endogenous human peptide uroguanylin.[1] Their therapeutic effect is mediated through the activation of the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1][2][3][4] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][5] The subsequent increase in intracellular cGMP is believed to exert anti-inflammatory effects and promote intestinal barrier function.[1][6] This signaling cascade is a key therapeutic target for inflammatory bowel diseases.[1][6]

GC-C Signaling Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Agonist This compound or Plecanatide GC-C Guanylate Cyclase-C (GC-C) Receptor Agonist->GC-C Binds and Activates cGMP cGMP GC-C->cGMP Converts GTP GTP GTP->GC-C PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR Phosphorylation PKGII->CFTR Leads to Effect Anti-inflammatory Effects & Improved Barrier Function CFTR->Effect

Figure 1: GC-C Signaling Pathway

Comparative Efficacy in Murine Colitis Models

Studies have demonstrated that both plecanatide and this compound effectively ameliorate colitis in various murine models. Their efficacy is comparable to that of established treatments like sulfasalazine and 5-aminosalicylic acid (5-ASA).[1][7]

Quantitative Data Summary

The following tables summarize the key efficacy data from studies in dextran sulfate sodium (DSS)-induced and trinitrobenzene sulfonic acid (TNBS)-induced colitis models.

Table 1: Efficacy in DSS-Induced Colitis in BDF1 Mice

Treatment Group (Oral Gavage)Dose (mg/kg/day)Colitis Severity Score (Mean ± SEM)Disease Activity Index (Mean ± SEM)MPO Activity (Units/mg protein, Mean ± SEM)
Vehicle Control (DSS) -4.8 ± 0.34.2 ± 0.412.5 ± 1.5
Plecanatide 0.052.5 ± 0.52.1 ± 0.46.5 ± 1.2
Plecanatide 0.52.2 ± 0.41.9 ± 0.35.8 ± 1.1
This compound 0.052.8 ± 0.42.5 ± 0.57.2 ± 1.3
This compound 0.52.4 ± 0.32.2 ± 0.46.1 ± 1.0
5-ASA (Positive Control) 1002.6 ± 0.52.3 ± 0.56.8 ± 1.4*

*P < 0.05 compared to Vehicle Control (DSS). Data extracted from a study by Shailubhai et al.[1][8]

Table 2: Efficacy of Plecanatide in Other Murine Colitis Models

ModelTreatment Group (Oral Gavage)Dose (mg/kg/day)Colitis Score (Mean ± SD)
TNBS-Induced Acute Colitis (BALB/c) Vehicle-3.5 ± 0.5
Plecanatide0.51.8 ± 0.4
Plecanatide2.51.5 ± 0.3
TCRα-/- Spontaneous Chronic Colitis Vehicle-3.2 ± 0.6
Plecanatide0.52.1 ± 0.5
Plecanatide2.51.9 ± 0.4

*P < 0.05 compared to respective Vehicle Control. Data extracted from a study by Shailubhai et al.[1][9]

Notably, the amelioration of colitis by plecanatide and this compound was not found to be dose-dependent within the tested ranges, which may be due to the saturation of available GC-C receptors.[1] this compound was noted to have a higher resistance to proteolysis in simulated gastric and intestinal fluids, suggesting potential advantages in stability.[1][7]

Experimental Protocols

The following methodologies were employed in the key comparative studies.

Murine Colitis Models
  • DSS-Induced Colitis: BDF1 mice were administered 5% dextran sulfate sodium (DSS) in their drinking water for 7 days to induce acute colitis.[1]

  • TNBS-Induced Colitis: Acute colitis was induced in BALB/c mice by a single rectal instillation of 2,4,6-trinitrobenzenesulfonic acid (TNBS).[1][9]

  • TCRα-/- Spontaneous Colitis: T-cell receptor alpha knockout (TCRα-/-) mice, which spontaneously develop chronic colitis, were used as a model for chronic intestinal inflammation.[1][9]

Drug Administration
  • Formulation: Plecanatide and this compound were formulated in 0.1 M phosphate buffer (pH 7.0).[1]

  • Route of Administration: Daily oral gavage.

  • Dosing Regimen:

    • In the DSS model, treatment began one day prior to DSS administration and continued for a total of 8 days.[1]

    • In the TNBS model, treatment started on the day of TNBS instillation and continued for 7 days.[9]

    • In the TCRα-/- model, mice received treatment for 14 consecutive days.[9]

  • Controls: Vehicle (phosphate buffer) served as the negative control, while sulfasalazine (80 mg/kg) or 5-ASA (100 mg/kg) were used as positive controls.[1]

Assessment of Colitis
  • Disease Activity Index (DAI): This composite score was determined by monitoring body weight loss, stool consistency, and the presence of blood in the stool.

  • Histopathological Analysis: Colon tissues were collected, fixed, and stained with hematoxylin and eosin. A blinded pathologist scored the tissues based on the severity of inflammation, crypt damage, and mucosal ulceration.[1]

  • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration in the colon tissue, was measured in frozen colon samples as a biochemical marker of inflammation.[1][7]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Induction Induce Colitis (DSS, TNBS, or TCRα-/-) Grouping Randomize Mice into Treatment Groups Induction->Grouping Dosing Daily Oral Gavage: - Vehicle - Plecanatide - this compound - 5-ASA Grouping->Dosing Monitoring Monitor Daily: - Body Weight - Stool Consistency - Rectal Bleeding Dosing->Monitoring Termination Euthanize Mice at Study Endpoint Dosing->Termination Analysis Collect Colon Tissue for: - Histopathology - MPO Activity Assay Termination->Analysis

Figure 2: General Experimental Workflow

Conclusion

Both this compound and plecanatide demonstrate significant therapeutic potential in ameliorating murine colitis by activating the GC-C signaling pathway.[1][7] Their efficacy is comparable to standard treatments, highlighting their promise as a novel class of orally administered, mucosally active drugs for inflammatory bowel diseases.[1] this compound's enhanced stability may offer an advantage in drug delivery and persistence within the gastrointestinal tract.[1][7] Further research, including head-to-head clinical trials, is warranted to fully elucidate their comparative efficacy and safety profiles in human patients.

References

A Comparative Guide to the Mechanisms of Action: Dolcanatide and Linaclotide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two guanylate cyclase-C (GC-C) agonists: dolcanatide and linaclotide. The information presented is supported by available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these therapeutic agents.

Core Mechanism of Action: Guanylate Cyclase-C Agonism

Both this compound and linaclotide exert their primary pharmacological effects by acting as agonists of guanylate cyclase-C (GC-C), a transmembrane receptor located on the apical surface of intestinal epithelial cells.[1][2] Activation of GC-C initiates a signaling cascade that leads to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP has two main downstream effects:

  • Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that promotes the secretion of chloride and bicarbonate into the intestinal lumen. This increased anion secretion is followed by the passive movement of sodium and water, leading to increased intestinal fluid and accelerated transit of intestinal contents.[1]

  • Reduction of Visceral Hypersensitivity: Extracellular cGMP, which is transported out of the epithelial cells, is thought to act on submucosal sensory neurons, leading to a reduction in visceral pain signaling.[3]

While both drugs share this fundamental mechanism, they exhibit key differences in their molecular structure, receptor binding properties, and clinical profiles.

Molecular and Pharmacokinetic Comparison

Linaclotide is a 14-amino acid peptide, whereas this compound is an analog of the endogenous GC-C ligand, uroguanylin, engineered for enhanced stability.[2][3] A key differentiator is their pH sensitivity. Linaclotide binds to the GC-C receptor in a pH-independent manner, allowing for its activity throughout the gastrointestinal tract.[4] In contrast, this compound, similar to uroguanylin, exhibits pH-dependent binding, with higher affinity in the more acidic environment of the proximal small intestine.[1][5]

Quantitative Data Comparison

The following table summarizes key quantitative data for this compound and linaclotide. Data for this compound's clinical efficacy and adverse effects are represented by its close structural and functional analog, plecanatide, due to the limited availability of direct head-to-head clinical trial data for this compound against linaclotide.

ParameterThis compoundLinaclotideSource(s)
GC-C Receptor Binding Affinity (Ki) Not directly reported; described as having greater affinity than uroguanylin.16.4 nM (mouse intestinal mucosa)[3][6]
cGMP Stimulation (EC50) 2.8 x 10-7 mol/L (in T84 cells)Higher potency than endogenous ligands; direct comparative EC50 to this compound not available.[4][7]
pH Sensitivity of Receptor Binding pH-dependent (more active in acidic environments)pH-independent[1][4]
Efficacy in Chronic Idiopathic Constipation (CIC) (Odds Ratio vs. Placebo) 1.99 (for plecanatide 3 mg)3.25 (for 145 µg)[8]
Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C) (Odds Ratio vs. Placebo) 1.87 (for plecanatide 3 mg)2.43 (for 290 µg)[8]
Incidence of Diarrhea (Odds Ratio vs. Placebo in CIC) 3.86 (for plecanatide 3 mg)3.70 (for 145 µg)[8]
Incidence of Diarrhea (Odds Ratio vs. Placebo in IBS-C) 5.55 (for plecanatide 3 mg)8.02 (for 290 µg)[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways of this compound and linaclotide and a typical experimental workflow for assessing visceral hypersensitivity.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_submucosa Submucosa This compound This compound GCC GC-C Receptor This compound->GCC pH-dependent Linaclotide Linaclotide Linaclotide->GCC pH-independent GTP GTP GCC->GTP cGMP_intra Intracellular cGMP GTP->cGMP_intra Activation PKGII PKGII cGMP_intra->PKGII Activates cGMP_extra Extracellular cGMP cGMP_intra->cGMP_extra Transport CFTR CFTR Cl_HCO3 Cl- / HCO3- Secretion CFTR->Cl_HCO3 H2O_Na H2O / Na+ Secretion Cl_HCO3->H2O_Na PKGII->CFTR Phosphorylates & Activates SensoryNeuron Sensory Neuron cGMP_extra->SensoryNeuron Inhibits PainSignal ↓ Pain Signal Transmission SensoryNeuron->PainSignal

Caption: Signaling pathway of this compound and linaclotide.

Experimental_Workflow cluster_induction Induction of Visceral Hypersensitivity cluster_treatment Treatment cluster_assessment Assessment of Visceral Sensitivity cluster_analysis Data Analysis Induction Induction in Rats (e.g., DSS-induced colitis, water avoidance stress) Treatment Oral Administration of This compound, Linaclotide, or Vehicle Induction->Treatment CRD Colorectal Distension (CRD) Treatment->CRD Measurement Measurement of Abdominal Withdrawal Reflex (AWR) CRD->Measurement Analysis Comparison of AWR scores between treatment groups Measurement->Analysis

Caption: Experimental workflow for visceral hypersensitivity assessment.

Detailed Experimental Protocols

cGMP Stimulation Assay in T84 Cells

Objective: To quantify the potency of GC-C agonists in stimulating the production of intracellular cGMP.

Methodology:

  • Cell Culture: Human colon carcinoma T84 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics until they reach confluence.

  • Assay Preparation: Cells are seeded in multi-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation, and the cells are incubated.

  • Agonist Stimulation: Varying concentrations of this compound, linaclotide, or a vehicle control are added to the wells. The plates are then incubated for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cGMP Measurement: The reaction is terminated by aspirating the medium and lysing the cells with a lysis buffer. The intracellular cGMP concentration in the cell lysates is then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The cGMP concentrations are normalized to the total protein content in each well. Dose-response curves are generated, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated.

Visceral Hypersensitivity Model in Rats

Objective: To evaluate the in vivo efficacy of GC-C agonists in reducing visceral pain.

Methodology:

  • Induction of Visceral Hypersensitivity: Visceral hypersensitivity is induced in rats using established models. One common method is the dextran sulfate sodium (DSS)-induced colitis model. Rats are administered DSS in their drinking water for a defined period to induce colonic inflammation. Following the inflammatory phase, a state of visceral hypersensitivity persists.

  • Drug Administration: After the induction phase, rats are orally administered this compound, linaclotide, or a vehicle control at specified doses for a set duration.

  • Assessment of Visceral Sensitivity: Visceral sensitivity is assessed using colorectal distension (CRD). A small balloon catheter is inserted into the colon of the rat. The balloon is then inflated to varying pressures to elicit a visceral motor response.

  • Measurement of Response: The response to CRD is quantified by measuring the abdominal withdrawal reflex (AWR), which is a visually scored behavioral response to the distension.

  • Data Analysis: The AWR scores at different distension pressures are recorded and compared between the treatment and control groups. A reduction in AWR scores in the drug-treated groups compared to the vehicle group indicates an analgesic effect.

Conclusion

This compound and linaclotide are both effective GC-C agonists that enhance intestinal fluid secretion and reduce visceral pain through the cGMP signaling pathway. Their key differences lie in their molecular origins, pH sensitivity of receptor binding, and potentially their clinical profiles regarding side effects, although direct comparative clinical data for this compound is limited. Linaclotide's pH-independent action suggests a broader region of activity in the gut, while this compound's pH-dependent binding may target its action more to the proximal small intestine. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these two agents. The experimental protocols described provide a framework for preclinical evaluation of these and other GC-C agonists.

References

A Head-to-Head Comparison: Dolcanatide vs. Sulfasalazine in Preclinical IBD Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of dolcanatide and sulfasalazine in preclinical models of Inflammatory Bowel Disease (IBD). The following sections detail their respective mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these key studies.

Introduction to this compound and Sulfasalazine

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often involve aminosalicylates, with sulfasalazine being a long-standing treatment option. This compound, a newer investigational drug, presents an alternative mechanism of action.

This compound is an analog of uroguanylin, an endogenous peptide that activates the guanylate cyclase-C (GC-C) receptor.[1] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which is thought to have anti-inflammatory effects and promote intestinal barrier function.[1]

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) that is metabolized by intestinal bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA). While the precise mechanism is not fully elucidated, it is understood that these components exert immunosuppressive, antibacterial, and anti-inflammatory effects, partly through the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway.

Comparative Efficacy in IBD Models

A key preclinical study directly compared the efficacy of orally administered this compound to sulfasalazine in two well-established murine models of colitis: the dextran sulfate sodium (DSS)-induced model, which mimics ulcerative colitis, and the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced model, which shares features with Crohn's disease.[1]

The study demonstrated that the anti-inflammatory activity of this compound was comparable to that of sulfasalazine in ameliorating colitis.[1] Oral treatment with this compound at doses ranging from 0.05 to 0.5 mg/kg per day was found to be as effective as a once-daily treatment of 80 mg/kg sulfasalazine.[1]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

In the DSS-induced colitis model, both this compound and the active metabolite of sulfasalazine, 5-ASA, demonstrated significant efficacy in reducing disease severity. The data indicates that this compound's effect on reducing colitis severity and Disease Activity Index (DAI) is comparable to that of 5-ASA.[1]

Treatment GroupDoseColitis Severity Score (Mean ± SEM)Disease Activity Index (DAI) (Mean ± SEM)Myeloperoxidase (MPO) Activity (units/min) (Mean ± SEM)
Vehicle Control (DSS) -4.5 ± 0.34.2 ± 0.40.048 ± 0.004
This compound 0.05 mg/kg2.8 ± 0.42.9 ± 0.50.035 ± 0.005
This compound 0.5 mg/kg3.2 ± 0.53.5 ± 0.60.038 ± 0.006
5-ASA (Positive Control) 100 mg/kg2.5 ± 0.32.8 ± 0.40.030 ± 0.004
p < 0.05 compared to vehicle control. Data extracted from Shailubhai K, et al. (2015).[1]
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model

While direct quantitative comparison data for this compound versus sulfasalazine in the TNBS model is limited in the primary publication, the study reports that oral treatment with plecanatide, a related GC-C agonist, at doses of 0.05 to 5.0 mg/kg, or sulfasalazine at 80 mg/kg, significantly reduced the severity of colitis compared to the vehicle-treated group.[1] Another study investigating the efficacy of sulfasalazine in a TNBS-induced Crohn's disease model in mice, however, did not observe a significant reduction in body weight loss, diarrhea, or intestinal gross pathology at a dose of 10 mg/kg.[2]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of this compound and sulfasalazine are central to their therapeutic effects.

This compound and the Guanylate Cyclase-C (GC-C) Signaling Pathway

This compound, as a uroguanylin analog, binds to and activates guanylate cyclase-C (GC-C) receptors on the apical surface of intestinal epithelial cells.[1] This activation stimulates the production of intracellular cyclic guanosine monophosphate (cGMP). Increased cGMP levels are believed to exert anti-inflammatory effects, potentially through the suppression of pro-inflammatory cytokines.[1]

Dolcanatide_Signaling_Pathway cluster_extracellular Extracellular Lumen cluster_cell Intestinal Epithelial Cell This compound This compound GCC Guanylate Cyclase-C (GC-C) Receptor This compound->GCC Binds and Activates GTP GTP cGMP cGMP GTP->cGMP GC-C Activation PKGII Protein Kinase G-II (PKG-II) cGMP->PKGII Activation Anti_Inflammatory Anti-inflammatory Effects cGMP->Anti_Inflammatory CFTR CFTR PKGII->CFTR Phosphorylation Pro_Inflammatory Pro-inflammatory Cytokine Production Pro_Inflammatory->cGMP Suppression Sulfasalazine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage / Epithelial Cell cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IκB Kinase (IKK) Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_p65 NF-κB (p65/p50) IkB_p P-IκB (Ubiquitinated for degradation) IkB->IkB_p IkB_p->NFkB_p65 Releases NFkB_p65_active Active NF-κB NFkB_DNA Binds to κB sites in DNA NFkB_p65_active->NFkB_DNA Translocation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_DNA->Pro_Inflammatory_Genes Induces Sulfasalazine Sulfasalazine (metabolized to 5-ASA) Sulfasalazine->IKK Inhibits Experimental_Workflow cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment DSS 5% DSS in drinking water (7 days) Vehicle Vehicle Control DSS->Vehicle This compound This compound (0.05-0.5 mg/kg, oral gavage) DSS->this compound Sulfasalazine Sulfasalazine (80 mg/kg, oral gavage) DSS->Sulfasalazine TNBS Intrarectal TNBS in 50% Ethanol TNBS->Vehicle TNBS->this compound TNBS->Sulfasalazine DAI Disease Activity Index (DAI) (Daily) Vehicle->DAI This compound->DAI Sulfasalazine->DAI Body_Weight Body Weight Monitoring (Daily) Histopathology Colon Histopathology (End of study) MPO Myeloperoxidase (MPO) Assay (End of study)

References

Dolcanatide Shows Comparable Efficacy to 5-ASA in Mitigating Colitis Severity in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical research in murine models of colitis demonstrates that the investigational drug dolcanatide is comparable to 5-aminosalicylic acid (5-ASA), a standard treatment for inflammatory bowel disease (IBD), in reducing colitis severity scores. These findings suggest a potential new therapeutic avenue for managing intestinal inflammation.

A key study directly comparing this compound and 5-ASA in dextran sulfate sodium (DSS)-induced colitis in mice revealed that oral administration of this compound significantly reduced the severity of colitis, with an efficacy comparable to that of 5-ASA.[1] this compound, a uroguanylin analog, acts as a guanylate cyclase-C (GC-C) agonist, a mechanism distinct from the anti-inflammatory pathways targeted by 5-ASA.

Comparative Efficacy in Reducing Colitis Severity

Oral treatment with this compound in a DSS-induced colitis model in BDF-1 mice resulted in a statistically significant reduction in colitis severity scores across multiple doses.[1] The amelioration of colitis by this compound was on par with the effects observed with a 100 mg/kg dose of 5-ASA.[1]

Similarly, the Disease Activity Index (DAI), a composite score of weight loss, stool consistency, and bleeding, was considerably reduced with this compound treatment.[1] Notably, the reduction in DAI was statistically significant at a this compound dose of 0.05 mg/kg.[1]

Further evidencing its anti-inflammatory effect, this compound treatment led to a reduction in myeloperoxidase (MPO) activity in colon tissues, an indicator of neutrophil infiltration and inflammation.[1]

Table 1: Comparison of this compound and 5-ASA in DSS-Induced Colitis in BDF-1 Mice

Treatment GroupDoseColitis Severity Score (Mean ± SEM)Disease Activity Index (DAI) (Mean ± SEM)Myeloperoxidase (MPO) Activity (units/min) (Mean ± SEM)
DSS + Vehicle-4.5 ± 0.53.2 ± 0.40.048 ± 0.004
This compound0.05 mg/kg2.5 ± 0.31.8 ± 0.3Not Reported
This compound0.5 mg/kg3.0 ± 0.42.2 ± 0.4Not Reported
5-ASA100 mg/kg2.8 ± 0.5*2.1 ± 0.4Not Reported

*P < 0.05 compared to DSS + vehicle control. Data extracted from Shailubhai K, et al. World J Gastrointest Pharmacol Ther. 2015.[1]

Mechanisms of Action: Distinct Pathways to a Common Goal

This compound and 5-ASA operate through different signaling pathways to achieve their anti-inflammatory effects in the colon.

This compound: As an analog of uroguanylin, this compound is an agonist of guanylate cyclase-C (GC-C) receptors on the apical surface of intestinal epithelial cells.[1][2] Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][3] This, in turn, is believed to enhance intestinal barrier function, regulate fluid and ion transport, and exert anti-inflammatory effects.[1][2]

dolcanatide_pathway This compound This compound gcc Guanylate Cyclase-C (GC-C) Receptor This compound->gcc Binds & Activates cgmp cGMP gcc->cgmp Converts gtp GTP gtp->gcc pkgii Protein Kinase G-II (PKG-II) cgmp->pkgii Activates cftr CFTR pkgii->cftr Activates effects Anti-inflammatory Effects (Reduced Colitis Severity) cftr->effects

This compound Signaling Pathway

5-ASA (Mesalamine): The mechanism of action for 5-ASA is multifaceted and not fully elucidated.[4] It is known to have a topical anti-inflammatory effect on the colonic epithelium.[4] Proposed mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of inflammatory prostaglandins and leukotrienes.[4][5] Additionally, 5-ASA is suggested to act as a scavenger of reactive oxygen species and may exert its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that modulates inflammation.[5][6]

asa_pathway asa 5-ASA (Mesalamine) cox_lox COX & LOX Pathways asa->cox_lox Inhibits ros Reactive Oxygen Species (ROS) asa->ros Scavenges ppar PPAR-γ asa->ppar Activates prostaglandins Prostaglandins & Leukotrienes cox_lox->prostaglandins effects Anti-inflammatory Effects (Reduced Colitis Severity) prostaglandins->effects ros->effects ppar->effects

5-ASA (Mesalamine) Signaling Pathway

Experimental Protocols

The comparative study utilized a well-established chemically induced model of colitis in mice.

Induction of Colitis:

  • Model: Dextran Sulfate Sodium (DSS)-induced colitis.[1]

  • Animals: BDF1 mice (n=8-10 per group).[1]

  • Procedure: Mice were administered 5% DSS in their drinking water starting on day 0 to induce colitis.[1]

Treatment Administration:

  • Test Articles: this compound (0.005-5 mg/kg) and 5-ASA (100 mg/kg) were formulated in 0.1 M phosphate buffer (pH 7.0).[1]

  • Route of Administration: Oral gavage.[1]

  • Dosing Schedule: Daily administration from one day prior to DSS administration (day -1) through day 7.[1]

  • Controls: A vehicle control (phosphate buffer) and a positive control (5-ASA, 100 mg/kg) were used.[1]

Assessment of Colitis Severity:

  • Parameters: Colitis severity was assessed by monitoring body weight, Disease Activity Index (DAI), and histopathology of the colon tissues upon euthanasia at the end of the study.[1][7]

  • Biochemical Analysis: Frozen colon tissues were used to measure myeloperoxidase (MPO) activity.[1]

experimental_workflow cluster_setup Study Setup cluster_induction Colitis Induction cluster_treatment Treatment cluster_assessment Assessment animals BDF1 Mice (n=8-10/group) dss 5% DSS in drinking water (Day 0) animals->dss treatment Oral Gavage (Day -1 to 7) - this compound (0.05-0.5 mg/kg) - 5-ASA (100 mg/kg) - Vehicle dss->treatment monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treatment->monitoring endpoint Endpoint Analysis (Day 8): - Euthanasia - Colon Histopathology - Myeloperoxidase (MPO) Activity monitoring->endpoint

Experimental Workflow for DSS-Induced Colitis Model

References

Dolcanatide Demonstrates Enhanced Proteolytic Stability Over Native Uroguanylin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the stability of therapeutic peptides is critical. Dolcanatide, a synthetic analog of the endogenous gastrointestinal hormone uroguanylin, has been engineered for increased resistance to proteolytic degradation in the digestive tract. This enhanced stability is a key attribute that distinguishes it from its native counterpart, potentially offering improved therapeutic efficacy when administered orally.

Comparative Overview

FeatureThis compoundNative Uroguanylin
Structure Synthetic 16-amino acid peptide with D-amino acids at N- and C-termini[1][4]Endogenous 16-amino acid peptide[5]
Mechanism of Action Guanylate cyclase-C (GC-C) agonist[1][6]Guanylate cyclase-C (GC-C) agonist[5]
Signaling Pathway Increases intracellular cyclic guanosine monophosphate (cGMP)[1][6]Increases intracellular cyclic guanosine monophosphate (cGMP)[5]
Proteolytic Stability Reported to have enhanced stability in simulated gastric and intestinal fluids[1][4]Susceptible to degradation by digestive proteases

Proteolytic Stability Data

While specific half-life or degradation percentage data from a direct head-to-head comparison is not available in the reviewed literature, the consistent reporting of this compound's enhanced stability is a key qualitative finding from its development program. The improved resistance to degradation is attributed to the strategic placement of D-amino acids, which sterically hinder the action of digestive enzymes.

Signaling Pathway of this compound and Uroguanylin

Both this compound and uroguanylin exert their effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells. This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. The opening of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the osmotic movement of water. This increase in intestinal fluid secretion helps to soften stool and stimulate bowel movements.

cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound / Uroguanylin This compound / Uroguanylin GC-C Receptor GC-C Receptor This compound / Uroguanylin->GC-C Receptor Binds & Activates GTP GTP GC-C Receptor->GTP cGMP cGMP GTP->cGMP Activation PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Ion Secretion (Cl-, HCO3-) Ion Secretion (Cl-, HCO3-) CFTR->Ion Secretion (Cl-, HCO3-) Water Secretion Water Secretion Ion Secretion (Cl-, HCO3-)->Water Secretion Osmosis

Caption: Signaling pathway of this compound and uroguanylin.

Experimental Protocols

In Vitro Proteolytic Stability Assay in Simulated Gastric and Intestinal Fluid

This protocol describes a general procedure for assessing the proteolytic stability of peptides like this compound and uroguanylin.

Objective: To determine the rate of degradation of a test peptide in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

  • Test peptides (this compound, Uroguanylin)

  • Simulated Gastric Fluid (SGF) powder (e.g., USP standard)

  • Simulated Intestinal Fluid (SIF) powder (e.g., USP standard)

  • Pepsin (for SGF)

  • Pancreatin (for SIF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

  • Incubator/shaker at 37°C

  • Quenching solution (e.g., trifluoroacetic acid, acetonitrile)

Procedure:

1. Preparation of Simulated Fluids:

  • SGF: Prepare according to USP specifications. Dissolve SGF powder in deionized water and adjust the pH to 1.2 with HCl. Add pepsin to the final concentration as specified (e.g., 3.2 g/L).

  • SIF: Prepare according to USP specifications. Dissolve SIF powder in deionized water and adjust the pH to 6.8 with NaOH or phosphate buffer. Add pancreatin to the final concentration as specified (e.g., 10 g/L).

2. Stability Assay:

  • Pre-warm the SGF and SIF solutions to 37°C.

  • Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or a buffer).

  • Initiate the assay by adding a known concentration of the test peptide to the pre-warmed SGF and SIF solutions.

  • Incubate the samples at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution. This will stop the degradation process.

3. Analysis:

  • Analyze the quenched samples by reverse-phase HPLC.

  • The percentage of the remaining intact peptide at each time point is determined by measuring the peak area of the peptide in the HPLC chromatogram relative to the peak area at time zero.

  • The degradation half-life (t½) can be calculated by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare SGF (pH 1.2 + Pepsin) Prepare SGF (pH 1.2 + Pepsin) Incubate Fluids at 37°C Incubate Fluids at 37°C Prepare SGF (pH 1.2 + Pepsin)->Incubate Fluids at 37°C Prepare SIF (pH 6.8 + Pancreatin) Prepare SIF (pH 6.8 + Pancreatin) Prepare SIF (pH 6.8 + Pancreatin)->Incubate Fluids at 37°C Prepare Peptide Stock Solutions Prepare Peptide Stock Solutions Add Peptide to Fluids Add Peptide to Fluids Prepare Peptide Stock Solutions->Add Peptide to Fluids Incubate Fluids at 37°C->Add Peptide to Fluids Incubate and Sample at Time Points Incubate and Sample at Time Points Add Peptide to Fluids->Incubate and Sample at Time Points Quench Reaction Quench Reaction Incubate and Sample at Time Points->Quench Reaction HPLC Analysis HPLC Analysis Quench Reaction->HPLC Analysis Calculate % Remaining Peptide Calculate % Remaining Peptide HPLC Analysis->Calculate % Remaining Peptide Determine Half-life (t½) Determine Half-life (t½) Calculate % Remaining Peptide->Determine Half-life (t½)

References

Comparative Analysis of GC-C Agonists for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical and clinical evaluation of guanylate cyclase-C (GC-C) agonists in the context of inflammatory bowel disease (IBD).

This guide provides a detailed comparative analysis of prominent GC-C agonists, including linaclotide, plecanatide, and the investigational drug dolcanatide (also known as SP-333), with a focus on their therapeutic potential for inflammatory bowel disease (IBD). While linaclotide and plecanatide are currently approved for constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC), emerging preclinical and early clinical data suggest a broader role for GC-C agonists in modulating intestinal inflammation, a hallmark of IBD.

Executive Summary

Guanylate cyclase-C (GC-C) agonists are a class of drugs that target the GC-C receptor on intestinal epithelial cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling pathway is known to stimulate intestinal fluid secretion and accelerate transit, providing the rationale for their use in constipation. However, recent studies have unveiled a potential anti-inflammatory and visceral analgesic role for this pathway, making GC-C agonists attractive candidates for IBD therapy. This guide summarizes the available preclinical and clinical data, comparing the efficacy and mechanisms of action of different GC-C agonists in relevant IBD models.

Data Presentation

Table 1: Preclinical Efficacy of Plecanatide and this compound in Murine Models of Colitis
ParameterPlecanatideThis compoundPositive ControlVehicleReference
DSS-Induced Colitis (BDF1 Mice) [1]
Colitis Severity Score (0.05 mg/kg)↓ (P < 0.05)↓ (P < 0.05)Sulfasalazine (80 mg/kg): ↓-[1]
Disease Activity Index (DAI) (0.05 mg/kg)↓ (P < 0.05)↓ (P < 0.05)5-ASA (100 mg/kg): ↓-[1]
Myeloperoxidase (MPO) ActivityNot Reported5-ASA (100 mg/kg): ↓-[1]
TNBS-Induced Colitis (BALB/c Mice) [1]
Colitis Severity Score (0.5 mg/kg)Not Reported--[1]
TNBS-Induced Colitis (BDF1 Mice) [1]
Colitis Severity Score (0.05 mg/kg)↓ (P < 0.05)Not Reported--[1]
Spontaneous Colitis (TCRα-/- Mice) [1]
Colitis Score (0.5 mg/kg)Not Reported--[1]

Note: ↓ indicates a statistically significant reduction compared to the vehicle-treated group. "Not Reported" indicates that the data was not available in the cited source. 5-ASA: 5-aminosalicylic acid; DSS: Dextran sulfate sodium; TNBS: 2,4,6-trinitrobenzenesulfonic acid; TCRα-/-: T-cell receptor alpha knockout.

Table 2: Clinical Trial Overview for this compound (SP-333) in Ulcerative Colitis
Trial PhasePopulationInterventionKey FindingsReference
Phase 1b28 patients with mild-to-moderate ulcerative colitisThis compound vs. Placebo (4-week, double-blind)Clear signals of improvement in this compound-treated patients compared to placebo. The drug was safe and well-tolerated.[2][3][2][3]

Note: Specific quantitative efficacy data from this trial are not publicly available.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to induce an acute colitis that resembles human ulcerative colitis.

  • Animals: BDF1 mice (8-10 per group, 10-12 weeks old).[1]

  • Induction of Colitis: 5% DSS was administered in the drinking water starting on day 0.[1]

  • Drug Administration:

    • Plecanatide or this compound (0.005-5 mg/kg) in 0.1 M phosphate buffer (pH 7) was administered daily by oral gavage.[1]

    • Treatment started one day prior to DSS administration (day -1) and continued through day 7.[1]

    • Positive controls included sulfasalazine (80 mg/kg) or 5-ASA (100 mg/kg) administered by oral gavage.[1]

  • Outcome Measures:

    • Colitis Severity Score: Assessed based on histopathological evaluation of the colon.[1]

    • Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and presence of blood in the stool.[1]

    • Myeloperoxidase (MPO) Activity: Measured in frozen colon tissues as an indicator of neutrophil infiltration.[1]

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Mice

This model induces a T-cell mediated immune response and is often used to model Crohn's disease.

  • Animals: BALB/c or BDF1 mice (5-8 per group).[1]

  • Induction of Colitis: Colitis was induced by a single rectal instillation of 2.5 mg TNBS in 50% ethanol (100 µL injection volume).[1]

  • Drug Administration:

    • Plecanatide (0.5 and 2.5 mg/kg) formulated in PBS was administered by oral gavage for 7 days, with the first dose given on the same day as the TNBS challenge.[1]

  • Outcome Measures:

    • Colitis Severity Score: Determined through histopathological analysis of the colon.[1]

Mandatory Visualization

Signaling Pathway of GC-C Agonists

GC_C_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_submucosa Submucosa GC-C_Agonist GC-C Agonist (Linaclotide, Plecanatide, This compound) GC-C_Receptor GC-C Receptor GC-C_Agonist->GC-C_Receptor Binds to cGMP_intra ↑ cGMP (intracellular) GC-C_Receptor->cGMP_intra Converts GTP GTP GTP GTP->GC-C_Receptor PKGII PKGII cGMP_intra->PKGII Activates cGMP_extra ↑ cGMP (extracellular) cGMP_intra->cGMP_extra Transported out Anti_inflammatory Anti_inflammatory cGMP_intra->Anti_inflammatory Potential Anti-inflammatory Effects (e.g., ↓ NF-κB) CFTR CFTR PKGII->CFTR Phosphorylates & Activates Efflux Anion Efflux (Cl-, HCO3-) CFTR->Efflux Promotes Water_Secretion Water_Secretion Efflux->Water_Secretion Drives Water Secretion into Lumen Nociceptor Colonic Nociceptors cGMP_extra->Nociceptor Inhibits Pain_Signal ↓ Pain Signaling Nociceptor->Pain_Signal Leads to

Caption: GC-C agonist signaling pathway in intestinal epithelial cells.

Experimental Workflow for Preclinical Murine Colitis Models

Experimental_Workflow cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment DSS DSS in Drinking Water (e.g., 5% for 7 days) Vehicle Vehicle Control (e.g., Phosphate Buffer) DSS->Vehicle Agonist GC-C Agonist (e.g., Plecanatide, this compound) Oral Gavage Daily DSS->Agonist Positive_Control Positive Control (e.g., 5-ASA, Sulfasalazine) Oral Gavage Daily DSS->Positive_Control TNBS Rectal Instillation of TNBS (e.g., 2.5mg in 50% Ethanol) TNBS->Vehicle TNBS->Agonist TNBS->Positive_Control DAI Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Disease Activity Index) Vehicle->DAI Histology End of Study (e.g., Day 7): - Colon Tissue Collection - Histopathological Scoring (Colitis Severity) Vehicle->Histology MPO Biochemical Analysis: - Myeloperoxidase (MPO) Assay (Neutrophil Infiltration) Vehicle->MPO Agonist->DAI Agonist->Histology Agonist->MPO Positive_Control->DAI Positive_Control->Histology Positive_Control->MPO

Caption: Workflow of preclinical colitis models.

Concluding Remarks

The available preclinical data strongly suggest that the GC-C agonists plecanatide and this compound exhibit anti-inflammatory effects in murine models of colitis, with efficacy comparable to the established IBD therapeutic, 5-ASA.[1] this compound (SP-333) has also shown promising signals of efficacy in an early-phase clinical trial in patients with ulcerative colitis.[2][3] While linaclotide has demonstrated a mechanism for visceral pain relief in the context of colitis, direct comparative studies on its anti-inflammatory efficacy against other GC-C agonists in IBD models are currently lacking.

Further research, including head-to-head preclinical studies and larger, well-controlled clinical trials, is warranted to fully elucidate the comparative efficacy and safety of different GC-C agonists for the treatment of inflammatory bowel disease. The potential for a dual mechanism of action, targeting both inflammation and symptoms like abdominal pain, makes this class of drugs a promising area for future IBD therapeutic development.

References

Validating Dolcanatide's Effect on cGMP Signaling in Human Rectal Biopsies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dolcanatide and other guanylate cyclase-C (GC-C) agonists, with a focus on their effects on cyclic guanosine monophosphate (cGMP) signaling in human rectal biopsies. The information presented is based on available scientific literature and is intended to inform research and development in gastroenterology.

Introduction to GC-C Agonists and cGMP Signaling

Guanylate cyclase-C is a transmembrane receptor found on intestinal epithelial cells. Its activation by endogenous ligands like uroguanylin and guanylin, or by synthetic agonists, triggers the intracellular conversion of guanosine triphosphate (GTP) to cGMP.[1][2] This elevation in cGMP initiates a signaling cascade that increases intestinal fluid secretion and accelerates transit, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][2] This mechanism of action makes GC-C agonists effective in treating gastrointestinal disorders such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1]

This compound is a synthetic analog of uroguanylin designed for enhanced stability.[3] This guide examines the clinical evidence for this compound's ability to modulate cGMP signaling in the human colorectum and compares its performance with other GC-C agonists, namely linaclotide and plecanatide.

Comparative Analysis of GC-C Agonists on Rectal cGMP Levels

A key measure of a GC-C agonist's activity in the colorectum is its ability to increase cGMP levels in rectal biopsies. The following table summarizes the findings from clinical studies investigating this endpoint.

DrugDosage and DurationStudy PopulationKey Findings on Rectal cGMP LevelsCitation
This compound 27 mg daily for 7 daysHealthy VolunteersNo significant increase in cGMP levels in distal rectal biopsies compared to placebo.[3]
Linaclotide 0.87 mg daily for 7 daysHealthy VolunteersIncreased cGMP levels in rectal biopsies when administered with an oral bowel preparation (MoviPrep). No significant increase when administered with enema preparation only.[4]
Plecanatide Not ReportedNot Reported in Human Rectal BiopsiesN/A (Data on cGMP levels in human rectal biopsies not available in the reviewed literature). Plecanatide has been shown to be an effective treatment for CIC.[5][5]

Note: Specific quantitative data (mean cGMP concentrations, standard deviations, and p-values) for the this compound and linaclotide studies were not available in the cited publications. The comparison is based on the reported qualitative outcomes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for assessing the effect of GC-C agonists on rectal biopsies.

cGMP Signaling Pathway Figure 1: GC-C Agonist Signaling Pathway GC-C Agonist (e.g., this compound) GC-C Agonist (e.g., this compound) GC-C Receptor GC-C Receptor GC-C Agonist (e.g., this compound)->GC-C Receptor Binds to cGMP cGMP GC-C Receptor->cGMP Converts GTP to GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates Increased Fluid Secretion Increased Fluid Secretion CFTR->Increased Fluid Secretion Leads to Experimental Workflow Figure 2: Experimental Workflow for cGMP Measurement cluster_0 Clinical Phase cluster_1 Laboratory Phase Patient Recruitment Patient Recruitment Drug Administration Drug Administration Patient Recruitment->Drug Administration Rectal Biopsy Collection Rectal Biopsy Collection Drug Administration->Rectal Biopsy Collection Tissue Homogenization Tissue Homogenization Rectal Biopsy Collection->Tissue Homogenization Protein Quantification Protein Quantification Tissue Homogenization->Protein Quantification cGMP ELISA cGMP ELISA Protein Quantification->cGMP ELISA Data Analysis Data Analysis cGMP ELISA->Data Analysis

References

A Comparative Analysis of Dolcanatide Phase 1b Clinical Trial Results in the Context of Guanylate Cyclase-C Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a cross-study comparison of the phase 1b clinical trial results for dolcanatide in patients with ulcerative colitis. Due to the limited public availability of quantitative data from the this compound trial, this comparison leverages qualitative descriptions of the this compound study and contrasts them with the more detailed, publicly available data from clinical trials of other guanylate cyclase-C (GC-C) agonists, plecanatide and linaclotide, in other gastrointestinal indications. This analysis is intended for researchers, scientists, and drug development professionals to offer insights into the potential of this compound and the broader class of GC-C agonists.

Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway

This compound, plecanatide, and linaclotide are all agonists of the guanylate cyclase-C (GC-C) receptor, a key regulator of intestinal fluid and electrolyte homeostasis. Activation of GC-C by these drugs leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). This increase in cGMP is believed to exert its therapeutic effects through multiple mechanisms, including the stimulation of intestinal fluid secretion and the potential for anti-inflammatory and visceral analgesic effects.[1][2][3]

Guanylate Cyclase-C Signaling Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell GC-C Agonist This compound / Plecanatide / Linaclotide GC-C Receptor Guanylate Cyclase-C (GC-C) Receptor GC-C Agonist->GC-C Receptor Binds to and activates cGMP cGMP GC-C Receptor->cGMP Converts GTP GTP GTP->GC-C Receptor PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and activates Ion Secretion Increased Cl- and HCO3- Secretion into Lumen CFTR->Ion Secretion Phase 1b Clinical Trial Workflow Recruitment Patient Recruitment (Mild-to-Moderate UC) Screening Screening & Baseline Assessment (e.g., Mayo Score) Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (4 weeks) This compound or Placebo Randomization->Treatment Monitoring Safety & Tolerability Monitoring (Adverse Events, Labs) Treatment->Monitoring Efficacy Efficacy Assessments (e.g., Symptom Diaries, Endoscopy) Treatment->Efficacy Analysis Data Analysis (Safety & Efficacy Endpoints) Monitoring->Analysis Efficacy->Analysis Results Results Interpretation Analysis->Results

References

A Comparative Analysis of Receptor Binding Affinity: Linaclotide vs. Dolcanatide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two guanylate cyclase-C (GC-C) receptor agonists: linaclotide and dolcanatide. Both compounds are therapeutic peptides used in the management of gastrointestinal disorders. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to support further research and drug development.

Quantitative Comparison of Receptor Interaction

Linaclotide and this compound both exert their pharmacological effects by activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells. However, their interaction with the receptor is characterized by different reported metrics. Linaclotide's affinity is described by its inhibition constant (Ki), a direct measure of binding affinity, while this compound's interaction is reported as its half-maximal effective concentration (EC50) for stimulating cyclic guanosine monophosphate (cGMP) production, a measure of its functional potency.

CompoundReceptorCell LineParameterValueReference
Linaclotide Guanylate Cyclase-C (GC-C)Human Colon Carcinoma (T84)Kᵢ (Inhibition Constant)1.23 - 1.64 nM[1]
This compound Guanylate Cyclase-C (GC-C)Human Colon Carcinoma (T84)EC₅₀ (cGMP Stimulation)280 nM

Note: Kᵢ represents the concentration of the ligand that will bind to half the receptor sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ represents the concentration of a drug that gives a half-maximal response. While not a direct measure of binding affinity, a lower EC₅₀ value generally indicates higher potency.

Signaling Pathway and Experimental Workflow

The binding of both linaclotide and this compound to the GC-C receptor initiates a downstream signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit.

Signaling Pathway of GC-C Agonists

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte Linaclotide Linaclotide GC-C_Receptor GC-C Receptor Linaclotide->GC-C_Receptor Binds to This compound This compound This compound->GC-C_Receptor Binds to GTP GTP GC-C_Receptor->GTP cGMP cGMP GTP->cGMP Conversion PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Cl_HCO3 Cl- / HCO3- Secretion CFTR->Cl_HCO3

Caption: Signaling pathway of linaclotide and this compound.

Experimental Workflow for Binding Affinity and Potency Determination

Experimental_Workflow cluster_linaclotide Linaclotide Binding Affinity (Ki) cluster_this compound This compound Functional Potency (EC50) L1 Prepare T84 cell membranes expressing GC-C L2 Incubate membranes with radiolabeled ligand (e.g., ¹²⁵I-STa) L1->L2 L3 Add increasing concentrations of unlabeled linaclotide L2->L3 L4 Separate bound and free radioligand L3->L4 L5 Measure radioactivity of bound ligand L4->L5 L6 Calculate Ki from competitive binding curve L5->L6 D1 Culture T84 cells to confluence D2 Pre-incubate cells with a phosphodiesterase inhibitor D1->D2 D3 Add increasing concentrations of this compound D2->D3 D4 Lyse cells and measure intracellular cGMP levels (ELISA) D3->D4 D5 Normalize cGMP to protein concentration D4->D5 D6 Calculate EC50 from dose-response curve D5->D6

Caption: Experimental workflows for determining linaclotide's Ki and this compound's EC50.

Experimental Protocols

Linaclotide: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is utilized to determine the binding affinity (Ki) of linaclotide for the GC-C receptor.

  • Membrane Preparation: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor, are cultured and harvested. The cells are then homogenized, and the cell membrane fraction is isolated through centrifugation.

  • Binding Assay: The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that also binds to the GC-C receptor (e.g., ¹²⁵I-labeled heat-stable enterotoxin, STa).

  • Competition: Increasing concentrations of unlabeled linaclotide are added to the incubation mixture. Linaclotide competes with the radiolabeled ligand for binding to the GC-C receptors.

  • Separation and Detection: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is then measured using a gamma counter.

  • Data Analysis: The concentration of linaclotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

This compound: cGMP Stimulation Assay

The functional potency (EC50) of this compound is determined by measuring its ability to stimulate the production of intracellular cyclic guanosine monophosphate (cGMP) in T84 cells.

  • Cell Culture: Human colon carcinoma T84 cells are grown to confluence in appropriate cell culture plates.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for a short period. This step is crucial to prevent the degradation of cGMP by phosphodiesterases, allowing for its accumulation to be measured accurately.

  • Stimulation: Following pre-incubation, the cells are treated with various concentrations of this compound for a defined period (e.g., 30 minutes).

  • Cell Lysis and cGMP Measurement: The reaction is terminated, and the cells are lysed to release their intracellular contents. The concentration of cGMP in the cell lysates is then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The amount of cGMP produced is normalized to the total protein concentration in each sample. A dose-response curve is generated by plotting the normalized cGMP concentration against the logarithm of the this compound concentration. The EC50 value, representing the concentration of this compound that produces 50% of the maximal cGMP response, is then determined from this curve.

References

A Comparative Analysis of Plecanatide and Dolcanatide: pH Sensitivity and Activation Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of plecanatide and dolcanatide, two guanylate cyclase-C (GC-C) agonists. The focus is on their distinct pH-dependent activation profiles, which are critical for their mechanism of action in the gastrointestinal tract. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by available experimental data.

Introduction

Plecanatide and this compound are therapeutic peptides developed as analogs of the endogenous human hormone uroguanylin. They function by activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells. This activation triggers a signaling cascade that increases intracellular cyclic guanosine monophosphate (cGMP), leading to enhanced fluid and electrolyte secretion into the intestinal lumen, which can facilitate bowel movements. A key feature inherited from uroguanylin is their pH-sensitive activation, designed to localize their activity primarily in the proximal small intestine.

  • Plecanatide is a 16-amino acid peptide that is structurally analogous to uroguanylin, with a single amino acid substitution (Asp³ to Glu³) intended to enhance its binding potency while maintaining the pH-sensitive profile.

  • This compound is also a uroguanylin analog, structurally similar to plecanatide but with modifications at the N- and C-termini (D-Asn¹ and D-Leu¹⁶) designed to increase its resistance to proteolytic degradation in the gastrointestinal tract.

This guide will delve into the specifics of their pH-dependent activation, compare their potency, and provide the experimental context for these findings.

Quantitative Data Comparison

The primary measure of these agonists' activity is their ability to stimulate cGMP production in intestinal cells. The half-maximal effective concentration (EC₅₀) is a standard metric for this activity. While direct, side-by-side comparative studies of plecanatide and this compound across a range of pH values are not extensively published, available data from studies using the human colon carcinoma T84 cell line provide a baseline for their potency.

PeptideEC₅₀ (mol/L)Cell LineNotes
Plecanatide 1.9 x 10⁻⁷T84Activity is pH-dependent, with optimal activity in the acidic environment (pH ~5.0) of the proximal small intestine.
This compound 2.8 x 10⁻⁷T84Also demonstrates pH-dependent activation, mimicking uroguanylin. The structural modifications are primarily for stability.
Uroguanylin (for reference)Varies with pHT84Uroguanylin is approximately 10-fold more potent at an acidic pH of 5.0 compared to an alkaline pH of 8.0. This pH sensitivity is a key characteristic mimicked by plecanatide and this compound.

Signaling Pathways and Structural Relationships

GC-C Receptor Signaling Pathway

The activation of the GC-C receptor by plecanatide or this compound initiates a well-defined intracellular signaling cascade. This pathway is central to their pro-secretory effect.

GC-C Signaling Pathway GC-C Receptor Signaling Pathway cluster_extracellular Intestinal Lumen (Apical Side) cluster_membrane Apical Membrane cluster_intracellular Intracellular Agonist Plecanatide / This compound GC_C GC-C Receptor Agonist->GC_C Binding & Activation cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII PKGII (Protein Kinase GII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates NHE3 NHE3 PKGII->NHE3 Phosphorylates & Inhibits Secretion Cl⁻, HCO₃⁻, H₂O Secretion CFTR->Secretion Leads to Na_Absorption Na⁺ Absorption (Decreased) NHE3->Na_Absorption Results in

Caption: GC-C signaling pathway activated by plecanatide and this compound.

Structural Analogs of Uroguanylin

The pH sensitivity of plecanatide and this compound is directly related to their structure as analogs of uroguanylin. The N-terminal acidic amino acid residues act as pH sensors.

Structural Relationships Structural Analogs of Uroguanylin Uroguanylin Uroguanylin (Endogenous Hormone) - N-terminus with Asp³ Plecanatide Plecanatide - Analog of Uroguanylin - Asp³ → Glu³ substitution Uroguanylin->Plecanatide Mimics pH sensitivity This compound This compound - Analog of Plecanatide - D-Asn¹ and D-Leu¹⁶ substitutions Plecanatide->this compound Modified for enhanced stability

Caption: Relationship between uroguanylin, plecanatide, and this compound.

Experimental Protocols

The following is a representative protocol for a cGMP stimulation assay in T84 cells, designed to evaluate the pH-dependent activity of GC-C agonists.

Objective:

To quantify and compare the production of intracellular cGMP stimulated by plecanatide and this compound at different pH values.

Materials:
  • T84 human colon carcinoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)/Ham's F-12 (50/50 mix) supplemented with fetal bovine serum and antibiotics

  • Plecanatide and this compound stock solutions

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Assay Buffers:

    • Acidic Buffer (pH 5.0): MES-buffered saline

    • Neutral Buffer (pH 7.4): HEPES-buffered saline

    • Alkaline Buffer (pH 8.0): Tris-buffered saline

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cGMP enzyme immunoassay (EIA) kit

Experimental Workflow Diagram

Experimental Workflow cGMP Stimulation Assay Workflow A 1. Seed T84 cells in 24-well plates and grow to confluence B 2. Wash cells with serum-free medium A->B C 3. Pre-incubate with PDE inhibitor (IBMX) to prevent cGMP degradation B->C D 4. Stimulate cells with varying concentrations of Plecanatide or this compound in assay buffers of different pH (5.0, 7.4, 8.0) C->D E 5. Terminate reaction and lyse cells (e.g., with 0.1 M HCl) D->E F 6. Centrifuge to pellet cell debris E->F G 7. Quantify cGMP in the supernatant using an EIA/ELISA kit F->G H 8. Normalize cGMP levels to protein concentration and plot dose-response curves G->H

Caption: Workflow for determining pH-dependent cGMP stimulation.

Step-by-Step Procedure:
  • Cell Culture: T84 cells are cultured in 24-well plates until they form a confluent monolayer.

  • Pre-treatment: The cell monolayers are washed and then pre-incubated with a phosphodiesterase inhibitor like IBMX (typically 0.5-1 mM) for 10-15 minutes at 37°C. This step is crucial to prevent the degradation of cGMP once it is produced.

  • pH-dependent Stimulation: The pre-treatment medium is removed, and the cells are incubated with various concentrations of plecanatide or this compound prepared in the different pH assay buffers (pH 5.0, 7.4, and 8.0). The incubation period is typically short, around 15-30 minutes at 37°C.

  • Lysis and Sample Collection: The reaction is stopped by aspirating the agonist-containing buffer and adding a lysis buffer (e.g., 0.1 M HCl) to each well. The plates are incubated on ice to ensure complete cell lysis.

  • cGMP Quantification: The cell lysates are collected and centrifuged to remove debris. The cGMP concentration in the resulting supernatant is then measured using a commercially available cGMP EIA kit, following the manufacturer's instructions.

  • Data Analysis: The amount of cGMP is normalized to the total protein content in each well. Dose-response curves are generated for each agonist at each pH, from which EC₅₀ values can be calculated to compare potency.

Conclusion

Both plecanatide and this compound are effective GC-C agonists that leverage a pH-sensitive activation mechanism, a feature inherited from the native peptide uroguanylin. This pH sensitivity is designed to concentrate their pharmacological activity in the acidic environment of the upper small intestine. Plecanatide closely mimics the structure and function of uroguanylin. This compound builds upon this design with structural modifications aimed at increasing its stability against enzymatic degradation in the gut. While quantitative data directly comparing their activity across a pH spectrum is limited in publicly available literature, the existing evidence confirms their shared, pH-dependent mechanism of action, with potencies in a similar range under standard assay conditions. Further studies directly comparing their activation profiles at various pH levels would be beneficial for a more nuanced understanding of their localized activity within the gastrointestinal tract.

Safety Operating Guide

Proper Disposal of Dolcanatide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the recommended procedures for the proper disposal of Dolcanatide, a guanylate cyclase-C (GC-C) agonist. Adherence to these guidelines is crucial for maintaining laboratory safety and minimizing environmental impact.

This compound is a peptide-based therapeutic agent investigated for its potential in treating gastrointestinal disorders.[1] While specific disposal protocols from the manufacturer are not publicly available, a comprehensive approach based on general principles of laboratory safety, chemical waste management, and environmental protection can ensure its safe handling and disposal.

Handling and Storage of this compound

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel. This compound should be stored in a dry, cool, and dark place, with long-term storage recommended at -20°C or colder.[2] To prevent degradation from moisture, vials should be allowed to warm to room temperature before opening and should be resealed, preferably under an inert gas, before returning to cold storage.[2]

When handling this compound, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[3]

This compound Disposal Protocol

The following step-by-step guide provides a framework for the safe disposal of unused this compound and associated waste. This process emphasizes a risk-based approach and compliance with institutional and local regulations.

Step 1: Consultation with Environmental Health and Safety (EHS)

Before initiating any disposal procedures, it is mandatory to contact your institution's Environmental Health and Safety (EHS) department. EHS will provide specific guidance based on a comprehensive hazard assessment and in accordance with local, state, and federal regulations. They will determine whether this compound is classified as a hazardous waste at your facility.[4]

Step 2: Waste Segregation

Proper segregation of waste is critical to ensure that different waste streams are handled and disposed of correctly.

  • Unused or Expired this compound: Pure, unused, or expired this compound should be collected in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), quantity, and hazard information.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, gloves, and bench paper, should be considered contaminated waste. These materials should be collected in a designated, leak-proof container, separate from regular laboratory trash.

  • Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

Step 3: Decontamination of Glassware and Equipment

Non-disposable glassware and equipment that have been in contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or a mild detergent solution) followed by thorough washing. The initial rinseate may need to be collected as chemical waste, as directed by your EHS department.

Step 4: Disposal Pathway Determination

The appropriate disposal pathway will be determined by your EHS department based on their assessment.

  • Non-Hazardous Waste: If deemed non-hazardous, this compound waste may be suitable for incineration.[4] This is a common method for the destruction of pharmaceutical waste.[4] In some cases, and only with EHS approval, trace amounts on disposables might be placed in red biohazard-chemotoxic containers for incineration.[4]

  • Hazardous Waste: If classified as hazardous, this compound waste will require specialized disposal. EHS will arrange for collection by a licensed hazardous waste vendor for transport to an approved disposal facility.[4]

Never dispose of this compound or its contaminated materials down the drain or in the regular trash without explicit approval from your EHS department. [3]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC65H104N18O26S4[5]
Molecular Weight1681.9 g/mol [5]
AppearanceSolid powderN/A
Storage Temperature-20°C to -80°C[1]

Experimental Protocols

Detailed methodologies for experiments involving this compound can be found in the cited research articles. For instance, Boulete et al. (2018) describe the preparation of this compound solutions for oral administration in animal models, and Shailubhai et al. (2015) outline the protocol for assessing the cGMP-stimulatory potency of this compound in T84 cells.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dolcanatide_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs waste_assessment EHS Waste Assessment consult_ehs->waste_assessment non_hazardous Non-Hazardous Waste Pathway waste_assessment->non_hazardous Non-Hazardous hazardous Hazardous Waste Pathway waste_assessment->hazardous Hazardous incineration Incineration non_hazardous->incineration specialized_disposal Specialized Hazardous Waste Disposal hazardous->specialized_disposal end End: Proper Disposal incineration->end specialized_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

Environmental Considerations

While peptides are generally considered to have a lower environmental risk than many small molecule drugs due to their expected degradation into naturally occurring amino acids, the environmental impact of any pharmaceutical compound should not be disregarded.[6][7] The manufacturing process of peptides can involve significant solvent use, contributing to the overall environmental footprint.[8] Proper disposal of unused research chemicals like this compound is a critical step in minimizing the release of active pharmaceutical ingredients into the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.